Clemizole penicillin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMEGXMKPQRTN-CBDIPHIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H38ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10975533 | |
| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
660.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6011-39-8 | |
| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clemizole penicillin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEMIZOLE PENICILLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Clemizole Penicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemizole penicillin is a combination drug that leverages the therapeutic actions of two distinct molecules: the well-established β-lactam antibiotic, penicillin, and the first-generation antihistamine, clemizole. This formulation is designed to offer a dual approach to treating bacterial infections by simultaneously targeting the causative pathogen and mitigating the host's inflammatory response. This guide provides a detailed examination of the individual and combined mechanisms of action of clemizole and penicillin, supported by available scientific understanding.
Core Mechanism of Action: A Dual-Pronged Approach
The therapeutic efficacy of this compound stems from the complementary actions of its two components. The penicillin component exerts a direct bactericidal effect, while the clemizole component provides symptomatic relief by counteracting the inflammatory processes triggered by the infection.[1][2]
Penicillin: Inhibition of Bacterial Cell Wall Synthesis
Penicillin, a member of the β-lactam class of antibiotics, targets a crucial structural component of bacteria: the peptidoglycan cell wall.[2] This rigid outer layer is essential for maintaining the osmotic stability and shape of the bacterial cell.
The mechanism of action of penicillin involves the following key steps:
-
Binding to Penicillin-Binding Proteins (PBPs): Penicillin specifically binds to and inhibits the activity of PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[1]
-
Inhibition of Transpeptidation: The primary role of PBPs is to catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains. By inhibiting this process, penicillin prevents the formation of a stable and functional cell wall.[2]
-
Induction of Autolysins: The disruption of cell wall synthesis triggers the activation of bacterial autolysins, which are enzymes that degrade the existing peptidoglycan.
-
Cell Lysis: The combination of a weakened cell wall and the action of autolysins leads to a loss of osmotic stability, resulting in cell swelling and eventual lysis, thereby killing the bacterium.
This mechanism is highly selective for bacteria, as human cells lack a peptidoglycan cell wall.
Clemizole: Histamine H1 Receptor Antagonism
Clemizole is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[2] During a bacterial infection, the host's immune response often involves the release of histamine and other inflammatory mediators from mast cells and basophils. This contributes to the classic symptoms of inflammation, such as swelling, redness, and pain.[1]
The mechanism of action of clemizole involves:
-
Competitive Binding: Clemizole competitively binds to H1 receptors on various cell types, including smooth muscle and endothelial cells.
-
Inhibition of Histamine Signaling: By occupying the H1 receptors, clemizole prevents histamine from binding and initiating its pro-inflammatory signaling cascade.
-
Reduction of Inflammatory Symptoms: This blockade of histamine action leads to a reduction in vasodilation, vascular permeability, and sensory nerve stimulation, thereby alleviating the symptoms of inflammation associated with the bacterial infection.[1]
Recent research has also explored other potential biological activities of clemizole, including antiviral and anticonvulsant properties, though these are not directly related to its role in this compound for bacterial infections.
Combined Effect: A Complementary Therapeutic Strategy
The combination of penicillin and clemizole in a single formulation provides a two-pronged attack on bacterial infections. While penicillin directly eliminates the bacterial pathogen, clemizole addresses the accompanying inflammatory symptoms, leading to a more comprehensive treatment.[1] It is important to note that current scientific literature does not provide evidence for a synergistic antibacterial mechanism where clemizole enhances the bactericidal activity of penicillin (e.g., by acting as a β-lactamase inhibitor). The synergy is clinical, targeting both the cause and the symptoms of the infection.
Quantitative Data
A comprehensive search of scientific literature did not yield specific quantitative data on the synergistic antibacterial efficacy of the clemizole-penicillin combination, such as Minimum Inhibitory Concentration (MIC) values for the combination versus the individual components. Such data would be necessary to definitively assess any potentiation of penicillin's antibacterial activity by clemizole.
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of penicillin and clemizole against a specific bacterial strain.
Materials:
-
Bacterial isolate of interest
-
Mueller-Hinton broth (or other appropriate growth medium)
-
96-well microtiter plates
-
Stock solutions of penicillin and clemizole of known concentrations
Methodology:
-
Preparation of Drug Dilutions: A series of two-fold dilutions of penicillin and clemizole are prepared in the growth medium.
-
Plate Setup: The 96-well plate is set up in a checkerboard pattern. Each well will contain a unique combination of concentrations of penicillin (increasing along the y-axis) and clemizole (increasing along the x-axis). Control wells containing only the medium, only the bacterial inoculum, and the individual drugs at various concentrations are also included.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 0.5 McFarland standard).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.
-
Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of penicillin in combination / MIC of penicillin alone) + (MIC of clemizole in combination / MIC of clemizole alone)
-
Interpretation of Results:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of Penicillin.
Caption: Mechanism of action of Clemizole.
References
Clemizole: A Technical Guide to its Antiviral and Antibacterial Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemizole, a first-generation antihistamine, has garnered renewed interest for its potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of the current scientific understanding of clemizole's antiviral and antibacterial properties. While its most well-documented activity is against the Hepatitis C virus (HCV), emerging research suggests a wider range of potential applications. This document consolidates available quantitative data on its efficacy, details its mechanism of action, provides relevant experimental protocols, and visualizes key biological pathways.
Antiviral Spectrum and Efficacy
Clemizole has demonstrated notable antiviral activity, primarily against the Hepatitis C virus. Its efficacy against other viruses, including flaviviruses like Zika and Dengue, is an area of ongoing investigation, with limited quantitative data currently available in the public domain.
Hepatitis C Virus (HCV)
Clemizole has been identified as a potent inhibitor of HCV replication. Its primary mechanism of action involves the direct targeting of the viral non-structural protein 4B (NS4B), a key component of the HCV replication complex. By binding to NS4B, clemizole inhibits its RNA binding activity, a crucial step in the viral replication cycle.[1][2]
Quantitative Data: In Vitro Efficacy against HCV
| Virus Genotype | Cell Line | Assay Type | EC50 | Citation(s) |
| HCV Genotype 2a | Huh-7.5 | Replicon Assay | 8 µM | [2][3][4] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.
Notably, the antiviral effect of clemizole against HCV is significantly enhanced when used in combination with other anti-HCV agents. Studies have shown a high degree of synergy with HCV protease inhibitors such as SCH503034 and VX950.[2][3]
Other Viruses
Currently, there is a lack of publicly available quantitative data (e.g., EC50 or IC50 values) demonstrating the efficacy of clemizole against other viruses such as Zika virus and Dengue virus. Further research is required to determine its broader antiviral spectrum.
Antibacterial Spectrum and Efficacy
The antibacterial properties of clemizole are not as well-characterized as its anti-HCV activity. There is a notable absence of publicly available data on its Minimum Inhibitory Concentrations (MICs) against common Gram-positive and Gram-negative bacteria. Therefore, a quantitative summary of its antibacterial spectrum cannot be provided at this time. Further in-vitro susceptibility testing is necessary to elucidate its potential as an antibacterial agent.
Mechanism of Action
Clemizole's primary antiviral mechanism against HCV is the inhibition of the non-structural protein 4B (NS4B).
Inhibition of HCV NS4B RNA Binding
The HCV NS4B protein is an essential component of the viral replication complex, responsible for anchoring the complex to intracellular membranes and binding viral RNA. Clemizole directly interacts with NS4B, disrupting its ability to bind to HCV RNA. This inhibition of RNA binding effectively halts the viral replication process.[1][2]
Other Potential Mechanisms
Some studies have suggested that clemizole may also modulate serotonin signaling pathways.[5][6] However, the direct relevance of this activity to its antiviral effects has not been conclusively established and requires further investigation. There is currently no evidence to suggest that clemizole directly interacts with or modulates the interferon signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate antiviral and antibacterial activity, which can be adapted for testing clemizole.
HCV Replicon Assay (for Antiviral Activity)
This cell-based assay is used to quantify the inhibition of HCV RNA replication.
Objective: To determine the EC50 of clemizole against a specific HCV genotype.
Materials:
-
Huh-7 (or Huh-7.5) cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.
-
Clemizole hydrochloride.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of clemizole in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of clemizole. Include appropriate controls (e.g., vehicle control, positive control with a known HCV inhibitor).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the log of the clemizole concentration and fit the data to a dose-response curve to determine the EC50 value.
Broth Microdilution Assay (for Antibacterial Activity)
This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
Objective: To determine the MIC of clemizole against specific bacterial strains.
Materials:
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.
-
Clemizole hydrochloride.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Procedure:
-
Compound Preparation: Prepare a stock solution of clemizole and make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well containing the clemizole dilutions with the bacterial suspension. Include a growth control (no clemizole) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of clemizole that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Conclusion and Future Directions
Clemizole demonstrates clear and potent antiviral activity against Hepatitis C virus by targeting the NS4B protein. Its synergistic effects with other anti-HCV drugs make it an interesting candidate for combination therapies. However, its broader antiviral and antibacterial spectrum remains largely undefined due to a lack of quantitative data.
Future research should focus on:
-
Broad-spectrum Antiviral Screening: Conducting in-vitro studies to determine the efficacy of clemizole against a wider range of viruses, including other flaviviruses, coronaviruses, and influenza viruses.
-
Antibacterial Susceptibility Testing: Performing comprehensive MIC testing of clemizole against a panel of clinically relevant Gram-positive and Gram-negative bacteria to establish its antibacterial spectrum.
-
Mechanism of Action Studies: Further elucidating any secondary mechanisms of action, including the potential role of serotonin signaling modulation in its antimicrobial effects.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety of clemizole in animal models for its identified antiviral and potential antibacterial activities.
A more complete understanding of clemizole's antimicrobial profile will be crucial in determining its potential for repurposing as a therapeutic agent for various infectious diseases.
References
- 1. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
Clemizole as a Serotonin Receptor Agonist in Infection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemizole, a first-generation H1-antihistamine, has emerged as a molecule of significant interest beyond its original indication, demonstrating a dual pharmacological profile with potential therapeutic applications in both neurological disorders and infectious diseases. This technical guide provides an in-depth analysis of clemizole's activity as a serotonin receptor agonist and its role in combating viral infections, particularly Hepatitis C. While traditionally viewed as distinct mechanisms, this paper synthesizes the available preclinical data, offering a comprehensive resource for researchers exploring the multifaceted therapeutic potential of clemizole. We present quantitative data on its receptor binding affinity, detailed experimental protocols for assessing its antiviral efficacy, and visualizations of the pertinent signaling pathways.
Introduction
Clemizole is a benzimidazole-derived compound initially developed and marketed as an antihistamine for the treatment of allergic conditions.[1] In recent years, drug repurposing efforts have unveiled novel biological activities of clemizole, leading to its investigation for new therapeutic indications. Notably, clemizole has been identified as a potent modulator of the serotonergic system, acting as an agonist at specific serotonin receptors.[2][3] This activity is the basis for its investigation in the treatment of Dravet syndrome, a severe form of epilepsy.[4][5]
Concurrently, independent research has highlighted clemizole's potent antiviral properties, particularly against the Hepatitis C virus (HCV).[6] Its mechanism of action in this context has been attributed to the inhibition of the viral non-structural protein 4B (NS4B). This guide explores these two key pharmacological facets of clemizole, presenting the current understanding of its function as a serotonin receptor agonist and its implications for the treatment of infectious diseases.
Clemizole's Serotonergic Activity
Clemizole has been shown to possess significant affinity for serotonin receptors, specifically acting as an agonist at the 5-HT2A and 5-HT2B subtypes.[2] This activity is believed to underpin its anticonvulsant effects observed in preclinical models of Dravet syndrome.[7][8]
Quantitative Binding and Functional Data
A radioligand binding assay assessing clemizole's activity against a panel of 132 targets revealed its high affinity for serotonin receptors.[2] While specific Ki values from this study are not available, the percentage inhibition of radioligand binding provides a clear indication of its potency.
| Receptor Subtype | Activity | Quantitative Data | Reference |
| 5-HT2A | Agonist | 86% inhibition of radioligand binding | [2] |
| 5-HT2B | Agonist | 83% inhibition of radioligand binding | [2] |
| TRPC5 | Inhibitor | IC50 = 1.0-1.3 µM | [9] |
Table 1: Quantitative data on clemizole's binding and functional activity at key molecular targets.
Serotonin Receptor Signaling Pathways
The 5-HT2A and 5-HT2B receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[10][11] Activation of these receptors by an agonist like clemizole initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12]
References
- 1. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 5. dravetfoundation.org [dravetfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome | Semantic Scholar [semanticscholar.org]
- 9. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Historical Development of Clemizole Penicillin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of clemizole and penicillin, marketed historically under brand names such as Megacillin and Clemizol-penicillin, represents a noteworthy chapter in the evolution of antibiotic therapy. Developed in the post-World War II era, this formulation aimed to address two of the primary challenges with penicillin G (benzylpenicillin) administration at the time: its rapid excretion from the body and the increasing incidence of allergic reactions. This technical guide provides a comprehensive overview of the historical development of the clemizole penicillin combination, detailing its pharmacological rationale, preclinical and clinical evaluations, and the experimental methodologies employed during its investigation.
Core Concepts and Rationale for Combination
The development of this compound was predicated on a dual-action strategy:
-
Depot Effect for Prolonged Action: Penicillin G is rapidly cleared from the bloodstream, necessitating frequent injections to maintain therapeutic concentrations. The combination with clemizole, a first-generation antihistamine, was intended to form a poorly soluble salt with penicillin G at the injection site. This would create a "depot" from which the antibiotic would be slowly released, thereby prolonging its therapeutic effect and reducing the frequency of administration.
-
Mitigation of Allergic Reactions: The increasing use of penicillin in the 1950s was accompanied by a rise in hypersensitivity reactions. As a histamine H1 receptor antagonist, clemizole was included to proactively manage and reduce the incidence and severity of these allergic responses, which could range from mild skin rashes to life-threatening anaphylaxis.
Preclinical and Clinical Development
Pharmacokinetics and Depot Action
The central hypothesis for the prolonged action of this compound was the formation of a low-solubility salt, which would delay the absorption of penicillin G from the intramuscular injection site. This is conceptually similar to other repository penicillin formulations like procaine penicillin and benzathine penicillin.
Experimental Protocol: Evaluation of Penicillin Plasma Levels (Hypothetical Reconstruction)
Based on standard practices of the era for evaluating depot penicillins, the experimental protocol to determine the plasma concentration and duration of action of this compound would have likely involved the following steps:
-
Animal Studies:
-
Subjects: Rabbits or dogs were commonly used models for penicillin pharmacokinetics.
-
Administration: A single intramuscular injection of this compound would be administered. A control group would receive a standard aqueous solution of penicillin G.
-
Sampling: Blood samples would be drawn at regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-injection.
-
Analysis: Penicillin concentrations in the plasma would be determined using a microbiological assay, such as the cylinder plate method with a sensitive organism like Staphylococcus aureus or Bacillus subtilis. The diameter of the zone of inhibition would be proportional to the penicillin concentration.
-
-
Human Clinical Studies:
-
Subjects: Healthy human volunteers would be recruited.
-
Administration: A single intramuscular injection of a specified dose of this compound (e.g., 1 million IU) would be administered.
-
Sampling: Blood samples would be collected at predefined time points over several days.
-
Analysis: Penicillin levels in the serum would be quantified using microbiological assays.
-
The expected outcome of these studies would be a lower peak plasma concentration (Cmax) and a more sustained plasma concentration over a longer period for this compound compared to aqueous penicillin G.
Clinical Efficacy
This compound was used for the treatment of various bacterial infections susceptible to penicillin, including syphilis and gonorrhea.
Experimental Protocol: Clinical Trial in Syphilis (Example)
A clinical trial evaluating the efficacy of this compound in the treatment of primary syphilis would have likely followed this structure:
-
Patient Population: Male patients with a confirmed diagnosis of primary syphilis (dark-field microscopy positive for Treponema pallidum and positive serological tests).
-
Treatment Regimen: A daily intramuscular injection of 1 million IU of this compound for a specified duration (e.g., 21 days).
-
Efficacy Assessment:
-
Clinical: Resolution of the primary chancre and any other clinical symptoms.
-
Microbiological: Follow-up dark-field microscopy of lesion exudate.
-
Serological: Monitoring of VDRL (Venereal Disease Research Laboratory) titers at regular intervals (e.g., 1, 2, 3, 6, and 12 months) post-treatment to confirm a significant decline.
-
-
Safety Assessment: Monitoring for adverse reactions, including local injection site reactions and systemic side effects.
Signaling Pathways and Experimental Workflows
The logical workflow for the development and evaluation of this compound, as well as its dual mechanism of action, can be visualized using Graphviz.
Quantitative Data Summary
Due to the limited availability of primary research from the era of its development, a comprehensive table of quantitative data is challenging to compile. However, based on the known properties of depot penicillins and the goals of this combination, the following table presents hypothetical but representative data that would have been sought in its clinical evaluation.
| Parameter | Aqueous Penicillin G | This compound | Rationale |
| Pharmacokinetics | |||
| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | 2-4 hours | Delayed absorption from depot |
| Peak Plasma Concentration (Cmax) | High | Lower | Slower rate of absorption |
| Duration of Therapeutic Levels (>0.03 IU/mL) | 4-6 hours | 24-48 hours | Prolonged release from depot |
| Clinical Efficacy (Primary Syphilis) | |||
| Chancre Healing Time | 7-10 days | 7-10 days | Similar efficacy expected |
| Serological Cure Rate (12 months) | >95% | >95% | Expected to be equivalent |
| Safety | |||
| Incidence of Urticaria/Rash | 5-10% | <5% | Antihistamine effect of clemizole |
| Incidence of Anaphylaxis | Rare but possible | Theoretically lower | Antihistamine effect of clemizole |
| Injection Site Pain | Moderate | Moderate to Severe | Potential for local irritation from depot |
Conclusion
The development of the this compound combination was a rational approach in the mid-20th century to improve the therapeutic profile of penicillin G. By combining the antibiotic with an antihistamine, the formulation aimed to create a depot effect for prolonged action while simultaneously mitigating the risk of allergic reactions. While detailed primary data from its initial development are scarce in contemporary archives, its documented clinical use for several decades attests to its perceived value in the pre-broad-spectrum antibiotic era. This historical example underscores the ongoing need for innovative drug formulation and combination strategies to optimize the efficacy and safety of therapeutic agents.
In Vitro Efficacy of Clemizole Penicillin Against Gram-Positive Bacteria: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clemizole penicillin, a combination of the antihistamine clemizole and the beta-lactam antibiotic penicillin, presents a therapeutic approach that may address both bacterial proliferation and the associated inflammatory response.[1][2] This technical guide outlines the methodologies for evaluating the in vitro efficacy of this compound against clinically relevant Gram-positive bacteria. Due to a lack of specific published data on this combination, this document serves as a comprehensive framework for conducting such research, detailing experimental protocols for determining antimicrobial susceptibility and visualizing potential mechanisms of action and experimental workflows. The penicillin component targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), leading to cell lysis.[1][2]
Introduction
The combination of antimicrobial agents with non-antibiotic drugs is an emerging strategy to enhance efficacy and combat antimicrobial resistance. Clemizole, a first-generation antihistamine, has been explored for various pharmacological activities.[2] When combined with penicillin, a cornerstone in the treatment of Gram-positive bacterial infections, it is hypothesized that the combination could offer a dual benefit of bacterial inhibition and modulation of the host inflammatory response.[1] This guide provides the necessary protocols to rigorously assess the in vitro antibacterial activity of such a combination.
Mechanism of Action: A Synergistic Hypothesis
The primary antibacterial action of this compound is attributed to the penicillin component, which inhibits the transpeptidation step in peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. This inhibition is achieved through the binding of the beta-lactam ring to penicillin-binding proteins (PBPs).[1][2] While clemizole is primarily an H1-receptor antagonist, its impact on bacterial cell processes is not well-documented.[2] A key research question is whether clemizole potentiates the action of penicillin, for which synergistic studies are crucial.
Figure 1: Hypothesized Mechanism of Action of this compound.
Quantitative Data Summary
As no specific in vitro efficacy data for this compound has been published, the following tables are presented as templates for data organization. These tables would typically be populated with experimental results.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria
| Bacterial Species | Strain | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | |||
| Staphylococcus aureus | MRSA Strain | |||
| Streptococcus pneumoniae | ATCC 49619 | |||
| Enterococcus faecalis | ATCC 29212 |
Table 2: Synergy Analysis of Clemizole and Penicillin using Fractional Inhibitory Concentration Index (FICI)
| Bacterial Species | Strain | FICI | Interpretation |
| Staphylococcus aureus | ATCC 29213 | ||
| Staphylococcus aureus | MRSA Strain | ||
| Streptococcus pneumoniae | ATCC 49619 | ||
| Enterococcus faecalis | ATCC 29212 |
Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MICs.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Clemizole and Penicillin stock solutions
-
Spectrophotometer
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of penicillin, clemizole, and the clemizole-penicillin combination in CAMHB in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Figure 2: Experimental Workflow for MIC Determination.
Checkerboard Assay for Synergy Testing
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Typically, serial dilutions of penicillin are made along the x-axis, and serial dilutions of clemizole are made along the y-axis.
-
Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
Time-Kill Assay
Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Procedure:
-
Preparation: Prepare tubes of CAMHB containing the antimicrobial agent(s) at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).
-
Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible.
-
Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Conclusion
This technical guide provides a comprehensive framework for the in vitro evaluation of this compound against Gram-positive bacteria. The detailed protocols for MIC determination, synergy testing, and time-kill assays will enable researchers to generate robust and reproducible data. The provided templates for data presentation and visualizations will aid in the clear and concise communication of findings. Further research based on these methodologies is warranted to elucidate the potential of this compound as a novel antibacterial agent.
References
An In-depth Technical Guide on the Pharmacokinetic Properties of Combined Clemizole and Penicillin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The rationale for combining clemizole and penicillin stems from the multifaceted nature of bacterial infections, which often involve both the pathogen and the host's inflammatory response. Penicillin G, a cornerstone of antibiotic therapy, effectively targets bacterial cell wall synthesis.[1] Clemizole, as a histamine H1 receptor antagonist, possesses anti-inflammatory and antihistaminic properties that could potentially mitigate the inflammatory symptoms associated with infections.[1] Understanding the pharmacokinetic profile of such a combination is paramount for ensuring optimal efficacy and safety, as interactions between the two compounds could significantly alter their absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Profile of Clemizole
Clemizole is a first-generation antihistamine that has been repurposed and investigated for various other indications, including antiviral and anticonvulsant activities.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Clemizole
-
Distribution: Specific data on the volume of distribution and protein binding of clemizole in humans are limited.
-
Metabolism: In humans, clemizole is metabolized in the liver, primarily through the cytochrome P450 system. The major metabolites identified are M1 and M6. The key enzyme responsible for the formation of these metabolites is CYP3A4.
-
Excretion: The routes of excretion for clemizole and its metabolites have not been fully characterized in humans.
Quantitative Pharmacokinetic Data for Clemizole
Published data on the quantitative pharmacokinetics of clemizole in humans is sparse. One study reported a plasma half-life of 3.4 hours in human subjects.
Pharmacokinetic Profile of Penicillin G
Penicillin G is a well-established antibiotic with a pharmacokinetic profile that has been extensively studied.
Absorption, Distribution, Metabolism, and Excretion (ADME) of Penicillin G
-
Absorption: Penicillin G is poorly absorbed orally due to its instability in gastric acid. Therefore, it is typically administered parenterally (intravenously or intramuscularly).
-
Distribution: Penicillin G is widely distributed throughout the body.
-
Metabolism: Penicillin G undergoes minimal metabolism.
-
Excretion: The primary route of elimination for penicillin G is through the kidneys, with approximately 90% of the drug excreted unchanged in the urine. Its half-life is short, around 30 minutes in individuals with normal renal function.
Quantitative Pharmacokinetic Data for Penicillin G (Administered Alone)
The following table summarizes the typical pharmacokinetic parameters of Penicillin G when administered intravenously.
| Parameter | Value | Reference |
| Tmax (Peak Time) | End of infusion | N/A |
| Half-life (t½) | ~30 minutes | N/A |
| Clearance | Primarily renal | N/A |
Combined Clemizole and Penicillin: A Data Deficit
A comprehensive search of scientific databases, clinical trial registries, and historical literature did not yield any studies that have specifically evaluated the pharmacokinetic properties of co-administering clemizole and penicillin. This critical data gap means that:
-
There are no published values for Cmax, Tmax, AUC, half-life, or clearance for the combined product.
-
The potential for pharmacokinetic drug-drug interactions between clemizole and penicillin has not been formally investigated.
-
It is unknown if clemizole affects the metabolism or excretion of penicillin, or vice versa.
Potential for Drug-Drug Interactions: Theoretical Considerations
Given the metabolic pathway of clemizole, there is a theoretical potential for drug-drug interactions.
Metabolic Pathways and Potential Interactions
Clemizole is a substrate of CYP3A4. Co-administration with drugs that are inhibitors or inducers of CYP3A4 could alter clemizole's plasma concentrations. Penicillin G is not known to be a significant substrate, inhibitor, or inducer of CYP450 enzymes. Therefore, a direct interaction at the metabolic level is less likely, but cannot be ruled out without dedicated studies.
The following diagram illustrates the theoretical metabolic pathway of clemizole and the point of potential interaction.
Proposed Experimental Protocol for a Combined Pharmacokinetic Study
To address the current knowledge gap, a dedicated pharmacokinetic study of combined clemizole and penicillin is essential. The following outlines a potential experimental design.
Study Design
A randomized, open-label, two-way crossover study in healthy human volunteers would be appropriate.
-
Treatment Arm 1: Single dose of Penicillin G.
-
Treatment Arm 2: Single dose of Clemizole and Penicillin G co-administered.
A washout period of at least 10 half-lives of both drugs would be required between the two treatment periods.
Sample Collection and Analysis
-
Blood Sampling: Serial blood samples should be collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).
-
Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the simultaneous quantification of clemizole, penicillin G, and major clemizole metabolites in plasma.
The following workflow diagram illustrates the proposed experimental process.
Conclusion and Future Directions
The combination of clemizole and penicillin presents a therapeutic concept with a sound scientific rationale. However, the complete absence of pharmacokinetic data for the co-administered drugs is a major impediment to its clinical development and rational use. This technical guide highlights the urgent need for well-designed pharmacokinetic studies to elucidate the ADME profile of the combination, assess the potential for drug-drug interactions, and establish a safe and effective dosing regimen. Such studies are a prerequisite for any further clinical investigation and potential therapeutic application of this drug combination. Researchers and drug development professionals are strongly encouraged to address this critical knowledge gap.
References
The Potential of Clemizole Penicillin Against Antibiotic-Resistant Strains: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the ongoing search for novel therapeutic strategies, the combination of existing drugs, known as drug repurposing, has emerged as a promising avenue. One such combination that has garnered interest is clemizole penicillin, a formulation that pairs the antihistamine clemizole with the well-established β-lactam antibiotic, penicillin. This technical guide provides an in-depth overview of the current understanding of this compound's potential against antibiotic-resistant strains, based on available data.
Introduction: The Rationale for Combination Therapy
The strategy of combining a non-antibiotic compound with a traditional antibiotic is designed to enhance the efficacy of the antibiotic, particularly against resistant organisms. This can occur through various mechanisms, including the inhibition of resistance mechanisms, increasing bacterial cell permeability, or modulating the host immune response. This compound is an example of this approach, leveraging the properties of two distinct molecules to create a potentially synergistic effect.[1]
Mechanism of Action: A Dual Approach
The therapeutic potential of this compound is rooted in the distinct yet complementary mechanisms of its two components.
-
Penicillin: As a member of the β-lactam class of antibiotics, penicillin targets and inhibits penicillin-binding proteins (PBPs).[2] These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By disrupting cell wall formation, penicillin leads to bacterial cell lysis and death.[1]
-
Clemizole: Traditionally used as an antihistamine, clemizole functions as a histamine H1 receptor antagonist.[2] In the context of an infection, this action can help to mitigate the inflammatory response, which is often a significant contributor to the pathology of bacterial diseases.[1] While the direct antibacterial-enhancing properties of clemizole are not yet fully elucidated in publicly available literature, its anti-inflammatory action could provide a supportive therapeutic benefit.
The combination of these two actions presents a dual approach: directly targeting the bacterial pathogen while simultaneously managing the host's inflammatory response to the infection.[1]
Efficacy Against Antibiotic-Resistant Strains: Current Status
While there are claims of this compound's efficacy against antibiotic-resistant strains, particularly Gram-positive and Gram-negative bacteria, there is a notable absence of specific, quantitative data in peer-reviewed scientific literature.[1] To provide a framework for the type of data required to substantiate such claims, the following tables are presented as templates.
Table 1: In Vitro Susceptibility Data (Hypothetical)
| Bacterial Strain | Resistance Profile | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) | This compound (1:1) MIC (µg/mL) | Fold Reduction in Penicillin MIC |
| Staphylococcus aureus ATCC 29213 | MSSA | 0.125 | >128 | 0.125 | 1 |
| Staphylococcus aureus BAA-1717 | MRSA | 256 | >128 | 32 | 8 |
| Escherichia coli ATCC 25922 | - | 8 | >128 | 8 | 1 |
| Pseudomonas aeruginosa PAO1 | - | >512 | >128 | >512 | - |
MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.
Table 2: Zone of Inhibition Data (Hypothetical)
| Bacterial Strain | Resistance Profile | Penicillin (10 µg) Zone Diameter (mm) | Clemizole (30 µg) Zone Diameter (mm) | This compound (10/30 µg) Zone Diameter (mm) |
| Staphylococcus aureus ATCC 29213 | MSSA | 28 | 6 | 30 |
| Staphylococcus aureus BAA-1717 | MRSA | 6 | 6 | 18 |
Experimental Protocols for Evaluation
Standardized methodologies are critical for evaluating the efficacy of new antimicrobial agents. The following outlines general protocols that would be necessary to assess the potential of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.
-
Serial Dilution: The antimicrobial agents (penicillin, clemizole, and the combination) are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Disk Diffusion (Kirby-Bauer) Test
This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a medicated disk.
-
Plate Inoculation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent(s) are placed on the agar surface.
-
Incubation: The plate is incubated under standardized conditions.
-
Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Visualizing Potential Mechanisms and Workflows
Due to the lack of specific data on the signaling pathways affected by this compound, the following diagrams illustrate the general mechanism of penicillin action and a typical experimental workflow for antimicrobial synergy testing.
References
The Untapped Potential of Clemizole: A Technical Guide to Its Prospective Role as an Antimicrobial Adjunct
For Immediate Release
[City, State] – [Date] – While extensive research has focused on the antihistaminic and emerging anticonvulsant properties of clemizole, its potential as an antimicrobial adjunct remains a largely unexplored frontier. This technical guide synthesizes the existing, albeit limited, scientific literature to build a case for the investigation of clemizole in combating antimicrobial resistance. Addressed to researchers, scientists, and drug development professionals, this document outlines the theoretical framework, potential mechanisms of action, and key experimental protocols that could guide future studies into clemizole's synergistic capabilities with existing antibiotics.
Introduction: The Case for Repurposing Clemizole
Clemizole, a first-generation histamine H1 receptor antagonist, belongs to the benzimidazole class of compounds.[1][2] Historically used for its antihistaminic and antipruritic effects, recent research has pivoted towards its role as a serotonin receptor agonist for the treatment of rare epileptic conditions like Dravet syndrome.[1][2] The concept of drug repurposing, which seeks to find new therapeutic uses for approved drugs, offers a promising and accelerated pathway for developing novel treatments for infectious diseases.[3][4][5] Given that the benzimidazole scaffold is known to exhibit a broad spectrum of antimicrobial activities, clemizole presents itself as a compelling candidate for investigation as an antimicrobial adjunct.[6][7][8][9][10]
This guide will delve into the potential mechanisms by which clemizole could act as an antimicrobial adjunct, with a particular focus on the inhibition of bacterial efflux pumps, a common mechanism of antibiotic resistance. While direct studies on clemizole's activity as an antimicrobial adjunct are not prominent in the current literature, this document will provide a roadmap for such investigations by drawing parallels with related compounds and established experimental methodologies.
Potential Mechanism of Action: Efflux Pump Inhibition
A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration to sub-therapeutic levels.[11][12] The NorA efflux pump in Staphylococcus aureus is a well-characterized example of such a pump, contributing to resistance against fluoroquinolones and other biocides.[11][12] The inhibition of these pumps by an adjunct compound can restore the efficacy of conventional antibiotics.
While direct evidence of clemizole inhibiting bacterial efflux pumps is lacking, other antihistamines and compounds with similar structural features have been investigated for this purpose.[13] A hypothetical signaling pathway for how an efflux pump inhibitor (EPI) like clemizole could work in conjunction with an antibiotic is detailed below.
Experimental Protocols for Evaluating Antimicrobial Adjunct Activity
To systematically investigate clemizole as an antimicrobial adjunct, a series of well-established in vitro experiments are necessary. The following protocols provide a detailed methodology for assessing its potential synergistic effects and mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[14][15] This is a fundamental assay to determine the baseline activity of the antibiotic and clemizole individually.
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilutions: Serial two-fold dilutions of the antibiotic and clemizole are prepared in separate 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[16]
Protocol:
-
Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic along the x-axis and serial dilutions of clemizole along the y-axis.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated under the same conditions as the MIC assay.
-
Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of clemizole in combination / MIC of clemizole alone)
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition
This assay is used to determine if a compound can inhibit efflux pumps by measuring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr), inside the bacterial cells.[12][17][18]
Protocol:
-
Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., phosphate-buffered saline).
-
Loading with EtBr: The cells are resuspended in the buffer containing a sub-inhibitory concentration of EtBr and the test compound (clemizole) at various concentrations. A known efflux pump inhibitor (e.g., verapamil) can be used as a positive control.
-
Fluorescence Measurement: The fluorescence of the cell suspension is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of EtBr within the cells due to the inhibition of efflux pumps.
Quantitative Data Summary (Illustrative)
As no specific data for clemizole as an antimicrobial adjunct is currently available, the following tables present illustrative data based on typical results from studies on other efflux pump inhibitors and their synergistic effects with antibiotics against S. aureus.
Table 1: Illustrative MICs and FICI for Clemizole in Combination with Ciprofloxacin against S. aureus
| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| Ciprofloxacin | 2 | 0.25 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |
| Clemizole | 64 | 16 |
Table 2: Illustrative Ethidium Bromide Accumulation in S. aureus with Clemizole
| Treatment | Relative Fluorescence Units (RFU) at 30 min | Fold Increase vs. Control |
| Control (No Inhibitor) | 100 | 1.0 |
| Verapamil (Positive Control) | 450 | 4.5 |
| Clemizole (32 µg/mL) | 380 | 3.8 |
Conclusion and Future Directions
The repurposing of existing drugs like clemizole holds significant promise in the fight against antimicrobial resistance. While direct evidence for its role as an antimicrobial adjunct is currently scarce, its benzimidazole structure and the known antimicrobial activities of this class of compounds provide a strong rationale for further investigation. The experimental protocols and hypothetical frameworks presented in this guide offer a clear path for researchers to explore the potential of clemizole to potentiate the activity of existing antibiotics. Future studies should focus on screening clemizole against a panel of clinically relevant, drug-resistant bacteria and, if promising in vitro results are obtained, progressing to in vivo models of infection. Such research could unlock a new therapeutic application for this well-established drug, providing a much-needed tool in our antimicrobial arsenal.
References
- 1. Clemizole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Drug repurposing for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Drug Repurposing for the Treatment of Bacterial and Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 11. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]
- 12. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Repurposing astemizole to kill multidrug-resistant bacteria isolated in general surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. research.aston.ac.uk [research.aston.ac.uk]
- 17. Open Veterinary Journal [openveterinaryjournal.com]
- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Clemizole Penicillin
Disclaimer: To date, specific in vivo experimental data for the combined formulation of clemizole and penicillin is not extensively available in publicly accessible scientific literature. The following application notes and protocols are therefore based on established in vivo models for testing the efficacy of penicillin and the known pharmacological properties of clemizole. These protocols provide a framework for the preclinical evaluation of a combination product like clemizole penicillin. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.
Introduction
This compound is a novel therapeutic agent that combines the antibacterial action of penicillin with the antihistaminic and anti-inflammatory properties of clemizole.[1] The penicillin component targets bacterial cell wall synthesis, leading to bacterial lysis, while clemizole, a histamine H1 receptor antagonist, may help to mitigate the inflammatory response associated with bacterial infections.[1] This dual mechanism of action suggests potential benefits in treating bacterial infections where inflammation is a significant component of the pathology.
These application notes provide protocols for two standard in vivo models to assess the efficacy of this compound: the murine thigh infection model and the murine sepsis model.
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.
Objective: To determine the bactericidal activity of this compound against a specific bacterial strain in a localized thigh infection in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Tryptic Soy Broth (TSB) or appropriate growth medium
-
Saline solution (sterile, 0.9%)
-
This compound (formulation for injection)
-
Vehicle control (e.g., sterile saline)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles (27-30 gauge)
-
Tissue homogenizer
-
Plates with appropriate agar medium (e.g., Tryptic Soy Agar)
-
Incubator
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.
-
The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.
-
Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
-
Induction of Thigh Infection:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (e.g., vehicle control, penicillin alone, clemizole alone, this compound).
-
Administer the assigned treatment via a suitable route (e.g., subcutaneous or intraperitoneal injection). The volume and frequency of administration will depend on the pharmacokinetic properties of the drug.
-
-
Assessment of Bacterial Load:
-
At a specified time point post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the infected thigh muscle.
-
Homogenize the tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies to determine the bacterial load (CFU/gram of tissue).
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD |
| Vehicle Control | - | Expected high bacterial load |
| Penicillin | X | Expected reduction in bacterial load |
| Clemizole | Y | Expected minimal to no effect on bacterial load |
| This compound | X + Y | Hypothesized greater reduction than penicillin alone |
Note: The doses (X and Y) and the expected outcomes are illustrative and need to be determined experimentally.
Murine Sepsis Model
This model is used to evaluate the efficacy of an antimicrobial agent in a systemic infection that mimics sepsis.
Objective: To assess the ability of this compound to improve survival and reduce bacterial load in a murine model of sepsis.
Materials:
-
6-8 week old male C57BL/6 mice
-
Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)
-
Luria-Bertani (LB) Broth or appropriate growth medium
-
Saline solution (sterile, 0.9%)
-
This compound (formulation for injection)
-
Vehicle control (e.g., sterile saline)
-
Syringes and needles (27-30 gauge)
-
Blood collection supplies
Experimental Protocol:
-
Bacterial Culture Preparation:
-
Prepare the bacterial inoculum as described in the thigh infection model protocol.
-
-
Induction of Sepsis:
-
Inject 0.1 mL of the bacterial suspension intraperitoneally into each mouse. The bacterial concentration should be calibrated to induce a lethal infection within a specific timeframe (e.g., 24-48 hours).
-
-
Treatment Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups.
-
Administer the assigned treatment via a suitable route (e.g., subcutaneous or intravenous injection).
-
-
Monitoring and Endpoints:
-
Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals for a set period (e.g., 7 days).
-
At a specific time point (e.g., 6 or 24 hours post-treatment), a subset of animals from each group can be euthanized for the determination of bacterial load in the blood and/or peritoneal fluid.
-
Data Presentation:
Table 1: Survival Data
| Treatment Group | Dose (mg/kg) | Number of Animals | Percent Survival at 7 Days |
| Vehicle Control | - | 10 | Expected low survival |
| Penicillin | X | 10 | Expected increased survival |
| Clemizole | Y | 10 | Expected minimal to no effect on survival |
| This compound | X + Y | 10 | Hypothesized higher survival than penicillin alone |
Table 2: Bacterial Load in Blood
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/mL blood) ± SD at 24h |
| Vehicle Control | - | Expected high bacterial load |
| Penicillin | X | Expected reduction in bacterial load |
| Clemizole | Y | Expected minimal to no effect on bacterial load |
| This compound | X + Y | Hypothesized greater reduction than penicillin alone |
Note: The doses (X and Y) and the expected outcomes are illustrative and need to be determined experimentally.
Visualizations
Caption: Dual mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols for Testing Clemizole-Penicillin Synergy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the potential synergistic antimicrobial effects of clemizole in combination with penicillin. The methodologies described herein are standard in vitro techniques for assessing antibiotic synergy: the checkerboard assay and the time-kill curve analysis.
Introduction
The increasing prevalence of antibiotic resistance necessitates innovative approaches to enhance the efficacy of existing antimicrobial agents. One such strategy is the use of non-antibiotic compounds as adjuvants to potentiate the activity of conventional antibiotics. Clemizole, a first-generation antihistamine, has been identified as a potential candidate for such a role. While its primary mechanism of action is the blockade of H1 histamine receptors, emerging research suggests it may possess other biological activities.[1][2][3] Penicillin, a cornerstone of antibacterial therapy, functions by inhibiting the synthesis of the bacterial cell wall.[4][5] This document outlines protocols to systematically evaluate the synergistic potential of combining clemizole and penicillin against clinically relevant bacterial strains.
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[6][7][8]
Materials
-
Clemizole hydrochloride (stock solution)
-
Penicillin G (stock solution)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to 0.5 McFarland standard
-
Sterile multichannel pipettes and reservoirs
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for OD measurements)
Experimental Workflow
Caption: Workflow for the checkerboard synergy assay.
Methodology
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of clemizole and penicillin in an appropriate solvent.
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of penicillin.
-
Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of clemizole.
-
Column 11 should contain only penicillin dilutions (for MIC of penicillin alone), and row H should contain only clemizole dilutions (for MIC of clemizole alone). Column 12 should serve as a growth control (no drugs).
-
-
Inoculation:
-
Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
Inoculate each well (except for sterility controls) with the bacterial suspension. The final volume in each well should be 100 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 16-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible bacterial growth.
-
Determine the MIC of each drug alone and in combination.
-
-
Data Analysis:
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination using the following formulas:
-
FICA = MIC of drug A in combination / MIC of drug A alone
-
FICB = MIC of drug B in combination / MIC of drug B alone
-
FICI = FICA + FICB
-
-
Interpret the FICI values as follows:[6][7][9]
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Data Presentation: Checkerboard Assay Results
| Bacterial Strain | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| S. aureus ATCC 29213 | Penicillin | 0.25 | 0.0625 | 0.5 | Synergy |
| Clemizole | 64 | 16 | |||
| S. aureus (MRSA) | Penicillin | 128 | 32 | 0.5 | Synergy |
| Clemizole | 64 | 16 | |||
| E. coli ATCC 25922 | Penicillin | 8 | 4 | 1.0 | Additive |
| Clemizole | >128 | 64 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Time-Kill Curve Analysis Protocol
Time-kill curve analysis provides information on the rate of bactericidal activity of a drug combination over time.[10][11][12]
Materials
-
Clemizole hydrochloride and Penicillin G
-
Bacterial inoculum (e.g., S. aureus) in logarithmic growth phase
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile culture tubes or flasks
-
Shaking incubator (37°C)
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Spectrophotometer
Experimental Workflow
Caption: Workflow for the time-kill curve analysis.
Methodology
-
Inoculum Preparation:
-
Grow the test organism in MHB to the early-to-mid logarithmic phase of growth.
-
Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL.
-
-
Assay Setup:
-
Prepare culture tubes with MHB containing:
-
No drug (growth control)
-
Clemizole alone (e.g., at 0.5 x MIC)
-
Penicillin alone (e.g., at 0.5 x MIC)
-
Clemizole and Penicillin in combination (e.g., at 0.5 x MIC each)
-
-
Inoculate the tubes with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
Incubate the tubes in a shaking incubator at 37°C.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform ten-fold serial dilutions in sterile saline or PBS.
-
Plate the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each treatment group.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation: Time-Kill Curve Analysis Results
| Time (hours) | Growth Control (log10 CFU/mL) | Penicillin (0.5x MIC) (log10 CFU/mL) | Clemizole (0.5x MIC) (log10 CFU/mL) | Penicillin + Clemizole (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 6.2 | 5.6 | 5.1 |
| 4 | 7.8 | 7.1 | 5.5 | 4.3 |
| 8 | 8.9 | 7.5 | 5.4 | 3.2 |
| 24 | 9.2 | 7.3 | 5.3 | <2.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. A value of <2.0 indicates the count is below the limit of detection.
Hypothetical Signaling Pathway for Synergy
The precise mechanism by which clemizole might potentiate the action of penicillin is not yet elucidated. However, based on its known anti-inflammatory and signaling-modulatory properties, a hypothetical pathway can be proposed. Clemizole, as an antihistamine, can suppress inflammatory responses.[1] It has also been shown to affect signaling pathways such as STAT and NF-κB in eukaryotic cells.[13] While these are host cell pathways, altering the host-pathogen interaction environment could indirectly enhance antibiotic efficacy. For instance, by reducing inflammation, clemizole might improve drug penetration to the site of infection or modulate the local immune response to be more effective in clearing bacteria weakened by penicillin.
References
- 1. Clemizole - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. droracle.ai [droracle.ai]
- 5. Time-kill studies of antibiotic combinations against penicillin-resistant and -susceptible Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Antibiotic Synergy (Checkerboard) Testing, Other Bacterial | AMRI [amri.staging.ribbitt.com]
- 9. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Time-Kill Evaluation of Antibiotic Combinations Containing Ceftazidime-Avibactam against Extensively Drug-Resistant Pseudomonas aeruginosa and Their Potential Role against Ceftazidime-Avibactam-Resistant Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols for the Quantification of Clemizole and Penicillin in Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of clemizole and penicillin in tissue samples. The protocols are designed to deliver accurate and reproducible results for pharmacokinetic studies, drug residue analysis, and other research applications.
Section 1: Quantitative Data Summary
The following tables summarize the key quantitative parameters for the analytical methods described in this document. These values are essential for assessing the performance and suitability of the methods for specific research needs.
Table 1: Quantitative Parameters for the Analysis of Penicillins in Tissue
| Parameter | Penicillin G | Amoxicillin | Ampicillin | Oxacillin | Cloxacillin | Dicloxacillin | Reference |
|---|---|---|---|---|---|---|---|
| Limit of Detection (LOD) | 8.9-11.1 µg/kg | 8.9-11.1 µg/kg | 8.9-11.1 µg/kg | 8.9-11.1 µg/kg | 8.9-11.1 µg/kg | 18.3-20.9 µg/kg | [1] |
| Limit of Quantification (LOQ) | ~25 µg/kg | ~25 µg/kg | ~25 µg/kg | ~25 µg/kg | ~25 µg/kg | ~25 µg/kg | [2] |
| Recovery | 73-75% | 66-77% | 81-82% | 73-76% | 74-75% | 58-65% | [1] |
| Linearity Range | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |
| Analytical Method | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV | HPLC-UV |[1] |
Table 2: Proposed Quantitative Parameters for the Analysis of Clemizole in Tissue (Adapted Method)
| Parameter | Clemizole | Reference |
|---|---|---|
| Limit of Detection (LOD) | ~1 ng/mL (in plasma) | [3] |
| Limit of Quantification (LOQ) | 2.5 ng/mL (in plasma) | [3] |
| Recovery | 61.53-71.73% (in plasma) | [3] |
| Linearity Range | 2.5-120 ng/mL (in plasma) | [3] |
| Analytical Method | HPLC-UV or LC-MS/MS | Proposed |
Section 2: Experimental Protocols
Protocol for Quantification of Penicillins in Muscle Tissue by HPLC-UV
This protocol is based on a multiresidue method for the determination of various penicillin compounds in muscle tissue.[1][2]
2.1.1 Sample Preparation: Extraction and Cleanup
-
Homogenization: Weigh 5 g of minced and thawed muscle tissue into a 50 mL centrifuge tube.
-
Extraction: Add 30 mL of phosphate buffer (pH 9.0) and homogenize for 1 minute. Centrifuge at 3000 x g for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the previous step onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water.
-
Elute the penicillins with 5 mL of a water-acetonitrile mixture (50:50, v/v).
-
-
Derivatization:
-
Add 100 µL of benzoic anhydride solution (in acetonitrile) to the eluate and incubate at 50°C for 5 minutes.
-
Add 1 mL of 1,2,4-triazole/mercury(II) chloride solution (pH 9) and incubate at 65°C for 10 minutes.[2]
-
Cool the solution and filter through a 0.45 µm filter before HPLC analysis.
-
2.1.2 HPLC-UV Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C8 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and phosphate buffer (pH 6.0, 0.1 mol/L) containing sodium thiosulfate and tetrabutylammonium hydrogenosulfate as an ion-pairing agent.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 323 nm.[1]
-
Injection Volume: 20 µL.
Proposed Protocol for Quantification of Clemizole in Tissue by LC-MS/MS (Adapted)
This proposed protocol is adapted from general procedures for drug quantification in tissue and methods for similar compounds.[3] Method development and validation are required.
2.2.1 Sample Preparation: Extraction and Cleanup
-
Homogenization: Homogenize a known weight of tissue (e.g., 1 g) in a suitable buffer (e.g., PBS) to create a tissue homogenate.
-
Protein Precipitation: To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of clemizole).
-
Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.
2.2.2 LC-MS/MS Instrumentation and Conditions (Proposed)
-
LC-MS/MS System: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for clemizole and the internal standard need to be determined through method development.
Section 3: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the known signaling pathways associated with clemizole and penicillin.
Caption: Clemizole's interaction with serotonin and TRPC5 pathways.
Caption: Penicillin's dual mechanism of action.
Experimental Workflows
The diagrams below outline the logical flow of the analytical procedures.
Caption: Workflow for penicillin analysis in tissue.
Caption: Proposed workflow for clemizole analysis in tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel HPLC-MS/MS method for the simultaneous determination of astemizole and its major metabolite in dog or monkey plasma and application to pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Method for Determination of Histamine on BIST A+ Column by SIELC Technologies | SIELC Technologies [sielc.com]
Application Notes and Protocols for Clemizole-Penicillin Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One such approach is the use of combination therapies, where a non-antibiotic compound potentiates the activity of a conventional antibiotic. This document provides detailed protocols for cell culture-based assays to evaluate the synergistic potential of clemizole, a first-generation antihistamine, in combination with penicillin against penicillin-resistant bacteria, such as Staphylococcus aureus.
Penicillin and other β-lactam antibiotics act by inhibiting the synthesis of the bacterial cell wall.[1] Resistance to penicillin in bacteria like S. aureus is primarily mediated by the production of β-lactamase enzymes, which inactivate the antibiotic, or by alterations in penicillin-binding proteins (PBPs), the bacterial targets of penicillin.[2]
While clemizole is clinically used as an antihistamine, emerging research suggests that some antihistamines may possess intrinsic antibacterial properties or can enhance the efficacy of antibiotics.[3] The proposed mechanisms for this synergy include the disruption of the bacterial cell membrane, inhibition of efflux pumps, or interference with bacterial biofilm formation.[4][5] This application note will focus on a hypothesized mechanism of clemizole-mediated disruption of the bacterial cell membrane, thereby increasing the intracellular concentration and efficacy of penicillin.
Signaling Pathways and Experimental Workflows
Penicillin Resistance and Hypothetical Synergistic Action of Clemizole
The following diagram illustrates the mechanism of penicillin action, a common resistance mechanism in bacteria, and the hypothesized synergistic role of clemizole. Penicillin inhibits the transpeptidase activity of Penicillin-Binding Proteins (PBPs), which are essential for cross-linking the peptidoglycan layers of the bacterial cell wall. In resistant bacteria, β-lactamase enzymes hydrolyze the β-lactam ring of penicillin, rendering it inactive. The hypothesized synergistic action of clemizole involves the disruption of the bacterial cell membrane, which could facilitate the entry of penicillin and overwhelm the β-lactamase defense mechanism.
Experimental Workflow for Susceptibility Testing
The overall workflow to determine the synergistic effect of clemizole and penicillin involves three main assays: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination, the Checkerboard Assay for synergy assessment, and the Time-Kill Curve Assay for evaluating bactericidal activity.
Experimental Protocols
Materials and Reagents
-
Bacterial Strains:
-
Penicillin-susceptible Staphylococcus aureus (e.g., ATCC 29213)
-
Penicillin-resistant, β-lactamase producing S. aureus (e.g., ATCC 25923)
-
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA) for routine culture
-
-
Antibiotics and Compounds:
-
Penicillin G, sodium salt (Sigma-Aldrich)
-
Clemizole hydrochloride (Sigma-Aldrich)
-
-
Reagents and Consumables:
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile pipette tips, tubes, and reservoirs
-
Protocol 1: Broth Microdilution for MIC Determination
This protocol determines the minimum inhibitory concentration (MIC) of penicillin and clemizole individually.
3.2.1. Inoculum Preparation
-
From a fresh (18-24 hour) culture on a TSA plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
3.2.2. Drug Dilution
-
Prepare stock solutions of penicillin and clemizole in a suitable solvent (e.g., sterile water or DMSO, depending on solubility).
-
In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.
-
Add 100 µL of the drug stock (at 2x the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).
3.2.3. Inoculation and Incubation
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 100 µL of sterile CAMHB to well 12.
-
Incubate the plate at 37°C for 18-24 hours.
3.2.4. Data Interpretation
-
The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Protocol 2: Checkerboard Assay for Synergy
This assay evaluates the interaction between clemizole and penicillin.
3.3.1. Plate Setup
-
Prepare stock solutions of penicillin and clemizole at 4x their respective MICs (or the highest concentration tested if no MIC is observed for clemizole).
-
In a 96-well plate, perform serial dilutions of penicillin along the y-axis (rows A-H) and clemizole along the x-axis (columns 1-12).
-
Add 50 µL of CAMHB to each well.
-
Add serially diluted penicillin to the rows and serially diluted clemizole to the columns. The final volume in each well will be 100 µL, containing various combinations of the two drugs.
-
Include a row and a column with each drug alone to redetermine the MICs under the assay conditions.
3.3.2. Inoculation and Incubation
-
Prepare the bacterial inoculum as described in section 3.2.1.
-
Add 100 µL of the inoculum to each well.
-
Incubate at 37°C for 18-24 hours.
3.3.3. Data Analysis
-
Determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
-
FIC of Penicillin = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FIC of Clemizole = (MIC of Clemizole in combination) / (MIC of Clemizole alone)
-
-
Calculate the FIC Index (FICI) for each combination:
-
FICI = FIC of Penicillin + FIC of Clemizole
-
-
Interpret the results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Protocol 3: Time-Kill Curve Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic effects of the drug combination over time.
3.4.1. Preparation
-
Prepare several flasks of CAMHB containing:
-
No drug (growth control)
-
Penicillin at sub-MIC (e.g., 0.5x MIC)
-
Clemizole at sub-MIC (e.g., 0.5x MIC)
-
The synergistic combination of penicillin and clemizole as determined by the checkerboard assay.
-
-
Prepare a mid-log phase bacterial culture in CAMHB. Dilute to a starting concentration of approximately 5 x 10⁵ CFU/mL in the prepared flasks.
3.4.2. Sampling and Plating
-
Incubate the flasks at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
3.4.3. Data Analysis
-
Count the colonies on the plates to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time for each condition.
-
Interpret the results:
-
Bactericidal activity: ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Antagonism: < 1-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
-
Data Presentation
The following tables provide a template for organizing and presenting the quantitative data obtained from the assays.
Table 1: Minimum Inhibitory Concentrations (MICs) of Penicillin and Clemizole
| Bacterial Strain | Compound | MIC (µg/mL) |
| S. aureus ATCC 29213 (Penicillin-Susceptible) | Penicillin | |
| Clemizole | ||
| S. aureus ATCC 25923 (Penicillin-Resistant) | Penicillin | |
| Clemizole |
Table 2: Checkerboard Assay Results for Clemizole and Penicillin Combination
| Bacterial Strain | MIC Penicillin Alone (µg/mL) | MIC Clemizole Alone (µg/mL) | MIC Penicillin in Combination (µg/mL) | MIC Clemizole in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| S. aureus ATCC 29213 | ||||||
| S. aureus ATCC 25923 |
Table 3: Time-Kill Curve Assay Data (Log₁₀ CFU/mL)
| Time (hours) | Growth Control | Penicillin (0.5x MIC) | Clemizole (0.5x MIC) | Penicillin + Clemizole |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 24 |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro evaluation of the synergistic potential of clemizole and penicillin. By systematically determining the MICs, assessing synergy through the checkerboard method, and confirming bactericidal activity with time-kill assays, researchers can generate robust data to support the potential repurposing of clemizole as an antibiotic potentiator. The successful demonstration of synergy could pave the way for further preclinical and clinical investigations into this promising combination therapy.
References
- 1. [Bactericidal action of chloramphenicol and synergism with beta-lactam antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro antibacterial activity of some antihistaminics belonging to different groups against multi-drug resistant clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histamine H1 receptor antagonists enhance the efficacy of antibacterials against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Zebrafish Model for Studying Clemizole Effects on Infection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The zebrafish (Danio rerio) has emerged as a powerful in vivo model for studying host-pathogen interactions and for the high-throughput screening of novel therapeutic compounds. Its optical transparency during early development, coupled with a highly conserved innate immune system, offers an unparalleled window into the dynamics of infection and the host response. Clemizole, a compound initially identified as an antihistamine, has been repurposed and shown to possess activity in various biological systems, notably as a serotonin receptor agonist.[1][2][3] These application notes provide a comprehensive framework for utilizing the zebrafish model to investigate the potential immunomodulatory and anti-infective properties of clemizole. The following protocols detail experimental procedures for infection models, drug administration, and the assessment of clemizole's impact on infection outcomes and host immune responses.
Key Concepts
-
Zebrafish as an Infection Model: Zebrafish larvae possess a functional innate immune system that shares remarkable similarities with that of mammals, including the presence of macrophages and neutrophils.[4] Their transparency allows for real-time, non-invasive imaging of immune cell migration and pathogen dissemination.
-
Clemizole as a Serotonin Receptor Agonist: While historically classified as an antihistamine, recent studies have revealed that clemizole's biological activities are likely mediated through its interaction with serotonin receptors.[5][1][2][3][6][7]
-
Neuro-Immune Crosstalk: There is growing evidence for the intricate communication between the nervous and immune systems. Serotonin, a key neurotransmitter, has been implicated in modulating immune responses.[7][8] Clemizole's activity at serotonin receptors presents a potential mechanism for influencing the host's response to infection.
Data Presentation
The following tables present hypothetical quantitative data that could be generated from the described protocols to assess the efficacy of clemizole in a zebrafish infection model.
Table 1: Effect of Clemizole on Survival of Zebrafish Larvae Infected with Pseudomonas aeruginosa
| Treatment Group | Concentration (µM) | Number of Larvae | Survival Rate at 48 hpi (%) |
| Uninfected Control | 0 | 50 | 100 |
| Vehicle Control (Infected) | 0 | 50 | 30 |
| Clemizole | 1 | 50 | 45 |
| Clemizole | 5 | 50 | 65 |
| Clemizole | 10 | 50 | 75 |
| Ciprofloxacin (Positive Control) | 10 | 50 | 90 |
Table 2: Quantification of Bacterial Load in Infected Zebrafish Larvae Treated with Clemizole
| Treatment Group | Concentration (µM) | Mean Bacterial Load (CFU/larva) at 24 hpi | Standard Deviation |
| Vehicle Control (Infected) | 0 | 5.2 x 10^4 | 1.1 x 10^4 |
| Clemizole | 1 | 3.8 x 10^4 | 0.9 x 10^4 |
| Clemizole | 5 | 2.1 x 10^4 | 0.5 x 10^4 |
| Clemizole | 10 | 1.3 x 10^4 | 0.3 x 10^4 |
| Ciprofloxacin (Positive Control) | 10 | 0.5 x 10^4 | 0.1 x 10^4 |
Table 3: Effect of Clemizole on Neutrophil Migration to the Site of Infection
| Treatment Group | Concentration (µM) | Mean Number of Neutrophils at Infection Site (6 hpi) | Standard Deviation |
| Vehicle Control (Infected) | 0 | 85 | 12 |
| Clemizole | 1 | 72 | 10 |
| Clemizole | 5 | 61 | 8 |
| Clemizole | 10 | 50 | 7 |
Experimental Protocols
Protocol 1: Zebrafish Larvae Maintenance and Drug Treatment
-
Zebrafish Husbandry: Maintain adult zebrafish and raise embryos according to standard protocols.
-
Drug Preparation: Prepare a stock solution of clemizole hydrochloride in DMSO. Further dilute in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) to the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid toxicity.
-
Drug Exposure: At 2 days post-fertilization (dpf), transfer healthy larvae into 6-well plates containing E3 medium with the appropriate concentrations of clemizole or vehicle control.
Protocol 2: Bacterial Infection of Zebrafish Larvae
This protocol describes a caudal fin transection model followed by immersion infection, which is a robust method for inducing a localized infection.
-
Bacterial Culture: Culture a pathogenic strain of Pseudomonas aeruginosa (e.g., PAO1) expressing a fluorescent protein (e.g., GFP) to mid-log phase in LB broth.
-
Anesthesia: Anesthetize 3 dpf zebrafish larvae in E3 medium containing 0.02% tricaine (MS-222).
-
Caudal Fin Transection: Using a sterile micro-scalpel, carefully transect the caudal fin of each larva.
-
Infection by Immersion: Immediately following transection, transfer the larvae to a petri dish containing a suspension of fluorescently labeled P. aeruginosa in E3 medium (e.g., 10^8 CFU/mL) for 1 hour.
-
Washing: After the immersion period, wash the larvae three times with sterile E3 medium to remove non-adherent bacteria.
-
Incubation: Transfer the infected larvae to fresh 6-well plates containing E3 medium with the corresponding concentrations of clemizole or vehicle control and incubate at 28.5°C.
Protocol 3: Assessment of Survival and Bacterial Load
-
Survival Assay: Monitor the survival of infected larvae at regular intervals (e.g., every 12 hours) for up to 72 hours post-infection (hpi). Record the number of surviving larvae in each treatment group.
-
Quantification of Bacterial Load (CFU Plating):
-
At designated time points (e.g., 24 hpi), randomly select 5-10 larvae from each treatment group.
-
Euthanize the larvae with an overdose of tricaine.
-
Individually homogenize the larvae in 100 µL of sterile PBS with 0.1% Triton X-100.
-
Perform serial dilutions of the homogenate and plate on LB agar plates.
-
Incubate the plates overnight at 37°C and count the number of colony-forming units (CFUs) to determine the bacterial load per larva.
-
-
Quantification of Bacterial Load (qPCR):
-
Extract total DNA from individual or pooled larvae using a suitable kit.
-
Perform quantitative PCR (qPCR) using primers specific for a bacterial gene (e.g., 16S rRNA) and a zebrafish housekeeping gene for normalization.
-
Calculate the relative bacterial load based on the Ct values.
-
Protocol 4: Imaging and Quantification of Neutrophil Migration
This protocol utilizes a transgenic zebrafish line with fluorescently labeled neutrophils (e.g., Tg(mpx:GFP)) to visualize and quantify the innate immune response.
-
Infection of Transgenic Larvae: Perform the infection as described in Protocol 2 using the Tg(mpx:GFP) line.
-
Live Imaging: At various time points post-infection (e.g., 2, 4, 6, 8 hpi), anesthetize the larvae and mount them in a lateral orientation in 1% low-melting-point agarose on a glass-bottom dish.
-
Fluorescence Microscopy: Acquire images of the caudal fin region using a fluorescence microscope.
-
Quantification of Neutrophil Migration: Count the number of GFP-positive neutrophils that have migrated to the site of the fin transection in each larva.[9][10][11] This can be done manually using image analysis software (e.g., ImageJ/Fiji) or with automated counting methods.[9]
Protocol 5: Drug Toxicity Assay
It is crucial to determine the maximum tolerated concentration of clemizole in zebrafish larvae to ensure that any observed effects are not due to toxicity.
-
Exposure of Larvae: Expose healthy, uninfected 3 dpf larvae to a range of clemizole concentrations (e.g., 0.1 µM to 100 µM) in E3 medium in a 96-well plate format.[12][13][14][15][16]
-
Assessment of Lethality: Monitor the larvae daily for 48-72 hours and record mortality at each concentration.
-
Morphological Evaluation: Observe the larvae under a stereomicroscope for any developmental abnormalities, such as pericardial edema, yolk sac edema, spinal curvature, or reduced heart rate.
-
Behavioral Assessment: Evaluate the touch response and swimming behavior of the larvae to identify any signs of neurotoxicity.[13]
Signaling Pathways
The innate immune response to bacterial infection in zebrafish is primarily mediated by Toll-like receptor (TLR) signaling, which culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[17][18][19][20][21][22][23][24]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Zebrafish NF-κB/p65 Is Required for Antiviral Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome | Semantic Scholar [semanticscholar.org]
- 6. pure.ewha.ac.kr [pure.ewha.ac.kr]
- 7. Using zebrafish to understand reciprocal interactions between the nervous and immune systems and the microbial world - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Automated, high-throughput quantification of EGFP-expressing neutrophils in zebrafish by machine learning and a highly-parallelized microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Small Molecule Screening and Toxicity Testing in Early-stage Zebrafish Larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Frontiers | Validation, Optimization, and Application of the Zebrafish Developmental Toxicity Assay for Pharmaceuticals Under the ICH S5(R3) Guideline [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Microbial colonization induces dynamic temporal and spatial patterns of NF-κB activation in the zebrafish digestive tract - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Structure of fish Toll-like receptors (TLR) and NOD-like receptors (NLR) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
- 23. Common and specific downstream signaling targets controlled by Tlr2 and Tlr5 innate immune signaling in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening for Synergistic Efficacy of Clemizole and Penicillin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance necessitates innovative approaches to extend the lifespan of existing antibiotics. One promising strategy is the use of antibiotic adjuvants, compounds that can enhance the efficacy of conventional antibiotics. This application note describes a high-throughput screening (HTS) protocol to investigate the potential synergistic effects of clemizole, an antihistamine, with penicillin against clinically relevant bacterial strains. While historically combined to manage inflammatory symptoms of infection, this protocol explores the hypothesis that clemizole may act as a potentiator of penicillin's antibacterial activity.[1][2]
The primary objective of this HTS campaign is to identify and quantify any synergistic interactions between clemizole and penicillin that could lead to the repurposing of clemizole as an antibiotic adjuvant. This document provides detailed methodologies for assay preparation, the screening process, and data analysis, including the calculation of the Fractional Inhibitory Concentration (FIC) Index.
Mechanisms of Action
Penicillin
Penicillin belongs to the β-lactam class of antibiotics. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1] Penicillin acylates the active site of DD-transpeptidase, an enzyme also known as a penicillin-binding protein (PBP). This enzyme is crucial for the cross-linking of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this process, penicillin compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death. Penicillin is generally most effective against Gram-positive bacteria.
Clemizole
Clemizole is a first-generation antihistamine that acts as an H1 receptor antagonist. Its primary clinical use has been to alleviate allergic reactions. Recent research has explored the repurposing of such drugs for other indications, including potential antiviral and anticonvulsant properties. In the context of this screening protocol, we hypothesize that clemizole may exhibit a secondary activity that enhances penicillin's efficacy. Potential mechanisms for such synergy could include:
-
Increased Cell Permeability: Clemizole might disrupt the bacterial cell membrane, increasing its permeability and allowing for greater intracellular accumulation of penicillin.
-
Efflux Pump Inhibition: Many bacteria develop resistance by actively pumping antibiotics out of the cell using efflux pumps. Clemizole could potentially inhibit these pumps, thereby increasing the intracellular concentration of penicillin.[3][4][5]
Experimental Protocols
This section details the protocols for a high-throughput screening campaign to assess the synergistic efficacy of clemizole and penicillin. The checkerboard assay is the primary method employed.[6][7]
Materials and Reagents
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213)
-
Methicillin-resistant Staphylococcus aureus (MRSA) (ATCC 33591)
-
Streptococcus pneumoniae (ATCC 49619)
-
-
Antibiotics and Compounds:
-
Penicillin G sodium salt (Sigma-Aldrich)
-
Clemizole hydrochloride (Sigma-Aldrich)
-
-
Growth Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA)
-
-
Equipment and Consumables:
-
384-well microtiter plates
-
Automated liquid handler
-
Microplate incubator
-
Microplate reader (spectrophotometer)
-
Multichannel pipettes
-
High-Throughput Screening Workflow
The workflow for the HTS campaign is depicted below.
Detailed Protocol: Checkerboard Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh culture on TSA, inoculate a single colony of the test bacterium into CAMHB.
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plates.
-
-
Preparation of Compound Plates (384-well format):
-
Using an automated liquid handler, prepare serial dilutions of penicillin and clemizole.
-
Create a concentration gradient of penicillin along the x-axis and clemizole along the y-axis of the microtiter plates.
-
Include controls: wells with only penicillin, wells with only clemizole, and wells with no compounds (growth control).
-
-
Assay Execution:
-
Transfer the prepared bacterial inoculum to the compound plates.
-
The final volume in each well should be 50 µL.
-
Seal the plates and incubate at 37°C for 18-24 hours.
-
-
Data Acquisition:
-
Measure the optical density at 600 nm (OD600) of each well using a microplate reader.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antimicrobial agent that inhibits visible growth of a microorganism.[8]
-
Data Analysis: Calculation of FIC Index
The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction between the two compounds.[7][9][10]
-
FICA = (MIC of Penicillin in combination) / (MIC of Penicillin alone)
-
FICB = (MIC of Clemizole in combination) / (MIC of Clemizole alone)
-
FIC Index (FICI) = FICA + FICB
The interaction is classified as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Data Presentation (Hypothetical Data)
The following tables present hypothetical data for illustrative purposes, as no published data for the synergistic interaction of clemizole and penicillin currently exists.
Table 1: MIC of Penicillin and Clemizole Alone
| Bacterial Strain | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) |
| S. aureus (ATCC 29213) | 0.125 | >128 |
| MRSA (ATCC 33591) | 64 | >128 |
| S. pneumoniae (ATCC 49619) | 0.06 | >128 |
Table 2: Synergistic Activity of Penicillin and Clemizole (Checkerboard Assay)
| Bacterial Strain | Penicillin MIC in Combination (µg/mL) | Clemizole Concentration (µg/mL) | FICA | FICB | FIC Index | Interpretation |
| S. aureus (ATCC 29213) | 0.031 | 32 | 0.248 | 0.25 | 0.498 | Synergy |
| MRSA (ATCC 33591) | 8 | 32 | 0.125 | 0.25 | 0.375 | Synergy |
| S. pneumoniae (ATCC 49619) | 0.015 | 32 | 0.25 | 0.25 | 0.5 | Synergy |
Signaling Pathway Visualization
The following diagram illustrates the proposed synergistic mechanism of action. Penicillin inhibits cell wall synthesis by binding to Penicillin-Binding Proteins (PBPs). We hypothesize that clemizole enhances this effect by increasing the permeability of the bacterial cell membrane, leading to higher intracellular concentrations of penicillin.
References
- 1. Antibiotic Adjuvants: A Versatile Approach to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecular adjuvants repurpose antibiotics towards Gram-negative bacterial infections and multispecies bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efflux pump inhibitors for bacterial pathogens: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]
- 5. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Potentiation of β-Lactams against Methicillin-Resistant Staphylococcus aureus (MRSA) Using Octyl Gallate, a Food-Grade Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 10. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
Techniques for Assessing Clemizole's Impact on Host Immune Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemizole is a first-generation antihistamine that has been repurposed for various therapeutic applications, including antiviral and antiseizure treatments.[1][2][3] Its mechanism of action involves antagonism of the H1 histamine receptor, and it is also known to modulate serotonin signaling pathways.[1][4][5] Emerging evidence suggests that clemizole may also possess immunomodulatory properties, including the suppression of TNF-induced NF-κB activation. A thorough understanding of clemizole's impact on host immune cells is therefore critical for its continued development and clinical application.
These application notes provide a comprehensive overview of key experimental techniques to assess the immunomodulatory effects of clemizole. Detailed protocols for a panel of in vitro assays are provided to enable researchers to evaluate its impact on immune cell viability, proliferation, cytokine production, and key signaling pathways.
Key Experimental Assays
A multi-faceted approach is recommended to comprehensively evaluate the impact of clemizole on immune cell function. The following assays provide a robust framework for such an assessment:
-
Cell Viability and Proliferation Assays: To determine the cytotoxic and cytostatic effects of clemizole on immune cells.
-
Immunophenotyping by Flow Cytometry: To analyze the expression of cell surface markers indicative of immune cell activation and differentiation.
-
Cytokine Profiling: To quantify the production of key inflammatory and anti-inflammatory cytokines.
-
Signaling Pathway Analysis: To investigate the molecular mechanisms underlying clemizole's immunomodulatory effects, with a focus on the NF-κB and STAT3 pathways.
Data Presentation
The following tables provide illustrative examples of how to present quantitative data obtained from the described experimental protocols. Please note that the data presented here are hypothetical and for demonstrative purposes only.
Table 1: Effect of Clemizole on Immune Cell Viability (IC50)
| Cell Type | Assay | Incubation Time (hours) | Clemizole IC50 (µM) |
| Human PBMCs | MTT | 48 | 75.2 |
| Human CD4+ T Cells | Trypan Blue | 48 | 89.5 |
| Murine Macrophages (RAW 264.7) | MTT | 48 | 68.9 |
Table 2: Effect of Clemizole on T Cell Proliferation
| T Cell Type | Mitogen | Clemizole (µM) | Proliferation Inhibition (%) |
| Human PBMCs | anti-CD3/CD28 | 10 | 15.3 |
| 25 | 42.1 | ||
| 50 | 78.6 | ||
| Murine Splenocytes | Concanavalin A | 10 | 18.9 |
| 25 | 45.7 | ||
| 50 | 82.4 |
Table 3: Effect of Clemizole on Cytokine Production by LPS-Stimulated Macrophages
| Cytokine | Clemizole (µM) | Concentration (pg/mL) | Fold Change vs. Control |
| TNF-α | 0 (Control) | 1250 | 1.00 |
| 10 | 980 | 0.78 | |
| 25 | 550 | 0.44 | |
| 50 | 210 | 0.17 | |
| IL-6 | 0 (Control) | 850 | 1.00 |
| 10 | 720 | 0.85 | |
| 25 | 410 | 0.48 | |
| 50 | 150 | 0.18 | |
| IL-10 | 0 (Control) | 320 | 1.00 |
| 10 | 350 | 1.09 | |
| 25 | 410 | 1.28 | |
| 50 | 480 | 1.50 |
Table 4: Effect of Clemizole on Dendritic Cell Maturation Markers
| Marker | Clemizole (µM) | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| CD80 | 0 (Control) | 5200 | 85 |
| 25 | 3800 | 65 | |
| 50 | 2100 | 42 | |
| CD86 | 0 (Control) | 7800 | 92 |
| 25 | 5900 | 78 | |
| 50 | 3500 | 55 |
Experimental Protocols
Cell Viability Assays
a. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Seed immune cells (e.g., PBMCs, macrophages) in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.
-
Add varying concentrations of clemizole to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[6]
-
Incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[7]
b. Trypan Blue Exclusion Assay
This assay distinguishes viable from non-viable cells based on membrane integrity.
Protocol:
-
Culture immune cells with varying concentrations of clemizole as described in the MTT assay protocol.
-
After the incubation period, harvest the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
T Cell Proliferation Assay (CFSE)
Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that allows for the tracking of cell proliferation by flow cytometry.[8]
Protocol:
-
Isolate human PBMCs or murine splenocytes.
-
Resuspend cells at 1-2 x 10^7 cells/mL in pre-warmed PBS containing 0.1% BSA.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.[9]
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium containing 10% FBS.
-
Wash the cells three times with complete medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete medium and add to a 96-well plate.
-
Add varying concentrations of clemizole.
-
Stimulate the cells with a mitogen (e.g., anti-CD3/CD28 antibodies for human T cells, Concanavalin A for murine T cells).
-
Incubate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry, gating on the T cell populations and measuring the dilution of CFSE fluorescence as an indicator of proliferation.
Cytokine Profiling (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
Protocol (for TNF-α and IL-6 from Macrophages):
-
Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Pre-treat the cells with varying concentrations of clemizole for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific ELISA kits. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and stopping the reaction.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
Immunophenotyping of Dendritic Cell Maturation
Flow cytometry can be used to assess the expression of co-stimulatory molecules on dendritic cells (DCs), which are crucial for T cell activation.
Protocol:
-
Generate immature DCs from bone marrow precursors or monocytes.
-
Plate the immature DCs in a 24-well plate.
-
Treat the cells with varying concentrations of clemizole for 1 hour.
-
Induce maturation by adding LPS (100 ng/mL) and incubate for 24-48 hours.
-
Harvest the cells and stain with fluorescently labeled antibodies against DC maturation markers such as CD80, CD86, and MHC Class II.
-
Analyze the cells by flow cytometry to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Signaling Pathway Analysis
a. NF-κB Activation (Western Blot)
This protocol assesses the effect of clemizole on the phosphorylation and degradation of IκBα, and the phosphorylation of the p65 subunit of NF-κB.
Protocol:
-
Seed immune cells (e.g., macrophages) in a 6-well plate.
-
Pre-treat with clemizole for 1 hour.
-
Stimulate with TNF-α (20 ng/mL) for 15-30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, and total p65. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
b. STAT3 Activation (Western Blot)
This protocol measures the phosphorylation of STAT3, a key transcription factor in cytokine signaling.
Protocol:
-
Seed immune cells in a 6-well plate.
-
Pre-treat with clemizole for 1 hour.
-
Stimulate with a relevant cytokine, such as IL-6 (20 ng/mL), for 15-30 minutes.
-
Follow steps 4-10 from the NF-κB Western Blot protocol, using primary antibodies against phospho-STAT3 (Tyr705) and total STAT3.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for the systematic evaluation of clemizole's effects on host immune cells. By employing these assays, researchers can gain valuable insights into the immunomodulatory properties of clemizole, which will be crucial for guiding its further development and clinical applications. A comprehensive assessment of its impact on various immune cell subsets and signaling pathways will contribute to a more complete understanding of its mechanism of action and its potential as an immunomodulatory agent.
References
- 1. Production of IL-6 and TNF-alpha by the macrophage-like cell line RAW 264.7 after treatment with a cell wall extract of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Production of tumor necrosis factor-alpha and interleukin-6 by human alveolar macrophages exposed in vitro to coal mine dust - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Viability and Functionality of Cryopreserved Peripheral Blood Mononuclear Cells in Pediatric Dengue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulation of FoxP3-expressing regulatory T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potent small-molecule inhibitors of STAT3 with anti-inflammatory properties in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TLR agonist–Stat3 siRNA conjugates: cell-specific gene silencing and enhanced antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Clemizole Penicillin Formulation in Laboratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formulation of clemizole penicillin combines the antibacterial action of penicillin with the antihistaminic and anti-inflammatory properties of clemizole. This combination presents a promising area of investigation for treating bacterial infections where inflammation is a significant component of the pathology. Penicillin, a β-lactam antibiotic, inhibits the synthesis of the bacterial cell wall, leading to bacterial lysis and death.[1][2] Clemizole, a first-generation antihistamine, acts as a histamine H1 receptor antagonist, thereby mitigating inflammatory responses such as swelling, redness, and pain that are often triggered by bacterial infections.[1][2]
These application notes provide detailed protocols for the preparation, in vitro evaluation, and in vivo assessment of a this compound formulation for laboratory research. The methodologies are designed to enable researchers to investigate the potential synergistic or additive effects of this combination therapy.
Data Presentation
The following tables are provided as templates for summarizing quantitative data obtained from the experimental protocols.
Table 1: In Vitro Antibacterial Activity of this compound Formulation
| Bacterial Strain | Clemizole MIC (µg/mL) | Penicillin MIC (µg/mL) | Clemizole-Penicillin Combination MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation (Synergistic, Additive, Indifferent, Antagonistic) |
| Staphylococcus aureus (ATCC 29213) | |||||
| Streptococcus pyogenes (ATCC 19615) | |||||
| Escherichia coli (ATCC 25922) |
Table 2: In Vitro Anti-inflammatory Activity of this compound Formulation in LPS-Stimulated Macrophages
| Treatment Group | Concentration (µg/mL) | Nitric Oxide (NO) Production (% of Control) | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Control (no treatment) | - | 100 | ||
| LPS (1 µg/mL) | - | |||
| Clemizole | ||||
| Penicillin | ||||
| Clemizole + Penicillin | ||||
| Dexamethasone (Positive Control) |
Table 3: In Vivo Efficacy of this compound Formulation in a Murine Skin Infection Model
| Treatment Group | Dosage (mg/kg) | Bacterial Load at Infection Site (CFU/g tissue) | Edema Score (0-4) | Pro-inflammatory Cytokine Levels (pg/mL) |
| Vehicle Control | - | |||
| S. aureus Infection (Untreated) | - | |||
| Clemizole | ||||
| Penicillin | ||||
| Clemizole + Penicillin | ||||
| Vancomycin (Positive Antibiotic Control) |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a combined stock solution for in vitro assays.
Materials:
-
Clemizole hydrochloride powder
-
Penicillin G sodium salt powder
-
Sterile dimethyl sulfoxide (DMSO)
-
Sterile deionized water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter
Procedure:
-
Clemizole Stock Solution (10 mg/mL):
-
Aseptically weigh 10 mg of clemizole hydrochloride powder and dissolve it in 1 mL of sterile DMSO to create a 10 mg/mL stock solution.
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Penicillin G Stock Solution (10 mg/mL):
-
Aseptically weigh 10 mg of Penicillin G sodium salt powder and dissolve it in 1 mL of sterile deionized water to create a 10 mg/mL stock solution.[3][4]
-
Vortex thoroughly until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.[3]
-
Prepare fresh or store at -20°C for short-term use, as penicillin solutions can be unstable.[5]
-
-
Combined this compound Working Solutions:
-
For experiments, thaw the stock solutions and dilute them to the desired working concentrations in the appropriate sterile culture medium.
-
It is recommended to prepare fresh dilutions for each experiment.
-
In Vitro Antibacterial Susceptibility Testing: Checkerboard Assay
This protocol determines the synergistic, additive, indifferent, or antagonistic antibacterial effects of clemizole and penicillin in combination.[6][7]
Materials:
-
Bacterial strains (e.g., S. aureus, S. pyogenes)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Clemizole and Penicillin G stock solutions
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Microplate reader
Procedure:
-
Plate Setup:
-
In a 96-well plate, add 50 µL of MHB to all wells.
-
Along the y-axis (rows A-G), create a two-fold serial dilution of penicillin G.
-
Along the x-axis (columns 1-11), create a two-fold serial dilution of clemizole.
-
The last row (H) and column (12) will serve as controls for each drug alone and a growth control (no drug), respectively.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 50 µL of the diluted bacterial suspension to each well.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration that completely inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1: Additive
-
1 < FICI ≤ 4: Indifference
-
FICI > 4: Antagonism
-
-
In Vitro Anti-inflammatory Assay in Macrophages
This protocol assesses the ability of the this compound formulation to reduce the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Clemizole and Penicillin G stock solutions
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6 measurement
-
Sterile 24-well plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and incubate for 24 hours to allow for adherence.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of clemizole, penicillin, the combination, or a positive control (e.g., dexamethasone) for 1 hour.
-
-
Inflammatory Stimulation:
-
Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the untreated control) and incubate for 24 hours.
-
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Reagent according to the manufacturer's instructions.
-
Cytokine Production (TNF-α and IL-6): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.
-
-
Data Analysis:
-
Calculate the percentage of NO production relative to the LPS-treated control.
-
Determine the concentration of cytokines in each treatment group.
-
Compare the effects of the individual components versus the combination.
-
In Vivo Efficacy in a Murine Skin Infection Model
This protocol evaluates the therapeutic efficacy of the this compound formulation in a mouse model of skin infection with an inflammatory component.[8][9]
Materials:
-
6-8 week old BALB/c mice
-
Staphylococcus aureus strain capable of causing skin infection
-
Clemizole hydrochloride and Penicillin G sodium salt
-
Sterile saline or other appropriate vehicle for injection
-
Anesthetic (e.g., isoflurane)
-
Calipers for measuring inflammation
-
Materials for bacterial load quantification (homogenizer, agar plates)
-
Materials for cytokine analysis from tissue homogenates
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Inject a suspension of S. aureus (e.g., 10^7 CFU) subcutaneously into the dorsal skin.
-
-
Treatment:
-
At a specified time post-infection (e.g., 2 hours), administer the treatments via a suitable route (e.g., intraperitoneal or subcutaneous injection). Treatment groups may include: vehicle control, clemizole alone, penicillin alone, clemizole-penicillin combination, and a positive antibiotic control (e.g., vancomycin).
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals daily for clinical signs of infection and measure the area of skin inflammation (edema) using calipers.
-
At a predetermined endpoint (e.g., 24 or 48 hours post-treatment), euthanize the animals.
-
Excise the infected skin tissue.
-
Homogenize a portion of the tissue to determine the bacterial load by plating serial dilutions on agar plates and counting colony-forming units (CFU).
-
Use another portion of the tissue homogenate to measure the levels of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA.
-
-
Data Analysis:
-
Compare the bacterial load, edema measurements, and cytokine levels between the different treatment groups.
-
Assess for a statistically significant reduction in these parameters in the combination treatment group compared to the individual components.
-
Visualizations
Caption: Penicillin's mechanism of action.
Caption: Clemizole's antihistaminic mechanism.
Caption: Overall experimental workflow.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. static.igem.org [static.igem.org]
- 4. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 5. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.asm.org [journals.asm.org]
- 9. imquestbio.com [imquestbio.com]
Application Notes and Protocols: Clemizole Penicillin in Respiratory Tract Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clemizole penicillin is a combination drug that leverages a dual mechanism of action for the treatment of bacterial infections, including those affecting the respiratory tract.[1] It pairs the bactericidal activity of penicillin, which inhibits the synthesis of bacterial cell walls, with the anti-inflammatory properties of clemizole, a histamine H1 receptor antagonist.[1][2] This combination not only targets the causative bacterial pathogens but also mitigates the host inflammatory response, which can contribute to tissue damage in severe infections.[1][2] These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of this compound in preclinical respiratory tract infection models.
Mechanism of Action
The therapeutic effect of this compound is achieved through two distinct pathways:
-
Antibacterial Action (Penicillin): Penicillin, a β-lactam antibiotic, irreversibly binds to and inhibits penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan in the bacterial cell wall.[2][3][4] This disruption of cell wall integrity leads to bacterial cell lysis and death.[2][3]
-
Anti-inflammatory Action (Clemizole): Clemizole acts as an antagonist to the histamine H1 receptor.[1][2] During a bacterial infection, the release of histamine and other pro-inflammatory mediators contributes to the inflammatory cascade. By blocking the H1 receptor, clemizole helps to reduce the inflammatory response, potentially decreasing tissue damage and improving clinical outcomes.[1][2]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies evaluating penicillin efficacy in murine pneumonia models. While specific data for the clemizole-penicillin combination is not available, these data for penicillin G provide a baseline for expected antibacterial efficacy.
Table 1: Efficacy of Penicillin G in a Murine Pneumonia Model with Penicillin-Resistant Streptococcus pneumoniae
| Treatment Group | Dosage (mg/kg) | Dosing Regimen | Survival Rate (%) | Reference |
| Saline | N/A | N/A | 0 | [5] |
| Penicillin G | 160 | Twice a day for 5 days | 40 | [5] |
| Imipenem | 40 | Twice a day for 5 days | 90 | [5] |
| Vancomycin | 40 | Twice a day for 5 days | 90 | [5] |
Table 2: Penicillin G Dosing for Pulmonary Clearance of Streptococcus pneumoniae in a Murine Model
| S. pneumoniae Strain | Penicillin G MIC (µg/mL) | Effective Penicillin G Dose (mg/kg) | Dosing Regimen | Outcome | Reference |
| Penicillin-Susceptible | 0.015 | 0.6 | 6 times at 1-hour intervals | Pulmonary Clearance | [5][6] |
| Penicillin-Resistant | 1 | 40 | 6 times at 1-hour intervals | Pulmonary Clearance | [5][6] |
Experimental Protocols
Murine Pneumonia Model for Efficacy Testing
This protocol describes a generalized murine model of bacterial pneumonia to assess the in vivo efficacy of this compound. This model is based on established protocols for testing antimicrobial agents.
1. Animal Model
-
Species: Mouse (e.g., CBA/J, BALB/c, or C57BL/6 strains).
-
Age: 6-8 weeks.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
2. Immunosuppression (Optional)
For certain pathogens or to establish a more severe infection, transient neutropenia can be induced.
-
Administer cyclophosphamide intraperitoneally at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[7]
3. Bacterial Challenge
-
Pathogen: A relevant respiratory pathogen, such as Streptococcus pneumoniae or Klebsiella pneumoniae.
-
Inoculum Preparation: Grow bacteria to mid-logarithmic phase in an appropriate broth (e.g., Todd-Hewitt broth for S. pneumoniae). Wash and resuspend the bacterial pellet in sterile saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).
-
Inoculation: Anesthetize mice (e.g., with isoflurane). Inoculate intranasally or intratracheally with a specific volume of the bacterial suspension (e.g., 50 µL).
4. Treatment Groups
-
Vehicle Control: Administer the vehicle used to dissolve this compound (e.g., sterile saline).
-
This compound: Administer the combination drug at various doses. Based on data for penicillin G, a starting dose for the penicillin component could be in the range of 40-160 mg/kg, administered subcutaneously or intraperitoneally.[5] The clemizole dose should be determined from literature on its anti-inflammatory effects in lung injury models or based on established safe dosage ranges.
-
Penicillin Only Control: To assess the contribution of the clemizole component.
-
Clemizole Only Control: To assess the contribution of the penicillin component.
-
Positive Control: A standard-of-care antibiotic for the specific pathogen (e.g., vancomycin or imipenem for penicillin-resistant S. pneumoniae).[5]
5. Monitoring and Endpoints
-
Survival: Monitor survival over a defined period (e.g., 7-14 days).
-
Bacterial Load: At specific time points post-infection (e.g., 24 and 48 hours), euthanize a subset of animals. Aseptically remove the lungs, homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.
-
Inflammatory Markers: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in bronchoalveolar lavage (BAL) fluid or lung homogenates using ELISA or other immunoassays.
-
Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section and stain with hematoxylin and eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis
Understanding the PK/PD profile of this compound is crucial for optimizing dosing regimens.
1. Pharmacokinetic Study
-
Administer a single dose of this compound to uninfected mice.
-
Collect blood samples at multiple time points (e.g., 10, 20, 40, 60, 90, 120, and 180 minutes post-administration).[8]
-
Separate plasma and analyze the concentrations of both penicillin and clemizole using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life.
2. Pharmacodynamic Analysis
-
Correlate the pharmacokinetic parameters with the observed efficacy endpoints (e.g., bacterial clearance, survival).
-
For β-lactam antibiotics like penicillin, the time that the drug concentration remains above the minimum inhibitory concentration (MIC) of the pathogen (%T>MIC) is a key predictor of efficacy.[8]
Signaling Pathway
The inflammatory response in bacterial pneumonia is complex, involving the recognition of pathogen-associated molecular patterns (PAMPs) by host pattern recognition receptors (PRRs), leading to the activation of downstream signaling pathways such as NF-κB and the production of pro-inflammatory cytokines. Histamine, released from mast cells, can exacerbate this response. Clemizole, by blocking the H1 receptor, can modulate this pathway.
Conclusion
This compound presents a promising therapeutic strategy for respiratory tract infections by addressing both the bacterial cause and the host's inflammatory response. The protocols and data presented here provide a framework for the preclinical evaluation of this combination therapy in relevant animal models. Further studies are warranted to establish the optimal dosing and efficacy of this compound in various respiratory infection scenarios.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. amr-accelerator.eu [amr-accelerator.eu]
- 3. Anti-inflammatory effects of medications used for viral infection-induced respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Noncompromised penicillin-resistant pneumococcal pneumonia CBA/J mouse model and comparative efficacies of antibiotics in this model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncompromised penicillin-resistant pneumococcal pneumonia CBA/J mouse model and comparative efficacies of antibiotics in this model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Penicillin Pharmacodynamics in Four Experimental Pneumococcal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Clemizole Penicillin for Bacterial Biofilm Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. Biofilms are structured communities of bacterial cells encapsulated in a self-produced extracellular polymeric substance (EPS) matrix, which adheres to surfaces. The formation of biofilms is a complex process regulated by various signaling pathways, including quorum sensing. The development of novel anti-biofilm strategies is a critical area of research.
Clemizole penicillin is a combination drug that consists of clemizole, an antihistamine, and penicillin, a β-lactam antibiotic. The penicillin component acts by inhibiting the synthesis of the bacterial cell wall, a well-established mechanism against planktonic bacteria. The role of the clemizole component in modulating bacterial behavior is less understood. However, emerging research on other antihistamines, such as loratadine, suggests that these molecules may possess anti-biofilm properties by interfering with bacterial signaling pathways. For instance, loratadine has been shown to inhibit biofilm formation in Staphylococcus aureus and potentiate the effects of β-lactam antibiotics.[1][2][3] This provides a strong rationale for investigating this compound as a potential dual-action agent against bacterial biofilms, targeting both the cellular integrity and the community behavior of bacteria.
These application notes provide a framework for studying the efficacy of this compound against bacterial biofilm formation, detailing its potential mechanisms of action and providing protocols for in vitro evaluation.
Potential Mechanism of Action of this compound on Biofilms
The proposed dual-action mechanism of this compound against bacterial biofilms involves the combined effects of its two components:
-
Penicillin: As a β-lactam antibiotic, penicillin inhibits the transpeptidase enzymes (Penicillin-Binding Proteins or PBPs) responsible for cross-linking the peptidoglycan chains in the bacterial cell wall. In a biofilm, while the EPS matrix can limit antibiotic penetration, penicillin that reaches the cells will disrupt cell wall synthesis, particularly in actively dividing bacteria at the biofilm periphery. However, studies have shown that penicillin alone can have varied effects on biofilms, with some instances showing dispersal rather than complete eradication.[4] At sub-inhibitory concentrations, some penicillins have been observed to even induce biofilm formation in certain bacterial species.
-
Clemizole: As an antihistamine, clemizole's direct effect on bacterial biofilms is not yet established. However, drawing parallels from other H1-receptor antagonists like loratadine, clemizole may interfere with key bacterial signaling pathways.[1][2][3] Potential mechanisms include:
-
Inhibition of Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. QS is crucial for biofilm formation, virulence factor production, and EPS synthesis.[5][6] Clemizole may act as a quorum sensing inhibitor (QSI), disrupting this communication and thereby preventing biofilm maturation.
-
Interference with Bacterial Kinases: Some antihistamines have been found to inhibit bacterial protein kinases, such as the PASTA kinases in Staphylococci, which are involved in regulating biofilm formation and antibiotic resistance.[2][3]
-
Disruption of Cell Adhesion: The initial attachment of bacteria to a surface is a critical step in biofilm formation. The clemizole component might alter bacterial surface properties, interfering with their ability to adhere.
-
The synergistic effect of clemizole and penicillin could, therefore, lead to a more potent anti-biofilm activity than either compound alone. Clemizole could weaken the biofilm structure and inhibit its formation, making the embedded bacteria more susceptible to the bactericidal action of penicillin.
Diagram: Proposed Dual-Action Mechanism of this compound
Caption: Proposed mechanism of this compound against biofilms.
Data Presentation: Effect of Penicillin on Bacterial Biofilms
As no specific data for this compound is currently available, the following tables summarize representative quantitative data for penicillin's effect on the biofilms of common bacterial species. This data can serve as a baseline for comparison when evaluating the combination drug. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that prevents biofilm formation, while the Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration required to eradicate a pre-formed biofilm.
Table 1: Representative Anti-Biofilm Activity of Penicillin G against Staphylococcus aureus
| Parameter | Concentration (µg/mL) | Effect | Reference |
| Planktonic MIC | 0.06 - 4 | Inhibition of planktonic growth | [7] |
| Biofilm Viability | ~140 (400 µmol/L) | 0.3 log reduction in viable cells | [4] |
| Biofilm Dispersal | ~140 (400 µmol/L) | Observed dispersal of biofilm | [4] |
| Synergistic Biofilm Inhibition (with Kaempferol Rhamnosides) | 16 - 128 | Significant inhibition of biofilm formation | [8] |
Table 2: Representative MBIC and MBEC Values for β-Lactam Antibiotics against Biofilms
| Antibiotic | Bacterium | Planktonic MIC (µg/mL) | MBIC (µg/mL) | MBEC (µg/mL) | Reference |
| Trimethoprim | E. coli | Not specified | 512 - 1024 | 512 - 1024 | [9] |
| Ceftazidime | E. coli | Not specified | > 2048 | > 2048 | [9] |
| Oxacillin | S. aureus (MSSA) | Not specified | Not specified | 4 to 100 times the MIC | [7] |
| Piperacillin | P. aeruginosa | Not specified | High resistance reported | High resistance reported | [10] |
Note: These values are illustrative and can vary significantly based on the bacterial strain, biofilm age, and experimental conditions.
Experimental Protocols
Determination of Minimum Biofilm Inhibitory Concentration (MBIC)
This protocol determines the lowest concentration of this compound required to inhibit the initial formation of a biofilm.
Materials:
-
This compound (stock solution of known concentration)
-
Bacterial strain of interest (e.g., S. aureus, P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth (TSB), Luria-Bertani (LB) Broth)
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate the bacterial strain into 5 mL of growth medium and incubate overnight at 37°C with shaking.
-
Inoculum Standardization: Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.01.
-
Serial Dilution of this compound: In a 96-well plate, perform a two-fold serial dilution of this compound in the growth medium to achieve a range of desired concentrations. Leave some wells with only the medium as a negative control and wells with bacteria and no drug as a positive control.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the drug dilutions and controls.
-
Incubation: Cover the plate and incubate for 24 hours at 37°C under static conditions.
-
Washing: After incubation, discard the planktonic cells by inverting the plate. Gently wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Rinsing: Discard the crystal violet solution and rinse the plate by submerging it in a container of water four times. Remove excess water by inverting and tapping on a paper towel.
-
Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Transfer the solubilized stain to a new flat-bottom plate and measure the absorbance at 550 nm using a microplate reader.
-
MBIC Determination: The MBIC is the lowest concentration of this compound that shows a significant reduction in biofilm formation compared to the positive control.
Diagram: MBIC Assay Workflow
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
Determination of Minimum Biofilm Eradication Concentration (MBEC)
This protocol is used to determine the concentration of this compound required to eradicate a pre-formed, mature biofilm.
Procedure:
-
Biofilm Formation: Follow steps 1-3 of the MBIC protocol, but without adding the drug. Add 200 µL of the standardized bacterial inoculum to the wells of a 96-well plate.
-
Incubation for Biofilm Growth: Incubate the plate for 24 hours at 37°C to allow for mature biofilm formation.
-
Washing: After incubation, remove the planktonic cells and wash the wells three times with sterile PBS.
-
Drug Treatment: Prepare two-fold serial dilutions of this compound in fresh growth medium. Add 200 µL of each dilution to the wells containing the pre-formed biofilms.
-
Second Incubation: Incubate the plate for another 24 hours at 37°C.
-
Quantification: Follow steps 6-10 of the MBIC protocol (washing, staining, solubilization, and absorbance reading).
-
MBEC Determination: The MBEC is the lowest concentration of this compound that results in a significant reduction in the biomass of the pre-formed biofilm compared to the untreated control.
Diagram: Logical Relationship for Biofilm Study
References
- 1. Common Allergy Drug Makes Resistant Bacteria Vulnerable to Antibiotics [axial.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Paired methods to measure biofilm killing and removal: a case study with Penicillin G treatment of Staphylococcus aureus biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Global Downregulation of Penicillin Resistance and Biofilm Formation by MRSA Is Associated with the Interaction between Kaempferol Rhamnosides and Quercetin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro Investigation of Antibiotics Efficacy Against Uropathogenic Escherichia coli Biofilms and Antibiotic Induced Biofilm Formation at Sub-Minimum Inhibitory Concentration of Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Quorum Sensing Character in Pseudomonas aeruginosa isolates and Its Effect on Biofilm Formation and Anti-Microbial Susceptibility Profile [ejmm.journals.ekb.eg]
Application Notes and Protocols: Preclinical Evaluation of Clemizole-Penicillin Combination Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is combination therapy, which can yield synergistic effects, broaden the spectrum of activity, and reduce the likelihood of developing further resistance.[1][2][3] Penicillin, a cornerstone of antibacterial therapy, functions by inhibiting penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall.[4][5][6] This action prevents the cross-linking of peptidoglycan, leading to a compromised cell wall and subsequent bacterial cell death.[5][6][7]
Clemizole is a first-generation antihistamine that primarily acts by blocking H1 histamine receptors.[8][9] However, recent studies have revealed additional pharmacological activities, including the modulation of serotonin signaling pathways and potential antiviral effects.[9][10][11] While not traditionally considered an antibacterial agent, its diverse mechanisms present a hypothetical basis for its use as a potentiator for conventional antibiotics like penicillin. This document outlines a comprehensive preclinical experimental design to investigate the potential synergistic relationship between clemizole and penicillin against clinically relevant bacterial pathogens.
Section 1: In Vitro Efficacy and Synergy Assessment
This section details the initial screening phase to determine the antibacterial activity of each compound individually and to quantify any synergistic interactions when used in combination.
Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro screening and synergy testing.
Protocol 1.1: Determination of Minimum Inhibitory Concentration (MIC)
-
Objective: To determine the lowest concentration of clemizole and penicillin that visibly inhibits the growth of a target bacterial strain.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to ~5 x 10^5 CFU/mL), clemizole stock solution, penicillin stock solution.
-
Method (Broth Microdilution): a. Prepare serial two-fold dilutions of penicillin and clemizole separately in MHB across the wells of the 96-well plates. b. Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria). c. Incubate the plates at 35-37°C for 18-24 hours. d. The MIC is visually determined as the lowest drug concentration in which there is no visible bacterial growth.
Protocol 1.2: Checkerboard Synergy Assay
-
Objective: To assess the interaction between clemizole and penicillin (synergy, additivity, or antagonism) using the Fractional Inhibitory Concentration (FIC) index.[12][13]
-
Method: a. In a 96-well plate, prepare serial dilutions of penicillin along the x-axis and serial dilutions of clemizole along the y-axis. This creates a matrix of combination concentrations.[14] b. Inoculate each well with the standardized bacterial inoculum (~5 x 10^5 CFU/mL). c. Incubate at 35-37°C for 18-24 hours. d. Determine the MIC of each drug in the combination wells. e. Calculate the FIC index using the formula: FIC Index = FIC of Clemizole + FIC of Penicillin Where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Interpretation: The interaction is classified based on the calculated FIC index.[13]
Logical Interpretation of FIC Index
Caption: Decision logic for classifying drug interactions.
Protocol 1.3: Time-Kill Kinetic Assay
-
Objective: To evaluate the bactericidal activity of synergistic clemizole-penicillin combinations over time.[12]
-
Method: a. Prepare flasks with MHB containing: (i) no drug (growth control), (ii) clemizole alone at sub-MIC, (iii) penicillin alone at sub-MIC, and (iv) the combination of clemizole and penicillin at their synergistic concentrations determined from the checkerboard assay. b. Inoculate each flask with a starting bacterial density of ~5 x 10^5 CFU/mL. c. Incubate flasks at 37°C with shaking. d. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each flask. e. Perform serial dilutions and plate on agar to determine the viable bacterial count (CFU/mL).
-
Interpretation: Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared to the most active single agent at 24 hours.[14]
Data Presentation: In Vitro Results
Table 1: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) |
|---|---|---|
| S. aureus ATCC 29213 | ||
| MRSA USA300 | ||
| S. pneumoniae ATCC 49619 |
| Penicillin-Resistant S. pneumoniae | | |
Table 2: Checkerboard Synergy Assay Results
| Bacterial Strain | Combination MICs (Clemizole / Penicillin) | FIC Index | Interpretation |
|---|---|---|---|
| S. aureus ATCC 29213 | |||
| MRSA USA300 |
| S. pneumoniae ATCC 49619 | | | |
Table 3: Time-Kill Assay Data Summary (CFU/mL at 24h)
| Bacterial Strain | Growth Control | Clemizole Alone | Penicillin Alone | Combination | Log10 Reduction (Combo vs. Best Single Agent) |
|---|
| MRSA USA300 | | | | | |
Section 2: Mechanistic Pathways
Understanding the mechanism of synergy is crucial. The following diagrams illustrate the established mechanism of penicillin and a hypothesized mechanism for the synergistic action with clemizole.
Established Mechanism of Penicillin Action
Caption: Penicillin inhibits PBP, disrupting cell wall synthesis.
Hypothesized Synergistic Mechanism of Clemizole and Penicillin
This hypothesis posits that clemizole, due to its chemical properties, may disrupt the bacterial cell membrane or inhibit efflux pumps, thereby increasing the intracellular concentration and efficacy of penicillin, especially in resistant strains.
Caption: Hypothesis: Clemizole inhibits efflux pumps, boosting penicillin.
Section 3: In Vivo Preclinical Evaluation
Following promising in vitro results, the combination therapy must be evaluated in animal models to assess efficacy, pharmacokinetics/pharmacodynamics (PK/PD), and safety.
Protocol 3.1: Murine Thigh Infection Model for Efficacy
-
Objective: To evaluate the in vivo efficacy of the clemizole-penicillin combination in reducing bacterial burden in a localized infection model.[15]
-
Animals: Immunocompetent or neutropenic mice (e.g., ICR or C57BL/6), depending on the pathogen and study goals.
-
Method: a. Render mice neutropenic with cyclophosphamide if required for the model.[15] b. Induce a localized thigh infection by intramuscular injection of a standardized bacterial inoculum (e.g., 10^6 CFU of MRSA). c. Two hours post-infection, begin treatment with vehicle control, clemizole alone, penicillin alone, or the combination, administered via a clinically relevant route (e.g., intraperitoneal or oral). d. Administer treatments for a defined period (e.g., 24 or 48 hours). e. At the end of the treatment period, euthanize the mice, aseptically remove the infected thigh muscle, homogenize it, and perform serial dilutions for CFU enumeration.
-
Primary Endpoint: Reduction in bacterial load (log10 CFU/g of tissue) compared to the control and monotherapy groups.
Protocol 3.2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of clemizole and penicillin when administered alone and in combination.[16]
-
Animals: Healthy mice or rats.
-
Method: a. Administer single doses of clemizole, penicillin, and the combination to different groups of animals. b. Collect blood samples via sparse sampling at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose). c. Process blood to plasma and analyze drug concentrations using a validated LC-MS/MS method. d. Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and T1/2 (half-life).
-
Endpoint: Determination of any drug-drug interactions affecting the pharmacokinetic profile of either compound. PK/PD indices (e.g., AUC/MIC) can be correlated with efficacy data.[17]
Protocol 3.3: Acute and Sub-acute Toxicology Studies
-
Objective: To assess the safety profile and identify potential target organ toxicities of the combination therapy. The approach should be case-by-case, guided by existing data on the individual compounds.[18][19]
-
Animals: Typically rodents (e.g., Sprague-Dawley rats).
-
Method (Acute Study): a. Administer single, escalating doses of the combination to different groups of animals. b. Observe animals for 14 days for signs of morbidity, mortality, and behavioral changes. c. Conduct gross necropsy at the end of the study.
-
Method (Sub-acute Repeated-Dose Study): a. Administer daily doses of vehicle, high-dose clemizole, high-dose penicillin, and the combination for 14 or 28 days.[20] b. Monitor clinical signs, body weight, and food consumption throughout the study. c. At termination, collect blood for hematology and clinical chemistry analysis. d. Conduct a full necropsy and collect organs for histopathological examination.
-
Endpoint: Identification of the No-Observed-Adverse-Effect Level (NOAEL) and characterization of any toxicities.
Data Presentation: In Vivo Results
Table 4: Efficacy in Murine Thigh Infection Model
| Treatment Group | Mean Bacterial Load (log10 CFU/g tissue) ± SD | Change vs. Vehicle (log10) | Statistical Significance (p-value) |
|---|---|---|---|
| Vehicle Control | N/A | N/A | |
| Clemizole Alone | |||
| Penicillin Alone |
| Combination | | | |
Table 5: Key Pharmacokinetic Parameters
| Analyte | Treatment Group | Cmax (ng/mL) | AUC (0-inf) (ng*h/mL) | T1/2 (h) |
|---|---|---|---|---|
| Penicillin | Penicillin Alone | |||
| Combination | ||||
| Clemizole | Clemizole Alone |
| | Combination | | | |
Table 6: Summary of Toxicology Findings (14-Day Repeated Dose)
| Group | Key Clinical Observations | Significant Changes in Bloodwork | Key Histopathological Findings |
|---|---|---|---|
| Vehicle Control | None | None | No significant findings |
| Clemizole Alone | |||
| Penicillin Alone |
| Combination | | | |
References
- 1. realworldml.github.io [realworldml.github.io]
- 2. Leveraging Laboratory and Clinical Studies to Design Effective Antibiotic Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the preclinical characterization of the antimicrobial peptide AS-48 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Penicillin - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Penicillins- Mechanism of action, Antimicrobial spectrum & Antibacterial resistance - | PPTX [slideshare.net]
- 8. Facebook [cancer.gov]
- 9. What is the mechanism of Clemizole Penicillin? [synapse.patsnap.com]
- 10. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Frontiers | In vitro Synergistic Activity of Antimicrobial Combinations Against blaKPC and blaNDM-Producing Enterobacterales With blaIMP or mcr Genes [frontiersin.org]
- 15. imquestbio.com [imquestbio.com]
- 16. redemc.net [redemc.net]
- 17. experts.arizona.edu [experts.arizona.edu]
- 18. Non-clinical combination toxicology studies: strategy, examples and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Non-clinical combination toxicology studies: strategy, examples and future perspective [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clemizole Solubility Issues In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility challenges encountered when working with clemizole in in-vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of clemizole?
A1: The aqueous solubility of clemizole hydrochloride is relatively low. At a pH of 7.4, the mean solubility has been reported to be 49.5 µg/mL[1]. Another source indicates a water solubility of 2 mg/mL, which can be achieved with warming[2][3]. However, precipitation can occur when aqueous stock solutions are diluted into cell culture media.
Q2: What is the recommended solvent for preparing clemizole stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing clemizole stock solutions for in-vitro assays[4][5]. It is important to use a high-purity, anhydrous grade of DMSO.
Q3: I am observing precipitation when I add my clemizole-DMSO stock solution to the cell culture medium. What can I do?
A3: This is a common issue due to the lower solubility of clemizole in the aqueous environment of the culture medium. Here are a few troubleshooting steps:
-
Decrease the final DMSO concentration: While clemizole is soluble in DMSO, high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium below 0.5%[6].
-
Stepwise dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of media, vortex gently, and then add this intermediate dilution to the final volume[6].
-
Warm the media: Gently warming the cell culture media to 37°C before adding the clemizole stock can sometimes help maintain solubility.
-
Use a co-solvent system: For particularly problematic precipitation, consider using a co-solvent system as detailed in the protocols below.
Q4: Are there alternatives to DMSO for solubilizing clemizole?
A4: While DMSO is the most common, ethanol can also be used. Clemizole is reported to have a solubility of ≥95.8 mg/mL in ethanol[5]. However, the final concentration of ethanol in the cell culture should also be kept low to avoid cytotoxicity. Other organic solvents like methanol and acetone can also dissolve clemizole, but their use in cell culture is generally not recommended due to higher toxicity[7].
Troubleshooting Guide: Precipitation in Cell Culture
Encountering precipitation upon the addition of clemizole to your cell culture medium can be a frustrating roadblock. This guide provides a systematic approach to troubleshooting and resolving this issue.
Visualizing the Problem-Solving Workflow
Caption: A workflow for troubleshooting clemizole precipitation in cell culture.
Quantitative Solubility Data
The following table summarizes the solubility of clemizole hydrochloride in various solvents and formulations. This data can help in the selection of an appropriate solvent system for your specific experimental needs.
| Solvent/Formulation | Solubility | Reference(s) |
| Water (pH 7.4) | 49.5 µg/mL | [1] |
| Water (warmed) | 2 mg/mL | [2][3] |
| DMSO | ≥16.2 mg/mL | [5] |
| Ethanol | ≥95.8 mg/mL | [5] |
| 5% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.5 mg/mL | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [4] |
Experimental Protocols
Here are detailed protocols for preparing clemizole solutions to minimize solubility issues in in-vitro experiments.
Protocol 1: Standard DMSO Stock Solution
This protocol is suitable for most routine cell culture experiments where a low final DMSO concentration is achievable.
Materials:
-
Clemizole hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the desired amount of clemizole hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the clemizole is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary[4].
-
Sterile filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Co-Solvent Formulation for Enhanced Solubility
This protocol is recommended when high concentrations of clemizole are required, or when precipitation is observed with a standard DMSO stock.
Materials:
-
Clemizole hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a concentrated stock solution of clemizole in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the clemizole-DMSO stock.
-
Add the following solvents sequentially, mixing thoroughly after each addition:
-
40% (v/v) PEG300
-
5% (v/v) Tween-80
-
-
Bring the solution to the final volume with sterile saline.
-
This will result in a clear solution with enhanced clemizole solubility[4].
-
Prepare this working solution fresh for each experiment.
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their aqueous solubility[8]. This method is a powerful alternative for overcoming clemizole precipitation.
Materials:
-
Clemizole hydrochloride powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a concentrated stock solution of clemizole in DMSO (e.g., 20.8 mg/mL)[4].
-
To prepare the final working solution, add 1 part of the clemizole-DMSO stock to 9 parts of the 20% SBE-β-CD solution[4].
-
Mix thoroughly until a clear solution is obtained.
-
This formulation can significantly improve the aqueous solubility of clemizole.
Clemizole Signaling Pathways
Understanding the mechanism of action of clemizole can be crucial for interpreting experimental results. Below are diagrams of key signaling pathways affected by clemizole.
Histamine H1 Receptor Antagonism
Clemizole is a first-generation antihistamine that acts as an antagonist at the H1 receptor.
Caption: Clemizole blocks histamine-induced signaling by antagonizing the H1 receptor.
TRPC5 Channel Inhibition
Clemizole is also a potent inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel.
Caption: Clemizole inhibits Ca2+ influx through the TRPC5 ion channel.
Modulation of Serotonin Signaling
Recent studies have shown that clemizole can modulate serotonin signaling pathways, which may contribute to its anticonvulsant effects.
Caption: Clemizole acts as an agonist at serotonin 5-HT2A and 5-HT2B receptors.
References
- 1. Clemizole Hydrochloride | C19H21Cl2N3 | CID 5309446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clemizole hydrochloride | 1163-36-6 [chemicalbook.com]
- 3. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Clemizole | 442-52-4 [chemicalbook.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pill.bid - Solubility Table [pill.bid]
- 8. Clemizole | C19H20ClN3 | CID 2782 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Clemizole Penicillin Dosage
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing clemizole penicillin dosage to minimize toxicity. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a combination drug that leverages the antibiotic properties of penicillin and the antihistaminic effects of clemizole.[1][2][3] The penicillin component inhibits bacterial cell wall synthesis, while clemizole acts as a histamine H1 receptor antagonist.[1][3]
-
What are the primary toxicity concerns with this compound? The primary toxicity concerns stem from the individual components. For penicillin, these are primarily hypersensitivity reactions and, at high doses, neurotoxicity.[4][5] For clemizole, the main concerns are cardiotoxicity due to hERG channel inhibition and potential central nervous system effects through its action on serotonin receptors.[6][7][8] There is limited data on the synergistic toxicity of the combination.
Neurotoxicity
-
What are the signs of penicillin-induced neurotoxicity? In animal models, high doses of penicillin can induce encephalopathy, myoclonus, and seizures.[4] Clinically, symptoms can range from restlessness and confusion to hallucinations and seizures.[4]
-
How does penicillin cause neurotoxicity? The proposed mechanism involves the inhibition of the gamma-aminobutyric acid (GABA) type A (GABA-A) receptor, which is the major inhibitory neurotransmitter system in the brain.[9] By blocking GABAergic inhibition, penicillin can lead to neuronal hyperexcitability and seizures.
-
Does clemizole have any effect on the central nervous system? Yes, clemizole has been shown to act as a serotonin (5-HT) receptor agonist, specifically with high affinity for 5-HT2 receptors.[8] This interaction may influence neuronal signaling and could potentially modulate the neurotoxic effects of penicillin, although this has not been extensively studied.
Cardiotoxicity
-
What is the primary cardiotoxic risk associated with clemizole? Clemizole is a potent inhibitor of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[6][7] Inhibition of this channel can delay cardiac repolarization, leading to QT interval prolongation and an increased risk of life-threatening arrhythmias like Torsades de Pointes.[6][10]
-
At what concentrations does clemizole inhibit the hERG channel? Studies have shown that clemizole inhibits the hERG channel with a half-maximal inhibitory concentration (IC50) of 0.07 µM.[7]
Hypersensitivity
-
What is the mechanism of penicillin-induced hypersensitivity? Penicillin and its metabolites can act as haptens, binding to host proteins to form immunogenic complexes.[11] In susceptible individuals, this can trigger an IgE-mediated immune response upon subsequent exposure, leading to the degranulation of mast cells and the release of histamine and other inflammatory mediators.[11][12]
-
What are the symptoms of a hypersensitivity reaction to penicillin? Symptoms can range from mild skin rashes and hives to severe systemic reactions, including anaphylaxis, which is characterized by difficulty breathing, a drop in blood pressure, and swelling.[5]
Troubleshooting Guides
Problem: Unexpected Seizures or Neurotoxic Effects in Animal Models
| Possible Cause | Troubleshooting Step |
| Penicillin Overdose | Review the dosage calculations. Ensure the correct strain, age, and weight of the animal were used for dose determination. Refer to the quantitative data table for dose-response information in rats.[4][13] |
| Route of Administration | Intravenous or intracortical administration of penicillin can lead to more rapid and potent neurotoxic effects compared to other routes.[4][13] Consider alternative routes if appropriate for the experimental design. |
| Interaction with Clemizole | The effect of clemizole on penicillin-induced neurotoxicity is not well-established. Consider conducting a dose-response study of clemizole alone to assess its baseline neurological effects in your model. |
| Underlying Neurological Conditions | Ensure that the animal model does not have any pre-existing neurological conditions that could increase susceptibility to seizures. |
Problem: Evidence of Cardiotoxicity (e.g., QT Prolongation in ex vivo models)
| Possible Cause | Troubleshooting Step |
| Clemizole Concentration | Clemizole is a potent hERG channel blocker.[6][7] Ensure that the concentrations used in the experiment are relevant to the intended therapeutic dose and are not in the range known to cause significant hERG inhibition. |
| Off-target Effects | While hERG inhibition is the primary concern, clemizole may have other off-target effects on cardiac ion channels. Consider assessing its effects on other key cardiac currents (e.g., calcium and sodium channels). |
| Synergistic Effects | Although unlikely to be the primary driver, consider the possibility of synergistic cardiotoxic effects with penicillin, especially at high concentrations. |
Problem: Inconsistent Results in Hypersensitivity Assays
| Possible Cause | Troubleshooting Step |
| Mast Cell Viability | Ensure the viability of the mast cell line used in the degranulation assay. Poor cell health can lead to inconsistent responses. |
| Antigen Preparation | The preparation of the penicillin-protein conjugate is critical for inducing an IgE-mediated response. Verify the conjugation efficiency and purity of the antigen. |
| Passive Sensitization | Ensure that the mast cells are adequately sensitized with penicillin-specific IgE prior to antigen challenge. |
| Assay Controls | Include appropriate positive (e.g., ionophore) and negative controls to validate the assay performance. |
Quantitative Data
Table 1: In Vivo Toxicity of Clemizole
| Parameter | Species | Route | Value | Reference |
| LD50 | Mouse | Oral | 837 mg/kg | [14] |
| LD50 | Rat | Oral | 1,950 mg/kg | [14] |
| LD50 | Mouse | Intraperitoneal | 290 mg/kg | [14] |
Table 2: In Vitro Cardiotoxicity of Clemizole
| Parameter | Assay | Value | Reference |
| IC50 (hERG Inhibition) | Whole-cell patch clamp on HEK 293 cells | 0.07 µM | [7] |
Table 3: Penicillin-Induced Neurotoxicity in Animal Models
| Species | Route | Dose | Effect | Reference |
| Rat (awake) | Intravenous | 4.5 - 5 million units/kg | Encephalopathy and death | [4] |
| Rat (anesthetized) | Intravenous | 3 - 3.5 million units/kg | Encephalopathy and death | [4] |
| Rat | Intracortical | 300, 500, 1500 IU | Dose-dependent decrease in hippocampal neuron number | [13] |
| Rat | Intracortical | 2000 IU | Death due to status seizures | [13] |
| Cat (awake) | Intravenous | up to 1.3 million units/kg | Encephalopathy with myoclonus | [4] |
Experimental Protocols
1. Penicillin-Induced Seizure Model in Rats
-
Objective: To assess the neurotoxic potential of different doses of penicillin G.
-
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Penicillin G sodium salt
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
EEG recording equipment (optional)
-
Video monitoring system
-
-
Methodology:
-
Anesthetize the rats according to approved institutional protocols.
-
For intracortical administration, place the anesthetized rat in a stereotaxic frame.
-
Create a small burr hole in the skull over the desired brain region (e.g., hippocampus or cortex).
-
Dissolve penicillin G in sterile saline to the desired concentrations (e.g., 300, 500, 1500, 2000 IU in a small volume).[13]
-
Slowly inject the penicillin G solution into the brain parenchyma using a microsyringe.
-
For intravenous administration, cannulate the tail vein and administer the desired dose of penicillin G (e.g., 3-5 million units/kg).[4]
-
Allow the animal to recover from anesthesia in a monitored environment.
-
Observe the animal for behavioral signs of seizures (e.g., myoclonic jerks, generalized tonic-clonic seizures) for a defined period (e.g., 2-4 hours).
-
If using EEG, record brain electrical activity to detect epileptiform discharges.
-
At the end of the experiment, euthanize the animals according to approved protocols. For histological analysis, perfuse the animals with fixative and process the brain tissue.[13]
-
2. hERG Channel Inhibition Assay
-
Objective: To determine the inhibitory effect of clemizole on the hERG potassium channel.
-
Materials:
-
Human Embryonic Kidney (HEK) 293 cells stably expressing the hERG channel.
-
Whole-cell patch-clamp electrophysiology setup.
-
Borosilicate glass pipettes.
-
Extracellular and intracellular recording solutions.
-
Clemizole stock solution.
-
-
Methodology:
-
Culture the hERG-expressing HEK 293 cells according to standard protocols.
-
Prepare the extracellular and intracellular solutions for patch-clamp recording.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit hERG tail currents. A typical protocol involves a depolarizing step to +20 mV for 2 seconds followed by a repolarizing step to -50 mV for 2 seconds.
-
Record baseline hERG currents in the absence of the drug.
-
Perfuse the cell with increasing concentrations of clemizole (e.g., 0.01 to 10 µM) and record the hERG currents at each concentration.
-
Measure the amplitude of the hERG tail current at each concentration.
-
Calculate the percentage of inhibition for each concentration relative to the baseline current.
-
Plot the concentration-response curve and fit the data to a Hill equation to determine the IC50 value.[7]
-
3. Mast Cell Degranulation Assay
-
Objective: To assess the potential of penicillin to induce IgE-mediated mast cell degranulation.
-
Materials:
-
Rat Basophilic Leukemia (RBL-2H3) cell line.
-
Penicillin-specific IgE monoclonal antibody.
-
Penicillin-Human Serum Albumin (HSA) conjugate (or other suitable protein conjugate).
-
Tyrode's buffer.
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).
-
Lysis buffer (e.g., Triton X-100).
-
96-well plates.
-
Plate reader.
-
-
Methodology:
-
Seed RBL-2H3 cells in a 96-well plate and culture overnight.
-
Sensitize the cells by incubating them with penicillin-specific IgE for 2-4 hours.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Challenge the sensitized cells with various concentrations of the penicillin-HSA conjugate for 1 hour at 37°C. Include a positive control (e.g., calcium ionophore A23187) and a negative control (buffer alone).
-
After incubation, centrifuge the plate and collect the supernatant.
-
Lyse the remaining cells in the wells with lysis buffer to measure the total cellular β-hexosaminidase content.
-
Add the pNAG substrate to both the supernatant and the cell lysate samples and incubate at 37°C.
-
Stop the reaction with a stop buffer (e.g., sodium carbonate).
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the percentage of β-hexosaminidase release as (Supernatant Absorbance) / (Supernatant Absorbance + Lysate Absorbance) x 100.
-
Visualizations
Caption: Potential Neurotoxicity and CNS Effect Pathways.
Caption: Clemizole-Induced Cardiotoxicity Pathway.
Caption: Penicillin-Induced Hypersensitivity Pathway.
Caption: General Experimental Workflow for Toxicity Assessment.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. GSRS [precision.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. What are the side effects of this compound? [synapse.patsnap.com]
- 6. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. High doses of penicillin decreases [3H]flunitrazepam binding sites in rat neuron primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Stereoselective Inhibition of the hERG1 Potassium Channel [frontiersin.org]
- 11. Penicillin Allergy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mast Cell Activation Syndrome (MCAS) [aaaai.org]
- 13. Penicillin-induced epilepsy model in rats: dose-dependant effect on hippocampal volume and neuron number - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Clemizole Penicillin Instability in Solution
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering instability issues with clemizole penicillin in solution. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is showing a rapid loss of potency. What is the most likely cause?
A1: The primary cause of instability in this compound solutions is the degradation of the penicillin G component. Penicillin G contains a β-lactam ring that is highly susceptible to hydrolysis, which breaks the ring and inactivates the antibiotic.[1][2][3] This degradation can be accelerated by several factors in your solution.
Q2: What specific factors can accelerate the degradation of penicillin G in my solution?
A2: The stability of penicillin G in solution is significantly influenced by the following factors:
-
pH: Penicillin G is most stable in the pH range of 6.0 to 7.0.[4] Deviations into acidic or alkaline conditions will rapidly increase the rate of hydrolysis.
-
Temperature: Higher temperatures accelerate the degradation process.[4] Solutions should be kept cool whenever possible.
-
Moisture: In solid forms, the presence of moisture can initiate degradation.[5] For solutions, while water is the solvent, improper storage can lead to concentration changes affecting stability.
-
Excipients: Certain excipients in your formulation can interact with penicillin G and catalyze its degradation.[5][6]
-
Heavy Metal Traces: The presence of heavy metal ions can also promote degradation.
Q3: I suspect the pH of my solution is not optimal. How does pH specifically affect penicillin G stability?
A3: In acidic solutions (below pH 5.0), penicillin G undergoes a rearrangement to form penillic acid. In neutral to alkaline solutions (above pH 8.0), the β-lactam ring is hydrolyzed to form penicilloic acid. Both degradation products are inactive.[1] The V-shaped curve of pH-dependent stability shows the slowest degradation rate is typically around pH 6.8.
Q4: Are there any known interactions between clemizole and penicillin G that could cause this instability?
A4: this compound is a salt formed between the antihistamine clemizole and penicillin G.[7][8][9][] While there is no widely documented direct chemical reaction between the two moieties that causes instability, the clemizole component can influence the overall pH of the solution when dissolved, which in turn affects the stability of the penicillin G. It is crucial to buffer the solution to the optimal pH range for penicillin G stability.
Q5: How can I identify the degradation products in my this compound solution?
A5: The primary degradation products of penicillin G are penicilloic acid and penillic acid.[1] These can be identified and quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Such a method should be able to separate the intact clemizole and penicillin G from their potential degradation products.
Troubleshooting Guides
Guide 1: Investigating Rapid Potency Loss
This guide provides a systematic approach to troubleshooting the rapid loss of potency in your this compound solution.
Step 1: Verify Solution pH
-
Action: Immediately measure the pH of your solution.
-
Rationale: The most common cause of penicillin G instability is suboptimal pH.
-
Recommendation: If the pH is outside the 6.0-7.0 range, adjust it using an appropriate buffer system (e.g., citrate or phosphate buffer).
Step 2: Review Storage Conditions
-
Action: Check the temperature at which your solution has been stored.
-
Rationale: Elevated temperatures significantly increase the rate of hydrolysis.
-
Recommendation: Store stock solutions and experimental samples at refrigerated temperatures (2-8 °C) unless the experimental protocol dictates otherwise. For long-term storage, consider aliquoting and freezing at -20 °C or below.
Step 3: Analyze for Degradation Products
-
Action: Use a stability-indicating HPLC method to analyze a sample of your solution.
-
Rationale: This will confirm if degradation has occurred and identify the specific degradation products.
-
Recommendation: The presence of peaks corresponding to penicilloic acid or penillic acid confirms the degradation of penicillin G.
Step 4: Evaluate Formulation Components
-
Action: Review all excipients and components in your solution.
-
Rationale: Certain excipients can interact with penicillin G. For example, some sugars and heavy metal contaminants can catalyze degradation.[5]
-
Recommendation: If possible, prepare a simplified formulation containing only this compound in a suitable buffer to see if the instability persists.
Guide 2: Addressing Solution Discoloration
Issue: The this compound solution has developed a yellow or brownish tint.
-
Possible Cause: Discoloration can be an indicator of penicillin G degradation. The formation of degradation products can sometimes lead to a change in the solution's appearance.
-
Troubleshooting Steps:
-
Follow the steps outlined in "Guide 1: Investigating Rapid Potency Loss" to determine the extent of degradation.
-
Protect the solution from light, as photolytic degradation can also contribute to discoloration.
-
Ensure that all glassware and containers are scrupulously clean and free from any trace contaminants.
-
Data Presentation
Table 1: Effect of pH on Penicillin G Stability (Illustrative Data)
| pH | Half-life (t½) at 25°C (hours) | Primary Degradation Product |
| 3.0 | < 1 | Penillic Acid |
| 5.0 | 24 | Penillic Acid / Penicilloic Acid |
| 6.8 | 200 | Penicilloic Acid |
| 8.0 | 10 | Penicilloic Acid |
Note: This table provides illustrative data to demonstrate the trend. Actual values may vary based on buffer, ionic strength, and other formulation components.
Table 2: Effect of Temperature on Penicillin G Degradation Rate (Illustrative Data at pH 6.8)
| Temperature (°C) | Relative Degradation Rate |
| 4 | 1x (Baseline) |
| 25 | 8x |
| 37 | 20x |
Note: This table illustrates the exponential increase in degradation rate with temperature.
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Solution
-
Materials:
-
This compound powder
-
Citrate buffer (0.1 M, pH 6.8) or Phosphate buffer (0.1 M, pH 6.8)
-
Sterile, purified water
-
Calibrated pH meter
-
Sterile containers
-
-
Procedure:
-
Prepare the chosen buffer solution and adjust the pH to 6.8 using a calibrated pH meter.
-
Accurately weigh the required amount of this compound powder.
-
Gradually dissolve the powder in the buffer solution with gentle stirring until fully dissolved. Avoid vigorous shaking to minimize oxygen exposure.
-
Verify the final pH of the solution and adjust if necessary.
-
Filter the solution through a 0.22 µm sterile filter into a sterile container.
-
Store the solution at 2-8 °C and protect it from light.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general protocol and should be optimized and validated for your specific application.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A gradient elution is often required to separate all components.
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: Acetonitrile
-
Example Gradient: Start with 95% A and 5% B, ramp to 50% B over 15 minutes, then return to initial conditions.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (for penicillin G) and 275 nm (for clemizole and potential degradation products)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Dilute the this compound solution to a suitable concentration within the linear range of the assay using the initial mobile phase composition.
-
-
Forced Degradation Study (for method validation):
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 30 minutes.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 1 hour.
-
Thermal Degradation: Heat the solid powder at 105 °C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
Neutralize the acid and base-treated samples before injection. Analyze all stressed samples to ensure the method can separate the degradation products from the parent compounds.
-
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Troubleshooting workflow for this compound instability.
Caption: Primary degradation pathways of Penicillin G in solution.
References
- 1. pharmaceutics-of-penicillin - Ask this paper | Bohrium [bohrium.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin G [drugfuture.com]
- 8. GSRS [precision.fda.gov]
- 9. penicillin G clemizole | C35H38ClN5O4S | CID 25195397 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing conflicting results in clemizole penicillin synergy studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the synergistic effects of clemizole and penicillin. While the combination of the antihistamine clemizole and the antibiotic penicillin has been explored, researchers may encounter variability in experimental outcomes. This resource aims to address potential sources of conflicting results and provide standardized protocols to enhance reproducibility.
Troubleshooting Guide: Addressing Conflicting Synergy Results
Researchers may observe different degrees of synergy, or even antagonism, between clemizole and penicillin. Below are common issues and steps to troubleshoot these discrepancies.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent Fractional Inhibitory Concentration Index (FICI) values between experiments. | Minor variations in inoculum preparation, media composition, or incubation conditions. | 1. Standardize Inoculum: Ensure the bacterial inoculum is in the early exponential growth phase and adjusted to a consistent density (e.g., 0.5 McFarland standard). 2. Media Consistency: Use the same batch of Mueller-Hinton broth (MHB) or other specified media for all related experiments. 3. Incubation Control: Maintain a constant temperature and CO2 level (if required for the specific strain) during incubation. |
| Checkerboard assay indicates synergy, but time-kill assay does not (or vice-versa). | These assays measure different aspects of antibacterial activity. The checkerboard assay is a static endpoint measurement of growth inhibition, while the time-kill assay provides dynamic information on the rate of bacterial killing.[1] A combination may inhibit growth without enhancing the killing rate. | 1. Method Selection: Choose the assay that best reflects the clinical context of interest. For acute infections, a bactericidal effect (measured by time-kill) may be more relevant. 2. Combined Analysis: Use both assays to gain a more complete understanding of the interaction. Report the results from both methods to provide a comprehensive picture of the drug interaction. |
| Synergy is observed in some bacterial strains but not others. | The synergistic effect can be highly dependent on the specific resistance mechanisms of the bacterial strain.[2] For example, the interaction may be more pronounced in strains with specific penicillin-binding protein (PBP) mutations. | 1. Strain Characterization: Fully characterize the bacterial strains being tested, including their resistance profiles and any known resistance mechanisms. 2. Broader Strain Panel: Test the combination against a panel of clinically relevant strains, including both susceptible and resistant isolates, to determine the spectrum of synergistic activity. |
| High variability in results at high drug concentrations in checkerboard assays. | Saturation of the drug targets at high concentrations can mask synergistic effects.[3] | 1. Concentration Range: Ensure the concentration range tested for each drug brackets the Minimum Inhibitory Concentration (MIC) and includes sub-inhibitory concentrations. 2. Focus on Low Concentrations: Pay close attention to the interactions observed at concentrations at and below the MIC of the individual drugs, as this is where synergy is often most apparent. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of synergy between clemizole and penicillin?
A1: While the precise mechanism is not fully elucidated, it is hypothesized that clemizole, as a non-antibiotic, may potentiate the activity of penicillin through several mechanisms. Penicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[4] Clemizole might enhance this effect by altering the permeability of the bacterial cell membrane, thereby increasing the intracellular concentration of penicillin. Additionally, some non-antibiotic compounds can interfere with bacterial signaling pathways or efflux pumps, which could also contribute to a synergistic effect.
Q2: How is the Fractional Inhibitory Concentration Index (FICI) calculated and interpreted?
A2: The FICI is calculated from the results of a checkerboard assay to quantify the degree of synergy or antagonism.[5][6] The formula is:
FICI = FICA + FICB = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interpretation of the FICI value is as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Q3: Why do different synergy testing methods, like checkerboard and time-kill assays, sometimes give different results?
A3: Different synergy testing methods measure different aspects of antibacterial activity and do not always produce comparable results.[1] The checkerboard assay is a static endpoint measurement that determines the minimum concentration of drugs required to inhibit bacterial growth. In contrast, the time-kill assay is a dynamic measurement that assesses the rate at which a combination of drugs kills bacteria over time. A drug combination can be synergistic in inhibiting growth (lower MICs in combination) but not in the rate of killing.
Q4: Can the presence of other substances in the experimental setup, like solvents, affect the synergy results?
A4: Yes, it is crucial to control for the effects of any solvents used to dissolve the drugs. A vehicle control, containing the same concentration of the solvent as used in the drug dilutions, should be included in the assay to ensure that the solvent itself does not have any antibacterial or synergistic/antagonistic effects.
Experimental Protocols
Checkerboard Broth Microdilution Assay
This method is used to determine the Fractional Inhibitory Concentration Index (FICI) of a drug combination.
-
Preparation of Reagents:
-
Prepare stock solutions of clemizole and penicillin in an appropriate solvent.
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Plate Setup:
-
In a 96-well microtiter plate, create a two-dimensional serial dilution of clemizole (e.g., along the rows) and penicillin (e.g., along the columns).
-
The final volume in each well should be 100 µL, containing the appropriate drug concentrations and the bacterial inoculum at a final concentration of approximately 5 x 105 CFU/mL.
-
Include wells for growth control (bacteria only) and sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by visual inspection for turbidity.
-
Calculate the FICI for each non-turbid well using the formula provided in the FAQs. The lowest FICI value is reported as the FICI for the combination.
-
Time-Kill Assay
This assay evaluates the rate of bacterial killing by a drug combination over time.
-
Preparation:
-
Prepare flasks containing CAMHB with clemizole alone, penicillin alone, the combination of clemizole and penicillin at specific concentrations (e.g., 0.5x MIC, 1x MIC), and a growth control (no drug).
-
-
Inoculation:
-
Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 105 CFU/mL.
-
-
Sampling and Plating:
-
Incubate the flasks at 35-37°C with shaking.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots and plate them onto nutrient agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.
-
Data Presentation
Table 1: Hypothetical Checkerboard Assay Results for Clemizole and Penicillin against S. aureus
| Clemizole (µg/mL) | Penicillin (µg/mL) | Growth (+/-) | FICI |
| MIC Alone | |||
| 64 | 0 | - | |
| 0 | 8 | - | |
| Combination | |||
| 16 | 1 | - | 0.375 |
| 8 | 2 | - | 0.375 |
| 4 | 4 | - | 0.563 |
Interpretation: The lowest FICI is 0.375, indicating a synergistic interaction.
Table 2: Hypothetical Time-Kill Assay Results for Clemizole and Penicillin against E. coli
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 8h | Log10 CFU/mL at 24h |
| Growth Control | 5.7 | 8.9 | 9.2 |
| Clemizole (32 µg/mL) | 5.7 | 5.5 | 5.6 |
| Penicillin (4 µg/mL) | 5.7 | 4.8 | 4.5 |
| Clemizole + Penicillin | 5.7 | 2.5 | <2.0 |
Interpretation: The combination resulted in a >2-log10 reduction in CFU/mL compared to penicillin alone at 8 and 24 hours, indicating synergy.
Visualizations
Caption: Workflow for Checkerboard and Time-Kill Synergy Assays.
Caption: Hypothesized Mechanism of Clemizole-Penicillin Synergy.
References
- 1. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Clemizole Penicillin? [synapse.patsnap.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Technical Support Center: Improving the Oral Bioavailability of Clemizole Penicillin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the oral bioavailability of clemizole penicillin.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
The oral bioavailability of this compound can be limited by several factors inherent to its two active components:
-
Penicillin's Instability: The penicillin component, particularly if it is Penicillin G, is susceptible to degradation in the acidic environment of the stomach.[1][2]
-
Poor Permeability: Penicillins are generally hydrophilic molecules, which can limit their ability to permeate the lipid-rich intestinal cell membranes.
-
Low Solubility: While Penicillin V is more acid-stable, both it and clemizole may exhibit solubility issues in the gastrointestinal fluids, which can be a rate-limiting step for absorption.[3]
-
Efflux Transporters: The active drug may be subject to efflux back into the intestinal lumen by transporters such as P-glycoprotein (P-gp), reducing net absorption.[4]
-
First-Pass Metabolism: Both clemizole and penicillin can be metabolized by enzymes in the intestinal wall and liver, reducing the amount of active drug that reaches systemic circulation.[4]
Q2: What are the general strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Enteric Coating: This protects the acid-labile penicillin from the low pH of the stomach, allowing it to dissolve in the more neutral pH of the small intestine.[2][5][6][7]
-
Permeation Enhancers: These excipients can transiently increase the permeability of the intestinal epithelium, facilitating the absorption of poorly permeable drugs.[4][8][9][10][11]
-
Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve the solubility and absorption of lipophilic drugs and may enhance lymphatic uptake, bypassing first-pass metabolism.[12]
-
Nanotechnology: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to enhanced dissolution and solubility.[12]
-
Prodrug Approach: Modifying the chemical structure of the drug to create a more lipophilic and permeable prodrug that is converted back to the active form after absorption.[3]
-
Use of Bioenhancers: Co-administration with compounds that inhibit metabolizing enzymes or efflux pumps can increase the systemic exposure of the drug.[4][13]
Troubleshooting Guides
Issue 1: Low Drug Concentration in Plasma After Oral Administration
| Potential Cause | Troubleshooting Steps |
| Degradation in Gastric Acid | 1. Formulate with an enteric coating: Use pH-sensitive polymers that dissolve at the higher pH of the small intestine. 2. Co-administer with a proton pump inhibitor: To transiently increase gastric pH (for experimental purposes). |
| Poor Aqueous Solubility | 1. Micronization/Nanonization: Reduce the particle size of the API to increase surface area and dissolution rate. 2. Solid Dispersion: Disperse the drug in a hydrophilic carrier to improve wettability and dissolution. 3. Complexation: Use cyclodextrins to form inclusion complexes that enhance solubility. |
| Low Intestinal Permeability | 1. Incorporate Permeation Enhancers: Add excipients like sodium caprate or bile salts to the formulation. 2. Lipid-Based Formulations: Develop a SEDDS or nanoemulsion to facilitate absorption. |
| Efflux by P-glycoprotein | 1. Include a P-gp Inhibitor: Co-formulate with known P-gp inhibitors like piperine or certain surfactants.[13] 2. Use Excipients with Inhibitory Effects: Some formulation excipients, such as certain polymers and surfactants, can also inhibit P-gp. |
Issue 2: High Variability in Pharmacokinetic Data
| Potential Cause | Troubleshooting Steps |
| Food Effects | 1. Standardize Feeding Schedule: Conduct in vivo studies in fasted animals to minimize variability. 2. Investigate Food-Drug Interactions: Perform studies in both fed and fasted states to characterize the effect of food. |
| Inconsistent GI Transit Time | 1. Use a Mucoadhesive Formulation: Incorporate bioadhesive polymers to prolong the residence time of the dosage form in the upper GI tract. |
| Formulation Instability | 1. Assess Physical and Chemical Stability: Ensure the formulation is stable under storage and in physiological conditions. 2. Optimize Manufacturing Process: Ensure uniform drug content and consistent release characteristics of the dosage form. |
Quantitative Data on Bioavailability Enhancement
The following table summarizes the potential impact of different bioavailability enhancement strategies on penicillins and other relevant compounds.
| Enhancement Strategy | Drug | Reported Improvement in Bioavailability/Permeability | Reference |
| Co-administration with Bioenhancer (Probenecid) | Penicillin-V | Fourfold increase in Minimum Inhibitory Concentration (MIC) coverage. | [14] |
| Permeation Enhancer (Piperine) | Amoxicillin | 60% increase in permeation in rats. | [13] |
| Enteric Coating | Penicillin G | Protects from acidic degradation, enabling oral administration. | [2] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
This protocol is designed to assess the intestinal permeability of a this compound formulation.
1. Cell Culture:
- Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21-25 days to allow for differentiation into a polarized monolayer.
- Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be above 300 Ω·cm².[12]
2. Preparation of Test Compound:
- Dissolve the this compound formulation in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to the desired concentration (e.g., 10 µM).[1][15]
3. Permeability Assessment (Apical to Basolateral):
- Remove the culture medium from the apical (donor) and basolateral (receiver) compartments.
- Add the test compound solution to the apical compartment and fresh transport buffer to the basolateral compartment.
- Incubate at 37°C with gentle shaking.
- Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
- Replace the volume of the collected sample with fresh transport buffer.
4. Efflux Assessment (Basolateral to Apical):
- To assess active efflux, perform the experiment in the reverse direction by adding the test compound to the basolateral compartment and sampling from the apical compartment.
5. Sample Analysis:
- Analyze the concentration of clemizole and penicillin in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Data Analysis:
- Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the filter membrane.
- C0 is the initial concentration in the donor compartment.
- Calculate the efflux ratio: Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a basic procedure for determining the oral bioavailability of a this compound formulation in a rat model.
1. Animal Model:
- Use male Sprague-Dawley rats (n=3-6 per group) with jugular vein catheters for serial blood sampling.[8]
- Fast the animals overnight before dosing.[8][16]
2. Dosing:
- Intravenous (IV) Group: Administer a single IV bolus of this compound solution (e.g., 1 mg/kg) via the tail vein to determine the reference pharmacokinetic parameters.[8][16]
- Oral (PO) Group: Administer a single oral dose of the this compound formulation (e.g., 10 mg/kg) via oral gavage.[8]
3. Blood Sampling:
- Collect blood samples (approximately 0.2 mL) from the jugular vein catheter at predefined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) into tubes containing an anticoagulant.
4. Plasma Preparation and Analysis:
- Centrifuge the blood samples to separate the plasma.
- Store the plasma samples at -80°C until analysis.
- Determine the plasma concentrations of clemizole and penicillin using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
- Calculate the pharmacokinetic parameters for both IV and PO administration, including:
- Area Under the Curve (AUC) from time zero to infinity (AUC0-inf).
- Maximum plasma concentration (Cmax).
- Time to reach maximum concentration (Tmax).
- Elimination half-life (t1/2).
- Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100
Visualizations
Caption: Workflow for an in vivo oral bioavailability study.
References
- 1. enamine.net [enamine.net]
- 2. Enteric-coating film effect on the delayed drug... | F1000Research [f1000research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enteric coating of oral solid dosage forms as a tool to improve drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Review of enteric-coated tablets for enhanced drug bioavailability. [wisdomlib.org]
- 8. Improved oral bioavailability in rats of SR13668, a novel anti-cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Drug Permeation Enhancement by Using In Vitro and Ex Vivo Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2 Permeability | Evotec [evotec.com]
- 16. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Clemizole Penicillin Administration in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing clemizole penicillin in animal studies. The information is designed to assist scientists and drug development professionals in refining their experimental administration routes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
A1: this compound is a combination drug that leverages the antibacterial properties of penicillin and the antihistaminic effects of clemizole.[1] Penicillin is a β-lactam antibiotic that inhibits the synthesis of the bacterial cell wall, leading to bacterial cell death.[2][3] Clemizole is a histamine H1 receptor antagonist, which helps to reduce inflammatory responses that can be associated with bacterial infections.[1] This dual action makes it a compound of interest for studying the interplay between bacterial infection and inflammation in animal models.
Q2: What are the common administration routes for this compound in animal studies?
A2: The most common administration routes in preclinical animal studies, particularly in rodents, are oral (PO), intravenous (IV), and intraperitoneal (IP). The choice of route depends on the experimental objectives, the desired pharmacokinetic profile, and the animal model being used.
Q3: How do I prepare a this compound solution for administration?
A3: The formulation will depend on the administration route. Clemizole hydrochloride has good solubility in dimethyl sulfoxide (DMSO) and is sparingly soluble in aqueous buffers like phosphate-buffered saline (PBS).[4] For intravenous administration, it is crucial to ensure the final concentration of DMSO is low to avoid toxicity. Penicillin G sodium is soluble in water and saline.[5] Stability of penicillin solutions can be a concern; they are susceptible to degradation.[5] It is recommended to prepare solutions fresh for each experiment. For oral gavage, a suspension in a vehicle like methylcellulose may be appropriate.[5]
Q4: Are there any known side effects of this compound in animals?
A4: While specific data on the combination is limited, potential side effects can be inferred from its components. Penicillins can cause gastrointestinal upset and alter the gut microbiota in animal models.[6][7][8] Clemizole, as a first-generation antihistamine, may have sedative effects.[9] High doses or rapid intravenous injection of any substance can lead to adverse reactions.[10] Close monitoring of animals post-administration for any signs of distress, lethargy, or gastrointestinal issues is essential.
Troubleshooting Guides by Administration Route
Oral Gavage (PO)
Issue: Difficulty in administering the full dose or signs of animal distress (e.g., choking, reflux).
Possible Causes & Solutions:
-
Improper Technique: Ensure the gavage needle is the correct size and length for the animal. The tip should be rounded to prevent esophageal trauma. The animal should be properly restrained to ensure the head and body are in a straight line.[5]
-
Formulation Viscosity: A very viscous solution can be difficult to administer. If using a suspension, ensure it is well-mixed to prevent clogging the needle. Consider adjusting the concentration of the vehicle (e.g., methylcellulose).
-
Animal Stress: Habituate the animals to handling and restraint prior to the experiment to reduce stress. Coating the gavage needle with a palatable substance like sucrose has been shown to reduce stress in mice.[5]
-
Gavage Volume: Ensure the administered volume is within the recommended limits for the species and weight of the animal to avoid gastric overfilling.
Issue: High variability in experimental results between animals.
Possible Causes & Solutions:
-
Inconsistent Dosing: Ensure accurate and consistent volume administration for each animal.
-
Variable Absorption: The presence of food in the stomach can affect the absorption of some penicillins.[11] For consistency, it is advisable to fast the animals for a short period before oral administration, if the experimental protocol allows.
-
First-Pass Metabolism: Oral administration subjects the drug to first-pass metabolism in the liver, which can lead to variability. Consider a parenteral route if consistent bioavailability is critical.
Intravenous (IV) Injection (Tail Vein in Rodents)
Issue: Difficulty locating or successfully injecting into the tail vein.
Possible Causes & Solutions:
-
Vein Constriction: Warm the animal's tail using a heat lamp or warm water bath for a few minutes to dilate the veins, making them more visible and easier to access.[2]
-
Improper Needle Insertion: Use an appropriate gauge needle (e.g., 27-30G for mice). The needle should be inserted at a shallow angle with the bevel facing up.[2]
-
Incorrect Injection Site: Start injections at the distal (lower) part of the tail and move proximally (towards the body) if the initial attempt is unsuccessful.
Issue: Swelling or a "bleb" forms at the injection site.
Possible Causes & Solutions:
-
Perivascular Injection: This indicates the needle has gone through or is not properly seated in the vein. Immediately stop the injection, withdraw the needle, and apply gentle pressure. Attempt the injection again at a more proximal site.[12]
-
Injection Rate Too Fast: Inject the solution slowly and steadily to prevent damage to the vein and ensure proper blood flow.
Intraperitoneal (IP) Injection
Issue: Inconsistent drug absorption or unexpected adverse effects.
Possible Causes & Solutions:
-
Incorrect Injection Site: Ensure the injection is made in the lower abdominal quadrant to avoid puncturing the bladder or cecum.[13] For repeated injections, alternate between the left and right quadrants.[13]
-
Accidental Intraluminal Injection: Injecting into the intestines or other organs will drastically alter absorption. Proper restraint and needle placement are crucial to avoid this. Aspiration before injection (pulling back slightly on the plunger) can help confirm that a vessel or organ has not been entered.[11]
-
Peritonitis: While the goal of this compound is often to treat infection, improper injection technique or a non-sterile formulation can introduce bacteria and cause peritonitis, confounding experimental results.[14] Ensure aseptic technique is followed.
Quantitative Data Summary
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) |
| Bioavailability | Low to moderate and can be variable.[15][16] | 100% (by definition) | High, but can be variable.[14] |
| Time to Peak Concentration (Tmax) | Slower (e.g., 30-120 minutes)[17] | Immediate | Rapid (e.g., 15-45 minutes) |
| Peak Concentration (Cmax) | Lower | Highest | High, but generally lower than IV |
| Potential for First-Pass Metabolism | High | None | Partial (some drainage to the portal vein) |
| Ease of Administration | Requires skill (gavage) | Technically challenging | Relatively easy |
| Suitability for Large Volumes | Limited | Limited | Can accommodate larger volumes |
Experimental Protocols
Preparation of this compound for Injection (General Protocol)
-
Materials: Clemizole hydrochloride powder, Penicillin G sodium powder, Dimethyl sulfoxide (DMSO), Sterile Phosphate-Buffered Saline (PBS) or 0.9% saline, Sterile microcentrifuge tubes, Vortex mixer, Syringes and needles.
-
Clemizole Stock Solution: Prepare a stock solution of clemizole hydrochloride in DMSO (e.g., 10 mg/mL). Ensure it is fully dissolved. This can be stored at -20°C for short periods.
-
Penicillin Solution: On the day of the experiment, dissolve the required amount of Penicillin G sodium in sterile PBS or saline.
-
Final Formulation:
-
For intravenous injection , dilute the clemizole stock solution in the penicillin solution. The final concentration of DMSO should be kept to a minimum (ideally <1-2%) to avoid toxicity.
-
For intraperitoneal injection , a slightly higher concentration of DMSO may be tolerated, but should still be minimized.
-
For oral gavage , a suspension might be necessary depending on the required dose and solubility limits. The clemizole and penicillin can be suspended in a vehicle like 0.5% methylcellulose in sterile water.
-
-
Sterility: Ensure all preparations are performed under sterile conditions, especially for parenteral routes. Filter sterilization of the final solution may be necessary if not prepared from sterile components in a sterile environment.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. news-medical.net [news-medical.net]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. From the Cover: Exposure to Oral Antibiotics Induces Gut Microbiota Dysbiosis Associated with Lipid Metabolism Dysfunction and Low-Grade Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. dravetfoundation.org [dravetfoundation.org]
- 10. Clemizole hydrochloride blocks cardiac potassium currents stably expressed in HEK 293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. Antibiotic-Induced Changes in the Intestinal Microbiota and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Absorption of intraperitoneal antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioavailability and disposition of sodium and procaine penicillin G (benzylpenicillin) administered orally with milk to calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of phenoxymethyl penicillin (penicillin V) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Clemizole in Infection Models
Welcome to the technical support center for researchers utilizing clemizole in infection models. This resource provides essential guidance on navigating the compound's off-target effects to ensure the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of clemizole that I should be aware of when using it in my infection model?
A1: Clemizole, historically an H1 histamine receptor antagonist, exhibits several off-target activities that can influence experimental outcomes. The most well-characterized of these include:
-
Serotonin Receptor Agonism: Clemizole is a potent agonist of serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[1][2] This activity is responsible for its anticonvulsant effects and may modulate inflammatory responses and other cellular processes relevant to infection.[2][3][4][5]
-
TRPC5 Channel Inhibition: Clemizole is a known inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) ion channel, which is involved in calcium signaling.[6][7][8] This can affect a variety of cellular functions, including neurite outgrowth and apoptosis.
-
Cardiac Potassium (hERG) Channel Blockade: Clemizole is a potent blocker of the hERG potassium channel.[9][10] This is a critical safety consideration as hERG channel inhibition can lead to cardiac arrhythmias. While this may be less of a direct confounder in in vitro infection models, it is a crucial factor for in vivo studies.
Q2: My primary interest is the antiviral effect of clemizole. How can I be sure my results are not due to its off-target effects on host cells?
A2: This is a critical question. The observed antiviral effect could be a direct action on a viral target (e.g., inhibition of HCV NS4B protein) or an indirect consequence of its off-target activities modulating host cell pathways that are essential for viral replication.[10] To dissect these possibilities, a well-designed set of control experiments is essential. Please refer to the Troubleshooting Guide and Experimental Protocols sections for detailed strategies.
Q3: At what concentrations are the off-target effects of clemizole likely to be significant in my cell culture experiments?
A3: The effective concentrations for off-target activities can overlap with the concentrations used to observe antiviral effects. It is crucial to perform dose-response curves for both antiviral activity and potential off-target effects in your specific experimental system. Refer to the Quantitative Data Summary table for known IC50 and EC50 values to guide your experimental design.
Q4: Are there commercially available tools to block the off-target effects of clemizole?
A4: Yes, you can use specific antagonists for the off-target receptors to competitively block clemizole's effects. For example, a specific 5-HT2A receptor antagonist can be used to determine if the antiviral effect is mediated through this pathway. Similarly, other TRPC5 inhibitors or activators could be used as controls.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed at expected antiviral concentrations. | Clemizole's off-target effects, particularly on ion channels, can lead to cellular toxicity. | 1. Perform a detailed cytotoxicity assay (e.g., MTT, LDH) to determine the CC50 in your cell line. 2. Lower the concentration of clemizole and perform experiments over a longer time course. 3. Ensure your vehicle control (e.g., DMSO) concentration is not contributing to toxicity. |
| Inconsistent antiviral activity across experiments. | Off-target effects on cell signaling pathways can be sensitive to cell confluency, passage number, and media conditions. | 1. Standardize your cell culture conditions meticulously. 2. Use cells within a defined passage number range. 3. Monitor the expression of key off-target receptors in your cell line over time. |
| Observed antiviral effect disappears in the presence of a serotonin receptor antagonist. | The antiviral effect is likely mediated by clemizole's agonist activity at serotonin receptors, not a direct antiviral mechanism. | 1. This is a key finding, not a problem. Report that the "antiviral" effect is host-mediated through the serotonin signaling pathway. 2. Investigate the downstream effects of serotonin receptor activation in your infection model. |
| Unexplained changes in cellular morphology or gene expression in clemizole-treated cells. | These are likely due to off-target effects on signaling pathways (e.g., calcium signaling via TRPC5). | 1. Review the known off-target profile of clemizole. 2. Use specific inhibitors for the suspected off-target pathways as controls to see if the phenotype is reversed. 3. Perform transcriptomic or proteomic analysis to identify the affected pathways. |
Quantitative Data Summary
The following table summarizes the known half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values for clemizole's on-target and off-target activities. Note that these values can vary depending on the experimental system.
| Target | Activity | Reported IC50/EC50 | Reference |
| Histamine H1 Receptor | Antagonist | High Affinity (99% inhibition) | [2] |
| Serotonin 5-HT2A Receptor | Agonist | High Affinity (86% inhibition) | [2] |
| Serotonin 5-HT2B Receptor | Agonist | High Affinity (83% inhibition) | [2] |
| TRPC5 Channel | Inhibitor | 1.0 - 1.3 µM | [6][7][8] |
| TRPC4β Channel | Inhibitor | 6.4 µM | [7] |
| TRPC3 Channel | Inhibitor | 9.1 µM | [7] |
| TRPC6 Channel | Inhibitor | 11.3 µM | [5][7] |
| hERG Potassium Channel | Blocker | 0.07 µM | [10][11] |
Experimental Protocols
Protocol 1: Deconvoluting On-Target vs. Off-Target Antiviral Effects
This protocol provides a framework for determining whether the observed antiviral activity of clemizole is due to its intended mechanism or its off-target effects.
1. Materials:
- Virus stock of interest
- Appropriate host cell line
- Clemizole
- Specific 5-HT2A receptor antagonist (e.g., Ketanserin)
- Specific TRPC5 inhibitor (e.g., ML204)
- Cell culture media and reagents
- Reagents for viral quantification (e.g., qPCR, plaque assay)
- Reagents for cytotoxicity assay (e.g., MTT, LDH)
2. Procedure:
- Step 1: Determine EC50 of Clemizole: Perform a standard antiviral assay with a serial dilution of clemizole to determine the half-maximal effective concentration (EC50) against your virus of interest.
- Step 2: Determine CC50 of Clemizole: Perform a cytotoxicity assay with the same serial dilution of clemizole to determine the half-maximal cytotoxic concentration (CC50).
- Step 3: Co-treatment with Antagonists:
- Pre-treat host cells with a specific 5-HT2A receptor antagonist at a concentration known to block the receptor.
- In a separate experiment, pre-treat host cells with a specific TRPC5 inhibitor.
- After pre-treatment, infect the cells with the virus and treat with clemizole at its EC50.
- Include appropriate controls: virus only, clemizole only, antagonist/inhibitor only.
- Step 4: Quantify Viral Replication: After the desired incubation period, quantify the viral load in all experimental groups.
3. Interpretation of Results:
- No change in clemizole's antiviral activity in the presence of antagonists: The antiviral effect is likely independent of the 5-HT2A and TRPC5 pathways.
- Significant reduction in clemizole's antiviral activity in the presence of the 5-HT2A antagonist: The antiviral effect is at least partially mediated by clemizole's agonism of the 5-HT2A receptor.
- Significant reduction in clemizole's antiviral activity in the presence of the TRPC5 inhibitor: This would be an unexpected result, but would suggest a role for TRPC5 in the observed antiviral effect.
Visualizations
Signaling Pathways
Caption: Overview of Clemizole's Major Off-Target Signaling Pathways.
Experimental Workflow
Caption: Experimental Workflow to Differentiate On- and Off-Target Effects.
References
- 1. Cryo-EM structure of TRPC5 at 2.8-Å resolution reveals unique and conserved structural elements essential for channel function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Histamine H1 receptor - Proteopedia, life in 3D [proteopedia.org]
- 8. Molecular properties and signalling pathways of the histamine H1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 10. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Methods for Clemizole and Penicillin Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of clemizole and penicillin.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: Why am I seeing poor peak shape (e.g., tailing or fronting) for my penicillin or clemizole peak?
A1: Poor peak shape can be caused by several factors. For penicillin, which is an acidic compound, peak tailing can occur due to interactions with residual silanols on the silica-based C18 column. To address this:
-
Mobile Phase pH: Ensure the pH of your mobile phase is low enough (typically around 2.5-3.5) to keep the penicillin protonated. Adding a small amount of an acid like formic acid or trifluoroacetic acid can help.
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for analyzing basic compounds, which can also improve the peak shape of acidic compounds by minimizing silanol interactions.
For clemizole, a basic compound, peak tailing can also be a result of silanol interactions. In this case:
-
Mobile Phase pH: Adjusting the mobile phase to a more neutral or slightly basic pH (if compatible with the column) can sometimes improve peak shape. However, silica-based columns are not stable at high pH. A better approach is often to use a buffer.
-
Buffer Addition: Incorporating a buffer, such as a phosphate buffer, into your mobile phase can help to mask the residual silanols and improve peak symmetry.
Q2: My retention times are shifting from one injection to the next. What could be the cause?
A2: Retention time instability is a common HPLC issue. Here are some potential causes and solutions:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your sample injections. Inadequate equilibration can lead to drifting retention times.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can cause retention time shifts. Prepare your mobile phase fresh daily and ensure accurate measurements of all components. If using a buffer, make sure it is fully dissolved.
-
Pump Performance: Air bubbles in the pump or check valve issues can lead to inconsistent flow rates and, consequently, shifting retention times. Degas your mobile phase and prime the pump to remove any air bubbles.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature will improve reproducibility.
Q3: I am not getting good resolution between the clemizole and penicillin peaks. How can I improve their separation?
A3: Improving the resolution between two peaks often involves adjusting the mobile phase composition or the stationary phase.
-
Organic Solvent Ratio: If the peaks are eluting too close together, try adjusting the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention times and may improve separation.
-
Mobile Phase Additives: The addition of an ion-pairing reagent to the mobile phase can sometimes enhance the separation of ionizable compounds like penicillin and clemizole.
-
Different Organic Solvent: If you are using methanol, switching to acetonitrile (or vice versa) can alter the selectivity of the separation and may improve resolution.
-
Column Chemistry: If mobile phase optimization is unsuccessful, consider trying a different column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a C18).
Q4: The backpressure in my HPLC system is too high. What should I do?
A4: High backpressure is a serious issue that can damage your HPLC system. Here’s how to troubleshoot it:
-
Identify the Source: Systematically disconnect components starting from the detector and working your way back to the pump to identify the source of the high pressure. If the pressure drops significantly after disconnecting the column, the column is likely the issue.
-
Column Blockage: A blocked frit at the inlet of the column is a common cause of high backpressure. You can try back-flushing the column (if the manufacturer's instructions permit) to dislodge any particulate matter.
-
Sample Preparation: Ensure your samples are properly filtered before injection to prevent particulates from clogging the system.
-
Guard Column: Using a guard column can help protect your analytical column from contamination and blockage.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for a mobile phase to separate clemizole and penicillin?
A: A good starting point for a reversed-phase HPLC method would be a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM phosphate buffer at pH 3.0) and an organic solvent like acetonitrile or methanol. You can start with a low percentage of the organic solvent and gradually increase it.
Q: What type of HPLC column is recommended for this separation?
A: A C18 column is a versatile and commonly used column for the separation of a wide range of pharmaceutical compounds and would be a suitable choice for clemizole and penicillin. A column with dimensions of 4.6 mm x 150 mm and a particle size of 5 µm is a standard choice.
Q: What is the typical UV detection wavelength for clemizole and penicillin?
A: Penicillins generally have a UV absorbance maximum around 210-230 nm. For clemizole, a wavelength in the range of 230-280 nm would likely be suitable. To determine the optimal wavelength for simultaneous detection, it is recommended to run a UV scan of both compounds to find a wavelength where both show reasonable absorbance. A wavelength of around 230 nm could be a good compromise.
Q: How can I ensure the stability of penicillin during the analysis?
A: Penicillins are known to be susceptible to degradation, particularly the opening of the β-lactam ring. To minimize degradation during analysis:
-
Prepare fresh sample solutions and use them promptly.
-
Keep sample vials in a cooled autosampler if possible.
-
Use a mobile phase with a slightly acidic pH, as this can help to stabilize the penicillin molecule.
Data Presentation
The following tables summarize typical quantitative data for an HPLC method for separating clemizole and penicillin.
Table 1: Chromatographic Conditions
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B in 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm |
Table 2: Expected Retention Times
| Compound | Expected Retention Time (min) |
| Penicillin G | ~ 5.2 |
| Clemizole | ~ 8.7 |
Note: These are estimated retention times and will vary depending on the specific HPLC system and conditions.
Experimental Protocols
Protocol 1: Standard and Sample Solution Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of clemizole and 10 mg of penicillin G reference standards in 10 mL of diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method
-
Set up the HPLC system with the chromatographic conditions outlined in Table 1.
-
Equilibrate the column with the initial mobile phase composition (5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the working standard solution to determine the retention times and peak areas of clemizole and penicillin.
-
Inject the sample solution.
-
Quantify the amount of clemizole and penicillin in the sample by comparing the peak areas to those of the working standard.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: General workflow for HPLC analysis.
strategies to reduce clemizole-induced cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering clemizole-induced cytotoxicity in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cell line after treatment with clemizole. What is the known mechanism of clemizole-induced cytotoxicity?
A1: The most well-documented cytotoxic effect of clemizole is related to cardiotoxicity, primarily through the blockade of the hERG (human Ether-a-go-go-Related Gene) potassium channel. This can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. In other cell lines, the precise mechanisms of cytotoxicity are less defined but may involve off-target effects leading to the induction of apoptosis, generation of reactive oxygen species (ROS), or modulation of autophagy.
Q2: How can we determine if clemizole is inducing apoptosis in our cell line?
A2: Apoptosis, or programmed cell death, can be assessed by several methods. A common indicator is the activation of caspases, particularly caspase-3, which is a key executioner caspase. You can measure caspase-3 activity using a colorimetric or fluorometric assay. Another hallmark of apoptosis is the externalization of phosphatidylserine on the cell membrane, which can be detected using Annexin V staining followed by flow cytometry.
Q3: Could oxidative stress be a contributing factor to the cytotoxicity we are observing?
A3: While not definitively established for clemizole in all cell types, many xenobiotics can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA. You can measure intracellular ROS levels using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
Q4: Is it possible that clemizole is affecting mitochondrial function in our cells?
A4: Mitochondrial dysfunction is a common mechanism of drug-induced cytotoxicity. A key indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm). A decrease in ΔΨm is an early marker of apoptosis. You can assess changes in ΔΨm using cationic fluorescent dyes like JC-1. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers and fluoresces green.
Q5: We have read that autophagy can be involved in cell death. Could this be relevant for clemizole?
A5: Autophagy is a cellular process of self-digestion that can have both pro-survival and pro-death roles depending on the cellular context and the nature of the stressor. To investigate if clemizole induces autophagy, you can monitor the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio is a widely used marker for autophagosome formation.
Troubleshooting Guides
Issue 1: High levels of cell death observed with clemizole treatment.
Potential Cause & Troubleshooting Strategy
-
Concentration-dependent toxicity:
-
Strategy: Perform a dose-response experiment (e.g., using an MTT assay) to determine the IC50 (half-maximal inhibitory concentration) of clemizole in your specific cell line. Use concentrations at or below the IC50 for your experiments to minimize overt cytotoxicity while still observing the desired effects.
-
-
Off-target effects leading to apoptosis:
-
Strategy: Co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, and assess if it rescues the cells from clemizole-induced death. If cell viability improves, it suggests an apoptotic mechanism.
-
-
Induction of oxidative stress:
-
Strategy: Co-incubate your cells with an antioxidant, such as N-acetylcysteine (NAC), along with clemizole. A reduction in cytotoxicity would indicate the involvement of reactive oxygen species (ROS).
-
Issue 2: Inconsistent results in cytotoxicity assays.
Potential Cause & Troubleshooting Strategy
-
Variable cell density:
-
Strategy: Ensure consistent cell seeding density across all wells and plates. Cell confluence can significantly impact the cellular response to drugs.
-
-
Edge effects in multi-well plates:
-
Strategy: Avoid using the outer wells of multi-well plates for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
-
-
Interference with assay reagents:
-
Strategy: Clemizole, being a chemical compound, could potentially interfere with the assay chemistry itself. Run appropriate controls, including wells with clemizole but without cells, to check for any direct reaction with the assay reagents (e.g., MTT reduction).
-
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of Clemizole in Various Cell Lines
| Cell Line | IC50 (µM) | Assay |
| HEK293 | 50.2 | MTT Assay (48h) |
| HeLa | 35.8 | MTT Assay (48h) |
| HepG2 | 62.5 | MTT Assay (48h) |
| SH-SY5Y | 28.1 | MTT Assay (48h) |
Table 2: Example Data for Investigating Mechanisms of Clemizole-Induced Cytotoxicity
| Treatment | % Viability (MTT) | Relative Caspase-3 Activity | Relative ROS Levels | % Cells with Low ΔΨm (JC-1) |
| Vehicle Control | 100 | 1.0 | 1.0 | 5 |
| Clemizole (50 µM) | 45 | 3.5 | 2.8 | 40 |
| Clemizole + NAC (1 mM) | 75 | 2.0 | 1.2 | 25 |
| Clemizole + Z-VAD-FMK (20 µM) | 80 | 1.1 | 2.7 | 15 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Clemizole stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of clemizole in culture medium.
-
Remove the medium from the wells and add 100 µL of the clemizole dilutions. Include vehicle-only wells as a control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2][3][4][5]
-
Cellular Reactive Oxygen Species (ROS) Detection Assay
This protocol measures intracellular ROS levels using the fluorescent probe H2DCFDA.
-
Materials:
-
Cells of interest
-
Black, clear-bottom 96-well plates
-
Clemizole stock solution
-
H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution
-
Phenol red-free culture medium
-
Fluorescence microplate reader or fluorescence microscope
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells once with warm PBS.
-
Load the cells with 10 µM H2DCFDA in phenol red-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Add 100 µL of clemizole dilutions in phenol red-free medium to the wells.
-
Incubate for the desired time.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[6][7][8]
-
JC-1 Mitochondrial Membrane Potential Assay
This assay assesses changes in mitochondrial membrane potential.
-
Materials:
-
Cells of interest
-
6-well plates or other suitable culture vessels
-
Clemizole stock solution
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Culture and treat cells with clemizole for the desired time. Include a positive control (e.g., CCCP) and a vehicle control.
-
Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
Microscopy: Healthy cells will show red fluorescent J-aggregates in mitochondria. Apoptotic cells will exhibit green fluorescent JC-1 monomers in the cytoplasm.
-
Flow Cytometry: Detect red fluorescence in the PE channel and green fluorescence in the FITC channel. A shift from red to green fluorescence indicates mitochondrial depolarization.[9][10][11][12]
-
-
Caspase-3 Colorimetric Assay
This protocol quantifies the activity of caspase-3.
-
Materials:
-
Treated and control cells
-
Cell lysis buffer
-
Reaction buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Microplate reader
-
-
Procedure:
-
Induce apoptosis in cells by treating with clemizole.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add reaction buffer containing DTT to each well.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Read the absorbance at 405 nm. The absorbance is proportional to the caspase-3 activity.[13][14][15][16]
-
Western Blot for LC3-I/II
This protocol is for detecting the conversion of LC3-I to LC3-II as a marker of autophagy.
-
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Separate 20-30 µg of protein lysate on a 12-15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa.[17][18][19][20][21][22]
-
Visualizations
Caption: Potential pathways of clemizole-induced cytotoxicity.
Caption: Workflow for troubleshooting clemizole cytotoxicity.
Caption: Logical flow for addressing clemizole cytotoxicity.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. assaygenie.com [assaygenie.com]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. cosmobiousa.com [cosmobiousa.com]
- 14. resources.rndsystems.com [resources.rndsystems.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. genscript.com [genscript.com]
- 17. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. Expression of Autophagy-Related Protein LC3-II Detected by Western Blotting [bio-protocol.org]
- 19. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Clemizole Penicillin and Standard Penicillin Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of clemizole penicillin and standard penicillin therapy. While direct comparative clinical trial data for this compound is limited due to its discontinuation in several markets, this document synthesizes available information on its mechanism of action, indications, and the individual properties of its components to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound is a combination drug that pairs a penicillin-class antibiotic with clemizole, a first-generation antihistamine. The therapeutic rationale for this combination is a dual-action approach: the penicillin component provides bactericidal activity, while the clemizole component aims to mitigate the inflammatory response associated with infection through its H1 receptor antagonist activity.[1][2] Standard penicillin therapy, in contrast, relies solely on the antibacterial action of penicillin to resolve the infection.
The primary indications for this compound included infections of the respiratory tract, urinary tract, and skin and soft tissues, particularly those with a significant inflammatory component.[1] Standard penicillin therapy is a cornerstone for treating a wide range of infections caused by susceptible Gram-positive and some Gram-negative bacteria.[3][4]
The discontinuation of this compound in some regions may suggest that the therapeutic advantages of the combination did not sufficiently outweigh potential drawbacks, or it was surpassed by newer, more effective treatments. This guide will delve into the available data to provide a comparative perspective.
Mechanism of Action
Standard Penicillin Therapy
Standard penicillin therapy, utilizing agents like penicillin G or penicillin V, functions by inhibiting the synthesis of the bacterial cell wall. Penicillins are β-lactam antibiotics that bind to and inactivate penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to bacterial cell lysis and death.[2]
Caption: Mechanism of Action of Standard Penicillin.
This compound
This compound combines the antibacterial action of penicillin with the anti-inflammatory and antihistaminic effects of clemizole.[1]
-
Penicillin Component: Functions identically to standard penicillin therapy by inhibiting bacterial cell wall synthesis.[1][2]
-
Clemizole Component: As a histamine H1 receptor antagonist, clemizole blocks the action of histamine, a key mediator in the inflammatory response. This is intended to reduce symptoms such as swelling, redness, and pain at the site of infection.[1][2] Clemizole has also been investigated for other properties, including antiviral activity against Hepatitis C virus and potential anticonvulsant effects.[2][5][6]
Caption: Dual mechanism of action of this compound.
Performance Data (Inferred)
Antibacterial Efficacy (Inferred)
The antibacterial efficacy of this compound is primarily determined by its penicillin component. Therefore, its in-vitro activity against susceptible organisms is expected to be comparable to that of standard penicillin G.
| Pathogen | Penicillin G MIC (μg/mL) | Reference |
| Staphylococcus aureus (penicillin-susceptible) | 0.05 - 0.4 | [7][8] |
| Streptococcus pyogenes | 0.006 - 0.015 | [9][10][11] |
Note: MIC (Minimum Inhibitory Concentration) values can vary between strains and testing methodologies. The data presented are for illustrative purposes.
Clinical Indications
| Therapy | Common Indications |
| This compound | Infections of the respiratory tract, urinary tract, skin, and soft tissues, particularly where an inflammatory component is prominent.[1] |
| Standard Penicillin Therapy | A broad range of infections including pharyngitis, tonsillitis, scarlet fever, erysipelas, cellulitis, and pneumonia caused by susceptible organisms.[4][12][13][14][15][16] |
Experimental Protocols
To evaluate the potential synergistic or additive effects of a combination therapy like this compound, standard in-vitro methods such as the checkerboard assay and time-kill curve analysis are employed.
Checkerboard Assay
The checkerboard assay is a microdilution method used to assess the interaction between two antimicrobial agents.
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of penicillin and clemizole are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, one agent (e.g., penicillin) is serially diluted along the x-axis, and the other agent (e.g., clemizole) is serially diluted along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).
-
Data Analysis: The wells are examined for visible bacterial growth. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction:
-
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Caption: Workflow for a Checkerboard Assay.
Time-Kill Curve Assay
The time-kill curve assay provides information on the rate of bactericidal activity of antimicrobial agents, alone and in combination.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Exposure to Antimicrobials: The bacterial culture is divided into several flasks containing:
-
Growth control (no drug)
-
Penicillin alone (at a specific concentration, e.g., MIC)
-
Clemizole alone
-
Penicillin and clemizole in combination
-
-
Sampling: Aliquots are removed from each flask at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Viable Cell Count: The number of viable bacteria in each sample is determined by serial dilution and plating.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time.
-
Synergy: A ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
-
Bactericidal activity: A ≥ 3-log10 decrease in CFU/mL from the initial inoculum.
-
Caption: Workflow for a Time-Kill Curve Assay.
Safety and Side Effect Profile
This compound
The side effect profile of this compound is a combination of those associated with both penicillin and clemizole.
-
Common Side Effects: Gastrointestinal disturbances (nausea, vomiting, diarrhea), allergic reactions (skin rash, hives), and drowsiness or dizziness due to the antihistamine component.[17]
-
Less Common/Rare Side Effects: Neurological effects (headache, seizures), hematologic changes, and potential for liver or kidney dysfunction.[17]
Standard Penicillin Therapy
The primary side effects of standard penicillin therapy are related to hypersensitivity reactions.
-
Common Side Effects: Allergic reactions ranging from mild skin rashes to severe anaphylaxis. Gastrointestinal upset can also occur.
-
Rare Side Effects: Hematologic effects, interstitial nephritis, and neurotoxicity at very high doses.
Conclusion
This compound represents a therapeutic concept of combining an antibiotic with an anti-inflammatory agent to simultaneously address infection and its associated symptoms. While theoretically advantageous, the lack of robust, direct comparative data with standard penicillin therapy makes it difficult to definitively assess its superiority. The discontinuation of this compound in some markets suggests that its clinical benefits may not have been significant enough to warrant its continued use over standard, well-established penicillin therapies or newer antibiotic classes. For drug development professionals, the concept of dual-action therapies remains an area of interest, but the history of this compound underscores the importance of demonstrating clear clinical advantages in well-controlled studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Penicillin - Wikipedia [en.wikipedia.org]
- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Clemizole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of penicillin minimum inhibitory concentrations and penicillin zone edge appearance with staphylococcal beta-lactamase production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. media.neliti.com [media.neliti.com]
- 11. Mechanisms of Streptococcus pyogenes Antibiotic Resistance - Streptococcus pyogenes: Basic Biology to Clinical Manifestations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. Treatment of Common Respiratory Tract Infections | The Medical Letter Inc. [secure.medicalletter.org]
- 14. Clinical Practice Guidelines for the Diagnosis and Management of Skin and Soft Tissue Infections: 2014 Update by IDSA [idsociety.org]
- 15. droracle.ai [droracle.ai]
- 16. academic.oup.com [academic.oup.com]
- 17. What are the side effects of this compound? [synapse.patsnap.com]
A Comparative Analysis of Clemizole Penicillin and Modern Beta-Lactam Combinations in Antibacterial Therapy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the theoretical efficacy of clemizole penicillin against established beta-lactam combination therapies. Due to a lack of published experimental data on the antibacterial synergy of clemizole and penicillin, this guide will focus on a conceptual comparison of its proposed mechanism of action versus the evidence-based efficacy of current combination strategies.
Introduction: The Rationale for Combination Therapies
The rise of antibiotic resistance, particularly in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA), has necessitated the development of innovative therapeutic strategies. Combining beta-lactam antibiotics with other agents is a key approach to overcome resistance mechanisms and enhance bactericidal activity. This guide examines the conceptual framework of this compound and contrasts it with the experimentally validated performance of contemporary beta-lactam combinations.
This compound: A Theoretical Dual-Action Approach
This compound is a combination of benzylpenicillin, a beta-lactam antibiotic, and clemizole, a first-generation antihistamine.[1][2] The proposed efficacy of this combination is based on a dual mechanism of action:
-
Antibacterial Action: The penicillin component targets penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[2][3] Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to cell wall degradation and bacterial lysis.[3]
-
Anti-inflammatory Action: Clemizole acts as a histamine H1 receptor antagonist.[1][2] This property is intended to mitigate the inflammatory response at the site of infection, potentially reducing tissue damage and symptoms associated with bacterial infections.[2]
While this dual-action hypothesis is intriguing, there is a notable absence of published in vitro or in vivo studies quantifying the antibacterial efficacy of this specific combination. Research has explored clemizole for its antiviral and anticonvulsant properties, but its direct or synergistic antibacterial effects with penicillin remain largely undocumented in scientific literature.[1][4][5]
Established Beta-Lactam Combination Therapies: A Data-Driven Comparison
In contrast to the theoretical nature of this compound's antibacterial synergy, several other beta-lactam combination strategies have been extensively studied and are supported by experimental data. These combinations are primarily designed to overcome specific bacterial resistance mechanisms.
Beta-Lactam + Vancomycin
This combination is a widely investigated strategy against MRSA. The synergy is thought to arise from the "seesaw effect," where decreased susceptibility to vancomycin can lead to increased susceptibility to beta-lactams.[6][7]
Experimental Data Summary:
| Combination | Organism | MIC Reduction (Fold Change) | Synergy in Time-Kill Assays | Reference |
| Vancomycin + Cefazolin | MRSA | 4-16 | Synergistic | [3] |
| Vancomycin + Nafcillin | MRSA | Variable | Synergistic | [1] |
| Vancomycin + Ceftaroline | MRSA | 8-16 | Synergistic | [1][3] |
Mechanism of Action: The precise mechanism is still under investigation, but it is hypothesized that beta-lactams may alter the cell wall in a way that enhances the accessibility and binding of vancomycin to its target. Additionally, some beta-lactams can inhibit PBP1 in MRSA, which may contribute to the synergistic effect.[7]
Beta-Lactam + Daptomycin
The combination of daptomycin, a lipopeptide antibiotic, with a beta-lactam has shown significant promise in treating persistent MRSA infections.
Experimental Data Summary:
| Combination | Organism | MIC Reduction (Fold Change) | Synergy in Time-Kill Assays | Reference |
| Daptomycin + Oxacillin | MRSA | Not specified | Bactericidal | [8] |
| Daptomycin + Ceftaroline | MRSA | Not specified | Synergistic | [8][9][10] |
Mechanism of Action: Beta-lactams appear to enhance the binding of daptomycin to the bacterial cell membrane.[10] This increased binding leads to more effective membrane depolarization and subsequent bacterial cell death.
Dual Beta-Lactam Combinations
The use of two beta-lactams together has emerged as a strategy to overcome resistance in MRSA, which is conferred by the production of PBP2a.
Experimental Data Summary:
| Combination | Organism | MIC Reduction (Fold Change) | Synergy in Time-Kill Assays | Reference |
| Amoxicillin + Cefdinir | MRSA | ≥4 | Synergistic | [4][5][11][12] |
| Meropenem + Piperacillin/Tazobactam | MRSA | Not specified | Synergistic against biofilms | [13] |
Mechanism of Action: While one beta-lactam may not effectively bind to the resistant PBP2a, the combination of two different beta-lactams can lead to a synergistic inhibition of cell wall synthesis, though the exact molecular interactions are still being elucidated.
Experimental Protocols
The evaluation of synergistic activity between antibiotics is typically conducted using standardized in vitro methods.
Checkerboard Assay
This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.[14][15]
Time-Kill Assay
This dynamic assay assesses the rate of bacterial killing over time when exposed to antibiotics alone and in combination.[16][17]
Signaling Pathways and Mechanisms of Action
The primary signaling pathway disrupted by beta-lactam antibiotics is the bacterial cell wall synthesis pathway.
For synergistic beta-lactam combinations against MRSA, the key is to overcome the resistance mediated by PBP2a.
References
- 1. β-Lactam Combinations with Vancomycin Show Synergistic Activity against Vancomycin-Susceptible Staphylococcus aureus, Vancomycin-Intermediate S. aureus (VISA), and Heterogeneous VISA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Current Paradigms of Combination Therapy in Methicillin-Resistant Staphylococcus aureus (MRSA) Bacteremia: Does it Work, Which Combination, and For Which Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Emerging Role of β-Lactams in the Treatment of Methicillin-Resistant Staphylococcus aureus Bloodstream Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Data on Daptomycin plus Ceftaroline versus Standard of Care Monotherapy in the Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daptomycin and combination daptomycin-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic bactericidal activity of a novel dual β-lactam combination against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Collaterally Sensitive β-Lactam Drugs as an Effective Therapy against the Pre-Existing Methicillin Resistant Staphylococcus aureus (MRSA) Biofilms [mdpi.com]
- 14. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
The Untapped Potential of Clemizole: A Comparative Analysis of H1-Antihistamines as Antibiotic Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates novel therapeutic strategies. One promising approach is the use of antibiotic adjuvants, compounds that enhance the efficacy of existing antibiotics. This guide provides a comparative analysis of the H1-antihistamine clemizole and other H1-antihistamines as potential antibiotic adjuvants, supported by available experimental data. While robust evidence highlights the potential of certain antihistamines in combating resistant bacteria, this analysis also underscores the critical need for further investigation into the capabilities of clemizole in this role.
Comparative Efficacy of H1-Antihistamines as Antibiotic Adjuvants
Data on the antibiotic adjuvant effects of H1-antihistamines is emerging, with some compounds showing significant promise in potentiating antibiotics against resistant bacterial strains. The following table summarizes the available quantitative data for clemizole and other selected H1-antihistamines. A notable gap in the current research is the lack of specific data for clemizole's ability to reduce the Minimum Inhibitory Concentration (MIC) of antibiotics.
| H1-Antihistamine | Antibiotic | Bacterial Strain(s) | Fold Reduction in MIC of Antibiotic | Reference(s) |
| Clemizole | Data Not Available | Data Not Available | Data Not Available | |
| Loratadine | Oxacillin | Methicillin-Resistant Staphylococcus aureus (MRSA) | 32- to 512-fold | [1][2] |
| Oxacillin | MRSA ATCC 43300 | 32-fold (from 32 to 1 µg/mL) | [3][4] | |
| Promethazine | Vancomycin | Vancomycin-Resistant Enterococcus faecium | Up to 24-fold | [5] |
| Cetirizine | Gentamicin | Uropathogenic Escherichia coli | 16-fold (MIC90 from 64 to 4 µg/mL) | [6][7] |
Experimental Protocols
The evaluation of synergistic effects between H1-antihistamines and antibiotics is crucial. The checkerboard assay is a standard in vitro method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the degree of synergy.
Checkerboard Assay Protocol
Objective: To determine the synergistic activity of an H1-antihistamine and an antibiotic against a specific bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Stock solutions of the H1-antihistamine and the antibiotic of known concentrations
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Along the x-axis of the 96-well plate, create serial dilutions of the antibiotic in CAMHB.
-
Along the y-axis of the plate, create serial dilutions of the H1-antihistamine in CAMHB.
-
The final volume in each well containing the drug dilutions should be 50 µL.
-
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the bacterial inoculum to each well of the microtiter plate, including control wells (wells with no drugs, and wells with each drug alone).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration of the drug that inhibits visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:
-
FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone
-
FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone
-
-
Calculate the FIC Index (FICI) by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpret the results as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
Visualizing Mechanisms and Workflows
Potential Mechanism of H1-Antihistamine Adjuvant Activity
The precise mechanisms by which H1-antihistamines potentiate antibiotics are still under investigation. For loratadine, one proposed mechanism involves the inhibition of bacterial regulatory kinases, such as Stk1 in S. aureus. This inhibition can disrupt pathways involved in antibiotic resistance and biofilm formation.[3][4]
Caption: Proposed mechanism of H1-antihistamine antibiotic adjuvant activity.
Experimental Workflow for Screening Antibiotic Adjuvants
The identification of new antibiotic adjuvants requires a systematic screening process. The following workflow outlines a typical approach, starting from a library of compounds to the confirmation of synergistic activity.
Caption: General experimental workflow for screening antibiotic adjuvants.
Conclusion and Future Directions
The available evidence strongly suggests that certain H1-antihistamines, particularly loratadine, hold significant promise as antibiotic adjuvants, capable of resensitizing resistant bacteria to conventional antibiotics. The substantial reduction in the MIC of oxacillin against MRSA by loratadine is a compelling finding that warrants further clinical investigation.[1][3][4] Similarly, the synergistic effects observed with promethazine and cetirizine against other clinically relevant pathogens highlight the potential of this class of drugs.[5][6][7]
However, the current body of research presents a significant knowledge gap concerning clemizole. Despite its established use as an antihistamine and recent explorations into its antiviral and neuroprotective properties, there is a conspicuous absence of published data on its potential as an antibiotic adjuvant. This lack of information prevents a direct and comprehensive comparison with other H1-antihistamines.
Therefore, we strongly recommend that future research efforts be directed towards evaluating the antibiotic potentiating activity of clemizole. In vitro studies, such as the checkerboard assay, should be conducted to determine its synergistic potential with a range of antibiotics against various multidrug-resistant bacteria. Should these initial screenings prove promising, subsequent studies should focus on elucidating its mechanism of action and evaluating its efficacy in preclinical in vivo models. The repurposing of existing drugs like H1-antihistamines offers a cost-effective and accelerated pathway to address the urgent threat of antibiotic resistance. Investigating the potential of clemizole in this context could unveil a valuable new tool in our therapeutic arsenal against infectious diseases.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Loratadine Combats Methicillin-Resistant Staphylococcus aureus by Modulating Virulence, Antibiotic Resistance, and Biofilm Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancement of vancomycin activity by phenothiazines against vancomycin-resistant Enterococcus faecium in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of Antibacterial Activity of Gentamicin-Cetirizine on Uropathogenic Escherichia coli Isolates [iem.modares.ac.ir]
- 7. iem.modares.ac.ir [iem.modares.ac.ir]
Independent Verification of Clemizole's Antiviral and Antibacterial Mechanisms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral and antibacterial properties of clemizole against established therapeutic agents. Quantitative data from published studies are summarized, and detailed experimental methodologies are provided to support independent verification.
Antiviral Mechanism of Clemizole
Clemizole has been identified as an inhibitor of the Hepatitis C Virus (HCV). Its primary antiviral mechanism is the inhibition of the non-structural protein 4B (NS4B), a key component of the viral replication machinery.[1][2] By binding to NS4B, clemizole prevents the protein from binding to the viral RNA, a crucial step for the replication of the virus.[3][4] This action has been shown to decrease HCV replication in infected liver-like cells by tenfold with no apparent harm to the host cells.[5] While originally developed as an antihistamine that blocks the H1 receptor, its antiviral activity is independent of this function.[1][2][6]
Comparative Analysis: Clemizole vs. Sofosbuvir
To contextualize the antiviral efficacy of clemizole, it is compared here with sofosbuvir, a widely used direct-acting antiviral for the treatment of HCV. Sofosbuvir is a nucleotide analog that inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator during viral RNA synthesis.[7][8][9]
| Parameter | Clemizole | Sofosbuvir | Source |
| Target | HCV NS4B RNA binding site | HCV NS5B RNA-dependent RNA polymerase | [3][4],[7][8] |
| Mechanism | Inhibition of viral RNA binding to NS4B | Chain termination of viral RNA synthesis | [3],[7] |
| EC50 (HCV Genotype 2a) | ~8 µM | 0.029 µM (range: 0.014–0.081 µM) | [4][10],[11] |
| IC50 (Target Binding) | ~24 nM (for NS4B-RNA binding) | Not directly comparable | [3] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response. IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
This assay is used to quantify the extent of HCV replication in cell culture.
-
Cell Culture: Human hepatoma cells (e.g., Huh-7) are cultured in appropriate media.
-
Transfection: The cells are transfected with a subgenomic HCV replicon that contains a luciferase reporter gene. This replicon can replicate within the cells but does not produce infectious virus particles.
-
Drug Treatment: The transfected cells are treated with varying concentrations of the antiviral compound (e.g., clemizole).
-
Luciferase Measurement: After a set incubation period (e.g., 72 hours), the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the amount of HCV replication.
-
Data Analysis: The EC50 value is calculated by plotting the luciferase activity against the drug concentration.
A detailed protocol for analyzing HCV replication can be found in various research articles.[12][13]
This in vitro assay measures the direct binding of NS4B to viral RNA and the inhibitory effect of compounds like clemizole.
-
Protein and RNA Preparation: Recombinant HCV NS4B protein and a fluorescently labeled RNA probe corresponding to the NS4B binding site on the HCV genome are prepared.
-
Microfluidic Device: A microfluidic chip is used to perform the binding assay. The chip has channels where the protein and RNA are mixed and their interaction is measured.
-
Binding Measurement: The fluorescence polarization or another suitable method is used to quantify the binding between NS4B and the RNA probe.
-
Inhibition Assay: The assay is performed in the presence of varying concentrations of the inhibitor (clemizole) to determine its effect on the binding interaction.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Antiviral Mechanism of Clemizole
Caption: Antiviral mechanism of clemizole against HCV.
Antibacterial Mechanism of Clemizole
An extensive review of the scientific literature reveals a lack of evidence for a direct, independent antibacterial mechanism of action for clemizole. The historical use of "Clemizole Penicillin" suggests a different role for clemizole in this formulation.[1][14] this compound is a combination drug where clemizole, an antihistamine, is paired with penicillin, a beta-lactam antibiotic.[2][15][16] The likely rationale for this combination was to use clemizole's antihistaminic properties to mitigate or prevent allergic reactions that can be caused by penicillin.
Comparative Analysis: Clemizole's Role vs. Penicillin's Action
This section contrasts the function of clemizole in the combination drug with the direct antibacterial action of penicillin.
| Compound | Role/Mechanism | Target | Effect | Source |
| Clemizole | Antihistamine | Histamine H1 receptors | Blocks histamine binding, reducing allergic reactions | [1][2] |
| Penicillin | Antibacterial | Penicillin-Binding Proteins (PBPs) in the bacterial cell wall | Inhibits cell wall synthesis, leading to bacterial cell lysis | [17][18] |
Quantitative Data for Penicillin Activity
The antibacterial efficacy of penicillin is measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Penicillin G MIC50 (µg/mL) | Penicillin G MIC90 (µg/mL) | Source |
| Staphylococcus aureus | ≤0.06 | 1 | [19] |
| Streptococcus agalactiae | Not Reported | 0.125 | [19] |
| Streptococcus uberis | Not Reported | 0.25 | [19] |
MIC50/MIC90: The MIC required to inhibit the growth of 50% and 90% of isolates, respectively.
Experimental Protocols
The MIC of an antibiotic is a key indicator of its potency against a specific bacterium.
-
Bacterial Culture: A pure culture of the test bacterium is grown to a standardized density.
-
Antibiotic Dilution: A series of dilutions of the antibiotic (e.g., penicillin) are prepared in a liquid growth medium in a microtiter plate.
-
Inoculation: Each dilution is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under conditions suitable for bacterial growth (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Visualizing the Experimental Workflow and Drug Mechanisms
Caption: Contrasting roles of clemizole and penicillin.
Conclusion
The available scientific evidence strongly supports an antiviral role for clemizole through the inhibition of HCV NS4B. Its efficacy is moderate when used alone but shows promise in combination therapies. In contrast, there is no substantial evidence to suggest that clemizole possesses a direct antibacterial mechanism of action. Its inclusion in historical "this compound" formulations was likely to counteract allergic reactions to penicillin, leveraging its primary function as a histamine H1 receptor antagonist. For researchers and drug development professionals, clemizole remains a molecule of interest primarily for its antiviral properties and potentially for its more recently discovered effects on serotonin signaling, which are being explored for neurological conditions.[20][21][22][23]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Discovery of a hepatitis C target and its pharmacological inhibitors by microfluidic affinity analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Hepatitis C virus (HCV) NS4B RNA binding inhibitor, clemizole, is highly synergistic with HCV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental models for hepatitis C virus (HCV): New opportunities for combating hepatitis C | Annals of Hepatology [elsevier.es]
- 6. reference.medscape.com [reference.medscape.com]
- 7. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 8. droracle.ai [droracle.ai]
- 9. m.youtube.com [m.youtube.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Sofosbuvir Sovaldi - Treatment - Hepatitis C Online [hepatitisc.uw.edu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. penicillin G clemizole | C35H38ClN5O4S | CID 25195397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. GSRS [precision.fda.gov]
- 17. news-medical.net [news-medical.net]
- 18. youtube.com [youtube.com]
- 19. Retrospective Analysis of Penicillin G Minimum Inhibitory Concentration for Gram-Positive Isolates of Non-Severe Clinical Mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of Clemizole Penicillin and NSAIDs in Infection
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anti-inflammatory properties of clemizole penicillin and non-steroidal anti-inflammatory drugs (NSAIDs) within the context of bacterial infections. This document synthesizes available experimental data to facilitate an objective comparison.
Executive Summary
In the management of bacterial infections, inflammation is a critical component of the host response. While beneficial in moderation, excessive inflammation can lead to tissue damage and severe symptoms. This guide explores two distinct pharmacological approaches to modulating infection-associated inflammation: the dual-action antibiotic this compound and the widely used class of drugs, NSAIDs. This compound combines the antibacterial action of penicillin with the anti-inflammatory effects of the H1-receptor antagonist, clemizole. In contrast, NSAIDs primarily exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes. This comparison delves into their mechanisms of action, supported by experimental data on their effects on key inflammatory mediators. Due to a lack of direct head-to-head comparative studies, this analysis relies on an indirect comparison of data from various experimental models.
Mechanisms of Anti-inflammatory Action
This compound: A Dual-Pronged Approach
This compound's therapeutic effect in infected and inflamed tissues is twofold. The penicillin component directly targets the bacterial pathogens, addressing the root cause of the infection. Penicillin inhibits the synthesis of the bacterial cell wall, leading to bacterial lysis and death.[1]
The anti-inflammatory activity is primarily attributed to the clemizole component, a first-generation antihistamine. Clemizole acts as an antagonist at the histamine H1 receptor.[1] Histamine, a key mediator in inflammatory and allergic responses, triggers a signaling cascade upon binding to its receptor. By blocking this interaction, clemizole can suppress the downstream inflammatory effects. Notably, the activation of H1 receptors can lead to the activation of the NF-κB signaling pathway, a central regulator of pro-inflammatory gene expression. Therefore, by antagonizing the H1 receptor, clemizole is understood to inhibit NF-κB activation, leading to a reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
It is also worth noting that some antibiotics, including penicillins, have been shown to possess immunomodulatory properties, although the direct anti-inflammatory contribution of the penicillin component in this compound is less well-defined.[2] Some studies suggest that penicillin can influence cytokine expression, potentially downregulating the expression of pro-inflammatory cytokines like IL-17A.[2]
NSAIDs: Inhibition of the Cyclooxygenase Pathway
Non-steroidal anti-inflammatory drugs, such as ibuprofen and diclofenac, are a well-established class of medications that reduce inflammation, pain, and fever. Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes (both COX-1 and COX-2). COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators. By blocking prostaglandin synthesis, NSAIDs effectively reduce vasodilation, edema, and pain associated with inflammation.
Interestingly, the effect of NSAIDs on the cytokine response during infection can be complex. While they are generally considered anti-inflammatory, some studies have shown that under certain conditions, such as in the presence of bacterial endotoxins (lipopolysaccharide or LPS), NSAIDs can paradoxically augment the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] This may be due to the inhibition of prostaglandin E2 (PGE2), which can have a negative feedback role on cytokine production. NSAIDs have also been shown to modulate the NF-κB pathway.
Comparative Data on Anti-inflammatory Effects
Table 1: Effect of H1-Receptor Antagonists (as a proxy for Clemizole) on Pro-inflammatory Cytokines
| Drug | Experimental Model | Key Findings | Reference |
| Levocetirizine | Patients with persistent allergic rhinitis | Significant reduction in plasma levels of IL-1β, IL-6, IL-8, and TNF-α after 4 weeks of treatment. | [4] |
| Desloratadine | Patients with persistent allergic rhinitis | Significant reduction in plasma levels of IL-1β, IL-6, IL-8, and TNF-α after 4 weeks of treatment. | [4] |
| Ebastine/Carebastine | In vitro (T cells and macrophages) | Inhibited the production of pro-inflammatory cytokines IL-6 and TNF-α. | [5] |
Note: Data from allergic rhinitis models are used as a proxy for the anti-inflammatory potential of H1 antagonists due to the lack of available data for clemizole in bacterial infection models.
Table 2: Effect of NSAIDs on Pro-inflammatory Cytokines in Infection/Inflammation Models
| Drug | Experimental Model | Key Findings | Reference |
| Ibuprofen | Human endotoxemia (LPS-induced) | Augmented plasma levels of TNF-α (from 369 to 627 pg/ml) and IL-6 (from 27 to 113 ng/ml). | [3] |
| Ibuprofen | Soft-tissue infection (S. aureus) in mice | No significant change in serum TNF-α and IL-1β. Higher IL-6 on day 1 in the infected group without treatment. | [6] |
| Diclofenac | Major urological surgery patients | Significantly lower IL-6 and higher IL-10 concentrations compared to placebo. | [7] |
| Diclofenac | In vitro intestinal epithelial-dendritic cell model with LPS | Suppressed cytokine secretion in isolation, but this effect was overridden by LPS translocation, leading to inflammation. | [8] |
Experimental Protocols
To provide context for the presented data, this section outlines the methodologies of key experimental models used to assess anti-inflammatory effects in the context of infection.
Endotoxin (LPS)-Induced Inflammation Model
This in vivo model is widely used to mimic the systemic inflammatory response seen in Gram-negative bacterial infections.
-
Objective: To induce a systemic inflammatory response and evaluate the effect of therapeutic agents on cytokine production and other inflammatory markers.
-
Procedure:
-
Laboratory animals (e.g., mice or rats) are administered a purified bacterial endotoxin, lipopolysaccharide (LPS), typically via intraperitoneal (IP) or intravenous (IV) injection.
-
The dosage of LPS can be varied to induce different severities of inflammation.
-
The test compound (e.g., an H1 antagonist or NSAID) is administered before or after the LPS challenge.
-
At specified time points, blood and tissue samples are collected.
-
Inflammatory markers, such as serum levels of TNF-α, IL-6, and other cytokines, are quantified using methods like ELISA.
-
-
Significance: This model allows for a controlled and reproducible way to study the systemic inflammatory cascade and the efficacy of anti-inflammatory agents.
Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis in animal models, as it closely mimics the pathophysiology of abdominal sepsis in humans.
-
Objective: To induce a polymicrobial infection leading to sepsis and to evaluate the therapeutic effects of interventions on survival and inflammatory responses.
-
Procedure:
-
The animal (typically a mouse or rat) is anesthetized.
-
A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated at a specific distance from the distal end to control the severity of the resulting sepsis.
-
The ligated cecum is then punctured once or twice with a needle of a specific gauge, allowing for the leakage of fecal contents into the peritoneal cavity.
-
The cecum is returned to the abdomen, and the incision is closed.
-
Fluid resuscitation is administered.
-
The test compound can be administered at various time points relative to the CLP procedure.
-
Outcomes measured include survival rates, bacterial load in blood and peritoneal fluid, and levels of inflammatory cytokines.[1][9][10]
-
-
Significance: This model provides a clinically relevant representation of polymicrobial sepsis and is valuable for testing the efficacy of antibiotics and anti-inflammatory drugs.
In Vitro NF-κB Activation Assay
This assay is used to determine the ability of a compound to modulate the NF-κB signaling pathway, a key regulator of inflammation.
-
Objective: To quantify the activation of NF-κB in response to a stimulus and to assess the inhibitory or modulatory effect of a test compound.
-
Procedure (Reporter Gene Assay):
-
A cell line (e.g., HEK293 or RAW macrophages) is engineered to contain a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of an NF-κB-responsive promoter.
-
The cells are seeded in a multi-well plate.
-
The cells are pre-treated with the test compound (e.g., clemizole or an NSAID) or a vehicle control.
-
An NF-κB-activating stimulus (e.g., TNF-α or LPS) is added.
-
After a defined incubation period, the expression of the reporter gene is quantified by measuring luminescence or colorimetric change.[2][11]
-
-
Significance: This high-throughput assay provides a quantitative measure of a compound's ability to interfere with the NF-κB signaling pathway at a molecular level.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Antibiotics and neutrophil function--potential immunomodulating activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of crystalline penicillin G sodium on human T-cells differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment with ibuprofen augments circulating tumor necrosis factor-alpha, interleukin-6, and elastase during acute endotoxinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of tumor necrosis factor, interleukin-6 and cyclooxygenase pathway with lipopolysaccharide-induced intussusception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The potential impact of Ibuprofen on level of IL-6" by Laith Ali Younus [majms.alkafeel.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Differential modulation of interleukin-6 and interleukin-10 by diclofenac in patients undergoing major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic action of diclofenac with endotoxin-mediated inflammation exacerbates intestinal injury in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of pro-inflammatory cytokine release by human macrophages during exposure of Streptococcus pneumoniae to penicillin is influenced by minimum inhibitory concentration ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of clindamycin and amoxicillin on neutrophil extracellular trap (NET) release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clemizole Penicillin and Lorcaserin in Neurological Applications
A detailed examination of two distinct pharmacological agents and their potential, though not directly compared, applications in neurological conditions.
This guide provides a comparative overview of clemizole penicillin and lorcaserin, focusing on their mechanisms of action and documented effects within the central nervous system. While direct comparative studies in neurological infection models are not available in current scientific literature, this document synthesizes existing data to inform researchers, scientists, and drug development professionals on their individual characteristics and potential therapeutic relevance in neurology. Lorcaserin's evaluation has been primarily in the context of seizure disorders, a non-infectious neurological condition, whereas this compound's components have relevance to neuro-inflammatory processes that can accompany central nervous system infections.
Mechanism of Action and Neurological Relevance
This compound combines the antibacterial action of penicillin with the anti-inflammatory properties of the antihistamine clemizole.[1] Lorcaserin, conversely, is a selective serotonin 5-HT2C receptor agonist.[2][3] Their distinct mechanisms suggest different, non-overlapping applications in the field of neurology.
This compound: A Dual-Action Approach to Neuroinflammation and Infection
The penicillin component of this combination drug targets bacterial infections by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis.[1][4] This is a well-established mechanism for treating bacterial infections that can affect the central nervous system, such as bacterial meningitis, neurosyphilis, and Lyme neuroborreliosis.[5][6][7]
The clemizole component acts as a histamine H1 receptor antagonist.[1][4] By blocking histamine, clemizole can mitigate the inflammatory response that is often a significant contributor to the pathology of neurological infections.[1] This dual approach of simultaneously targeting the pathogen and the host's inflammatory response makes it a compound of interest for neurological infections. However, it is important to note the potential for neurotoxicity associated with beta-lactam antibiotics like penicillin, which is thought to be related to the inhibition of GABAergic neurotransmission.[5][8][9]
Lorcaserin: A Serotonergic Modulator for Seizure Control
Lorcaserin's mechanism of action is centered on its selective agonist activity at the serotonin 5-HT2C receptor.[2][3] These receptors are predominantly located in the brain, including areas like the hypothalamus, which is involved in appetite regulation.[3] Activation of 5-HT2C receptors in the hypothalamus is believed to stimulate pro-opiomelanocortin (POMC) production, leading to a feeling of satiety.[3][10]
In the context of neurology, lorcaserin has been investigated for its potential in treating epilepsy, specifically Dravet syndrome.[11][12] The proposed mechanism for its anticonvulsant effect involves the modulation of GABAergic interneurons via 5-HT2C receptor activation.[12] Interestingly, in a zebrafish model of Dravet syndrome, both lorcaserin and clemizole were identified as 5-HT modulating compounds capable of reducing seizure activity, suggesting a potential area of mechanistic overlap in the context of seizure disorders, though not infections.[13]
Comparative Data Summary
The following tables summarize the key characteristics of this compound and lorcaserin based on available data.
Table 1: Comparative Mechanism of Action
| Feature | This compound | Lorcaserin |
| Primary Target | Penicillin: Penicillin-Binding Proteins (PBPs) on bacterial cell walls.[4] Clemizole: Histamine H1 receptors.[4] | Serotonin 5-HT2C receptors.[2][3] |
| Primary Pathway | Penicillin: Inhibition of peptidoglycan synthesis.[4] Clemizole: Histamine signaling pathway.[4] | Serotonergic signaling pathway, POMC activation.[2][10] |
| Primary Effect | Antibacterial (bactericidal) and Anti-inflammatory.[1] | Anorectic (appetite suppression) and potential Anticonvulsant.[2][12] |
Table 2: Neurological Applications and Evidence
| Application | This compound | Lorcaserin |
| Studied Conditions | Component (Penicillin) used in CNS infections (e.g., neurosyphilis, Lyme neuroborreliosis).[6][7] | Epilepsy (Dravet Syndrome).[11][12][13] |
| Evidence Level | Established for penicillin component in specific neurological infections. Data for the combination product is limited. | Investigational for Dravet Syndrome (Phase 3 trials initiated).[12][13][14] |
| Supporting Data | Clinical data on penicillin G in neuroborreliosis.[6] | Preclinical data in zebrafish models and clinical trial data (MOMENTUM1 study).[12][13][14] |
Table 3: Known Neurological Adverse Effects
| Drug | Associated Neurological Adverse Effects |
| This compound | The penicillin component can cause encephalopathy, myoclonus, and seizures, particularly at high doses or in patients with renal impairment.[8][9] Dizziness and headaches have also been reported.[15] |
| Lorcaserin | Confusion, fatigue, somnolence, and at higher doses, euphoria and hallucinations.[2] There is a potential risk of serotonin syndrome when combined with other serotonergic agents.[2] |
Experimental Protocols and Methodologies
Detailed experimental protocols for a direct comparison in a neurological infection model are not available. However, methodologies from relevant studies are presented below.
Protocol 1: Evaluation of Lorcaserin in a Dravet Syndrome Clinical Trial (MOMENTUM1 - NCT04572243)
-
Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[12]
-
Participants: Patients aged 2 years and older with a diagnosis of Dravet syndrome and a baseline of at least four convulsive seizures per month.[12]
-
Intervention: Participants were randomized to receive either lorcaserin oral suspension or a matching placebo twice daily for 14 weeks.[14]
-
Dosing: The dose of lorcaserin was weight-based. For example, patients weighing 20 to <40 kg received a target dose of 10 mg/day, which could be increased to 20 mg/day based on response and tolerability.[14]
-
Primary Outcome: The primary endpoint was the percent change in the frequency of convulsive seizures per 28 days from baseline.[12][14]
Protocol 2: Proposed Workflow for a Comparative Study in a Bacterial Meningitis Model
As no direct comparative studies exist, the following is a proposed experimental workflow for evaluating this compound and lorcaserin in a preclinical model of bacterial meningitis.
-
Model: A well-established animal model of bacterial meningitis (e.g., rat or rabbit model using Streptococcus pneumoniae).
-
Groups:
-
Control (vehicle)
-
Infection + Vehicle
-
Infection + this compound
-
Infection + Lorcaserin
-
Infection + Penicillin alone
-
Infection + Clemizole alone
-
-
Intervention: Following intracisternal injection of bacteria, treatments would be administered intravenously at clinically relevant, scaled doses.
-
Outcome Measures:
-
Bacterial Load: Quantitative culture of cerebrospinal fluid (CSF) and brain tissue at defined time points.
-
Inflammatory Markers: Measurement of cytokines (e.g., TNF-α, IL-1β) and white blood cell count in the CSF.
-
Blood-Brain Barrier Integrity: Assessment using Evans blue dye extravasation.
-
Neurological Scoring: Daily assessment of clinical signs (e.g., posture, activity, seizures).
-
Histopathology: Examination of brain tissue for signs of inflammation and neuronal damage.
-
Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Design
Caption: Dual mechanism of this compound.
Caption: Lorcaserin's agonistic action on the 5-HT2C receptor.
Caption: Proposed workflow for a comparative preclinical study.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lorcaserin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The Effect of Antibiotics on the Nervous System: Importance for Anesthesiology and Intensive Care [mdpi.com]
- 6. Comparison of intravenous penicillin G and oral doxycycline for treatment of Lyme neuroborreliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotics and the Nervous System—Which Face of Antibiotic Therapy Is Real, Dr. Jekyll (Neurotoxicity) or Mr. Hyde (Neuroprotection)? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Obesity medication lorcaserin activates brainstem GLP-1 neurons to reduce food intake and augments GLP-1 receptor agonist induced appetite suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dravetfoundation.org [dravetfoundation.org]
- 12. neurologylive.com [neurologylive.com]
- 13. dravetfoundation.org [dravetfoundation.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. What are the side effects of this compound? [synapse.patsnap.com]
Assessing Clemizole Penicillin's Potential in Treating Polymicrobial Infections: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of infectious disease is increasingly dominated by polymicrobial infections, where synergistic and antagonistic interactions between different microorganisms can significantly complicate treatment. Standard antibiotic therapies, often targeting a single pathogen, may fall short in these complex scenarios. This guide provides a comparative analysis of clemizole penicillin, a combination drug, and its potential superiority in treating polymicrobial infections, supported by analogous experimental data and detailed methodologies.
This compound combines the antibacterial action of a penicillin-class antibiotic with the anti-inflammatory and antihistaminic properties of clemizole.[1][2] This dual mechanism of action presents a theoretical advantage in polymicrobial infections, which are often characterized by a significant inflammatory response.[1] The penicillin component targets bacterial cell wall synthesis, a well-established mechanism for bactericidal activity against susceptible Gram-positive and some Gram-negative bacteria.[1][2] Simultaneously, clemizole, an H1-receptor antagonist, can mitigate the host's inflammatory response, potentially reducing tissue damage and improving clinical outcomes.[1][2]
Comparative Analysis of Penicillin-Based Therapies
To understand the potential advantages of this compound, it is essential to compare it with other penicillin-based treatments commonly used for infections that may have a polymicrobial component, such as skin and soft tissue infections.[3][4][5][6]
| Therapy | Composition | Mechanism of Action | Spectrum of Activity | Potential in Polymicrobial Infections |
| This compound | Penicillin G + Clemizole | Inhibits bacterial cell wall synthesis; H1-receptor antagonist (anti-inflammatory).[1][2] | Gram-positive and some Gram-negative bacteria.[1] | Hypothesized Superiority: The combination of antibacterial and anti-inflammatory actions may address both the microbial and host-response aspects of polymicrobial infections, potentially leading to better outcomes. The anti-inflammatory effect could be particularly beneficial in infections with a significant inflammatory component. |
| Penicillin G | Benzylpenicillin | Inhibits bacterial cell wall synthesis.[7] | Primarily Gram-positive bacteria.[8] | Limited efficacy against polymicrobial infections that include resistant strains or have a significant inflammatory component that contributes to pathology. |
| Amoxicillin/Clavulanate | Amoxicillin + Clavulanic Acid | Inhibits bacterial cell wall synthesis; β-lactamase inhibitor. | Broad-spectrum, including many Gram-positive and Gram-negative bacteria, and some anaerobes. | A standard choice for many polymicrobial infections due to its broad spectrum. However, it lacks a direct anti-inflammatory component. |
| Piperacillin/Tazobactam | Piperacillin + Tazobactam | Inhibits bacterial cell wall synthesis; β-lactamase inhibitor.[3] | Very broad-spectrum, including Pseudomonas aeruginosa.[3] | A powerful option for severe polymicrobial infections, particularly in hospital settings.[3] Like amoxicillin/clavulanate, it does not have an intrinsic anti-inflammatory agent. |
Supporting Experimental Data: Synergistic Effects of Anti-Inflammatory Agents and Antibiotics
Direct experimental data on the efficacy of this compound in polymicrobial infections is limited in the available literature. However, studies on the combination of other anti-inflammatory drugs with antibiotics provide evidence for the potential synergy of such an approach.
A study investigating the combination of non-steroidal anti-inflammatory drugs (NSAIDs) with various antibiotics against pathogenic bacteria demonstrated that certain NSAIDs could increase the susceptibility of bacteria to the antibiotics.[9] For instance, ibuprofen and acetylsalicylic acid were shown to decrease the minimum inhibitory concentration (MIC) and minimum biofilm eradication concentration (MBEC) of some antibiotics against Staphylococcus aureus and Pseudomonas aeruginosa.[9] These findings suggest that the anti-inflammatory component in a combination drug could potentially enhance the efficacy of the antibiotic partner against key pathogens found in polymicrobial infections.
Another area of relevant research is the synergistic effect of various compounds with antibiotics against multidrug-resistant bacteria. For example, a study on Trp-containing antimicrobial peptides in combination with antibiotics like penicillin showed a significant synergistic effect against multidrug-resistant Staphylococcus epidermidis, with a 16- to 32-fold reduction in the MIC of penicillin.[10] This highlights the potential for combination therapies to overcome resistance mechanisms, a common challenge in polymicrobial settings.
Experimental Protocols
To assess the efficacy of a drug like this compound in a polymicrobial setting, specific in vitro and in vivo models are necessary.
In Vitro Polymicrobial Biofilm Model
A common method to evaluate the antimicrobial efficacy against polymicrobial biofilms is the checkerboard assay .[11][12][13]
Objective: To determine the synergistic, additive, or antagonistic effect of clemizole and penicillin in a polymicrobial culture.
Methodology:
-
Bacterial Strains: Select clinically relevant strains for the polymicrobial infection model (e.g., Staphylococcus aureus and Pseudomonas aeruginosa for a wound infection model).[14][15]
-
Culture Preparation: Grow individual bacterial strains to a standardized optical density in appropriate culture media.
-
Checkerboard Setup: In a 96-well microtiter plate, create a two-dimensional gradient of concentrations for clemizole and penicillin. One axis will have serial dilutions of penicillin, and the other will have serial dilutions of clemizole.
-
Inoculation: Inoculate each well with a mixture of the prepared bacterial strains.
-
Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification: After incubation, quantify the biofilm using methods such as crystal violet staining or by determining the colony-forming units (CFU) of each species on selective agar plates.[11]
-
Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI) to determine the nature of the interaction. An FICI of ≤ 0.5 is typically considered synergistic.[10]
In Vivo Polymicrobial Wound Infection Model
Animal models are crucial for evaluating the efficacy of a new therapeutic in a setting that mimics a clinical infection.[16]
Objective: To assess the in vivo efficacy of this compound in a murine polymicrobial wound infection model.
Methodology:
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6).
-
Wound Creation: Create a full-thickness excisional wound on the dorsum of the anesthetized mice.
-
Infection: Inoculate the wound with a defined mixture of pathogenic bacteria (e.g., S. aureus and P. aeruginosa).
-
Treatment Groups: Divide the mice into several groups:
-
Vehicle control (e.g., saline)
-
Clemizole alone
-
Penicillin alone
-
This compound
-
A standard-of-care antibiotic (e.g., piperacillin/tazobactam)
-
-
Treatment Administration: Administer the treatments topically or systemically at defined intervals.
-
Outcome Measures: At various time points, assess the following:
-
Bacterial Load: Quantify the CFU of each bacterial species in the wound tissue.
-
Wound Healing: Measure the wound area to determine the rate of closure.
-
Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the wound tissue.
-
-
Histology: Perform histological analysis of the wound tissue to assess tissue regeneration and inflammation.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Dual mechanism of action of this compound.
Experimental Workflow: In Vitro Polymicrobial Biofilm Assay
Caption: Workflow for assessing antibiotic synergy in a polymicrobial biofilm.
Conclusion
While direct evidence for the superiority of this compound in treating polymicrobial infections is not yet robustly established in publicly available literature, its dual mechanism of action presents a compelling theoretical advantage. The combination of a proven antibacterial agent with an anti-inflammatory compound has the potential to address both the microbial burden and the host's detrimental inflammatory response, which are key features of complex polymicrobial infections. The provided experimental frameworks offer a pathway for generating the necessary data to validate this hypothesis. Further research, particularly comparative in vivo studies, is crucial to definitively position this compound in the therapeutic arsenal against polymicrobial infections.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Treatment of skin and soft-tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic treatment of skin and soft tissue infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unmc.edu [unmc.edu]
- 6. uspharmacist.com [uspharmacist.com]
- 7. Classification of Beta-Lactamases and Penicillin Binding Proteins Using Ligand-Centric Network Models | PLOS One [journals.plos.org]
- 8. Antibacterial Activity of the Penicillins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial and Antibiofilm Effects of Combinatorial Treatment Formulations of Anti-Inflammatory Drugs—Common Antibiotics against Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Antibacterial Activity of Designed Trp-Containing Antibacterial Peptides in Combination With Antibiotics Against Multidrug-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Polymicrobial Infections and Biofilms: Clinical Significance and Eradication Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biofilm models of polymicrobial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Showdown: Clemizole Penicillin vs. a New Generation of Antibiotic Hopefuls
For Immediate Release
In an era where antimicrobial resistance poses a grave threat to global health, the search for novel antibiotics is a paramount concern for the scientific community. This guide provides a detailed head-to-head comparison of the historically recognized Clemizole Penicillin with three promising novel antibiotic candidates: Teixobactin, Gepotidacin, and Cefepime-Zidebactam. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at their mechanisms of action, efficacy data, and resistance profiles.
Executive Summary
While this compound offers a unique dual-action approach by combining an antibacterial and an anti-inflammatory agent, publicly available quantitative data on its efficacy against contemporary resistant pathogens is scarce. In stark contrast, novel candidates like Teixobactin, Gepotidacin, and Cefepime-Zidebactam are supported by a growing body of robust preclinical and clinical data, demonstrating potent activity against some of the most challenging multi-drug resistant bacteria.
This compound: A Historical Perspective
This compound is a combination drug that pairs the antibacterial action of penicillin with the anti-inflammatory properties of clemizole, an antihistamine.[1][2] The penicillin component inhibits bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs), a well-established mechanism for beta-lactam antibiotics.[1] The addition of clemizole is intended to mitigate the inflammatory response associated with bacterial infections.[1][2]
Novel Antibiotic Candidates: A Data-Driven Examination
The following sections delve into the specifics of three novel antibiotic candidates, presenting available quantitative data and experimental insights.
Teixobactin: A New Class Targeting Gram-Positives
Teixobactin represents a new class of antibiotics that has shown remarkable potency against a wide range of Gram-positive bacteria, including notoriously difficult-to-treat pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4] A key feature of teixobactin is its novel mechanism of action that targets lipid II and lipid III, essential precursors in the bacterial cell wall synthesis pathway.[3] This unique target is thought to be a reason for the observed low frequency of resistance development.[3]
Quantitative Data Summary: Teixobactin
| Parameter | Organism | Result | Source |
| In vivo efficacy | MRSA (septicemia mouse model) | PD50 of 0.2 mg/kg | [5] |
| In vivo efficacy | Streptococcus pneumoniae (lung infection mouse model) | 6 log10 reduction in c.f.u. | [5] |
| In vitro activity (MIC) | Clostridium difficile | 5 ng/mL | [5] |
| In vitro activity (MIC) | Bacillus anthracis | 20 ng/mL | [5] |
Experimental Protocol: In Vivo Efficacy of Teixobactin in a Mouse Septicemia Model
A typical experimental protocol to evaluate the in vivo efficacy of teixobactin, as gleaned from published studies, would involve the following steps:
-
Infection: Mice are infected with a lethal dose of a clinically relevant bacterial strain, such as MRSA.
-
Treatment: A single dose of teixobactin is administered intravenously at a specified time point post-infection.
-
Observation: The survival of the mice is monitored over a defined period (e.g., 48 hours).
-
PD50 Determination: The protective dose at which 50% of the animals survive (PD50) is calculated to quantify the antibiotic's potency.[5]
Signaling Pathway: Teixobactin's Mechanism of Action
Caption: Teixobactin inhibits bacterial cell wall synthesis by binding to lipid precursors.
Gepotidacin: A First-in-Class Dual-Targeting Oral Antibiotic
Gepotidacin is a first-in-class oral antibiotic that inhibits bacterial DNA replication through a novel mechanism that involves the dual targeting of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6] This dual-targeting is believed to reduce the likelihood of resistance development.[6] Gepotidacin has shown promising results in late-stage clinical trials for the treatment of uncomplicated urinary tract infections (uUTIs) and gonorrhea.[6]
Quantitative Data Summary: Gepotidacin
| Parameter | Indication | Comparator | Result | Source |
| Clinical Success Rate (Phase 3) | uUTI (EAGLE-2) | Nitrofurantoin | 50.6% vs. 47.0% | |
| Clinical Success Rate (Phase 3) | uUTI (EAGLE-3) | Nitrofurantoin | 58.5% vs. 43.6% | |
| Microbiological Success Rate (Phase 3) | Uncomplicated Gonorrhea | Ceftriaxone + Azithromycin | 92.6% vs. 91.2% (non-inferior) | [4] |
Experimental Protocol: Phase 3 Clinical Trial for Uncomplicated Gonorrhea (EAGLE-1)
The EAGLE-1 trial was a randomized, multicenter, sponsor-blinded, non-inferiority study with the following key design elements:[7]
-
Participants: Adolescents and adults with suspected or confirmed uncomplicated urogenital gonorrhea.[7]
-
Intervention: Oral gepotidacin (two 3000 mg doses administered 10–12 hours apart).[7]
-
Comparator: A single intramuscular dose of 500 mg ceftriaxone plus a single oral dose of 1 g azithromycin.[7]
-
Primary Endpoint: The primary outcome was the microbiological success rate (culture-confirmed eradication of Neisseria gonorrhoeae) at the test-of-cure visit (days 4–8).[7]
Signaling Pathway: Gepotidacin's Dual-Targeting Mechanism
Caption: Gepotidacin dually inhibits DNA gyrase and topoisomerase IV, halting DNA replication.
Cefepime-Zidebactam: A Beta-Lactam/Beta-Lactamase Enhancer Combination
Cefepime-Zidebactam is a combination of a fourth-generation cephalosporin (cefepime) and a novel beta-lactamase inhibitor with a dual mechanism of action (zidebactam). Zidebactam not only inhibits certain beta-lactamases but also binds to PBP2, enhancing the overall antibacterial effect.[8] This combination is being developed to combat serious infections caused by multi-drug resistant Gram-negative bacteria, including those producing metallo-β-lactamases (MBLs).[8]
Quantitative Data Summary: Cefepime-Zidebactam In Vitro Activity (MIC90 in µg/mL)
| Organism Group | Cefepime-Zidebactam (1:1) MIC90 | Comparator MIC90 | Source |
| Carbapenem-resistant Enterobacterales (CRE) | 4 | - | [9] |
| MBL-producing Enterobacterales | 8 | - | [10] |
| Pseudomonas aeruginosa | 4 | - | [9] |
| MBL-producing P. aeruginosa | 8 | - | [10] |
Experimental Protocol: Broth Microdilution for MIC Determination
The determination of Minimum Inhibitory Concentration (MIC) is a standardized laboratory procedure to quantify the in vitro activity of an antibiotic. The broth microdilution method typically involves:
-
Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a multi-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).
-
MIC Determination: The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Workflow: Cefepime-Zidebactam's Synergistic Action
Caption: Cefepime-Zidebactam's dual-action mechanism targeting multiple PBPs and inhibiting beta-lactamases.
Resistance Profiles: A Critical Differentiator
A crucial aspect of any new antibiotic is its susceptibility to resistance development.
-
This compound: As a penicillin-based therapy, it is inherently vulnerable to beta-lactamase-mediated resistance, a widespread mechanism in many pathogenic bacteria. The extent to which clemizole may influence resistance development is not well-documented in recent literature.
-
Teixobactin: The unique mechanism of targeting lipid moieties rather than proteins is hypothesized to make resistance development significantly more difficult.[11] Early studies have shown no detectable resistance development in S. aureus or M. tuberculosis.[3]
-
Gepotidacin: While its dual-targeting mechanism is expected to lower the probability of resistance, studies have shown that mutations in both DNA gyrase and topoisomerase IV can lead to high-level resistance.[12] Efflux pumps have also been identified as a potential resistance mechanism.[13]
-
Cefepime-Zidebactam: Resistance can emerge through mutations in the genes encoding its target PBPs (PBP2 and PBP3) and efflux pump systems like MexAB-OprM in P. aeruginosa.[14][15] However, the development of high-level resistance often requires multiple simultaneous mutations, which may come at a fitness cost to the bacteria.[14][15]
Conclusion
While this compound represents an interesting historical example of a combination therapy aimed at both infection and inflammation, the lack of current, robust, and comparative data makes it difficult to assess its role in the modern landscape of antimicrobial resistance. The novel candidates, Teixobactin, Gepotidacin, and Cefepime-Zidebactam, each offer unique and promising approaches to combatting multi-drug resistant pathogens, backed by substantial preclinical and clinical data. Continued research and development of these and other novel agents are critical in the ongoing battle against antibiotic resistance.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Activity of Selected Penicillins In Vitro and in Experimental Bacterial Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]
- 4. academic.oup.com [academic.oup.com]
- 5. jmilabs.com [jmilabs.com]
- 6. What is Gepotidacin used for? [synapse.patsnap.com]
- 7. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WCK 5222 (Cefepime-Zidebactam) Pharmacodynamic Target Analysis against Metallo-β-Lactamase-Producing Enterobacteriaceae in the Neutropenic Mouse Pneumonia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 10. Activity of cefepime/zidebactam (WCK 5222) against 'problem' antibiotic-resistant Gram-negative bacteria sent to a national reference laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Teixobactin - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Gepotidacin Pharmacokinetics-Pharmacodynamics against Escherichia coli in the One-Compartment and Hollow-Fiber In Vitro Infection Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro evolution of cefepime/zidebactam (WCK 5222) resistance in Pseudomonas aeruginosa: dynamics, mechanisms, fitness trade-off and impact on in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating the Clinical Relevance of Clemizole Penicillin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clemizole penicillin, focusing on the clinical relevance of its dual mechanism of action. This compound is an innovative antibiotic that combines the antibacterial properties of penicillin with the antihistaminic and anti-inflammatory effects of clemizole.[1] This dual-action approach is designed to not only combat the underlying bacterial pathogen but also to mitigate the associated inflammatory response, potentially leading to improved therapeutic outcomes.[1] This document delves into its mechanism, compares it with established alternatives, and outlines the experimental frameworks required for its validation.
Deconstructing the Dual-Action Mechanism
This compound's therapeutic strategy is predicated on two distinct but complementary biological activities.
1. The Penicillin Component: Inhibiting Bacterial Cell Wall Synthesis
The penicillin moiety of the molecule operates through the well-established mechanism of β-lactam antibiotics. It targets penicillin-binding proteins (PBPs), which are essential bacterial enzymes responsible for the final steps of peptidoglycan synthesis. By binding to and inactivating these enzymes, penicillin disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] This action is primarily effective against Gram-positive bacteria.
Caption: Penicillin's mechanism of action via PBP inhibition.
2. The Clemizole Component: Modulating the Inflammatory Response
Clemizole is a first-generation antihistamine that acts as an H1 receptor antagonist.[1] In the context of an infection, bacterial endotoxins and cell wall components can trigger the release of histamine and other pro-inflammatory mediators from mast cells and basophils. This contributes to the classic symptoms of inflammation, such as swelling, redness, and pain. By blocking the H1 receptor, clemizole inhibits these effects, thereby reducing the inflammatory component of the infection.[1]
Caption: Clemizole's anti-inflammatory mechanism via H1 receptor antagonism.
Comparative Analysis with Alternative Antibiotics
The primary innovation of this compound lies in its combination of antibacterial and anti-inflammatory properties. The following table provides a theoretical comparison with standard penicillin and a broader-spectrum alternative. Note: Specific quantitative data for this compound is not widely available in published literature; this comparison is based on its proposed mechanism.
| Feature | This compound (Proposed) | Penicillin G | Amoxicillin |
| Primary Mechanism | Inhibition of bacterial cell wall synthesis & H1 receptor antagonism[1] | Inhibition of bacterial cell wall synthesis[2] | Inhibition of bacterial cell wall synthesis[3] |
| Spectrum of Activity | Primarily Gram-positive bacteria[1] | Primarily Gram-positive, some Gram-negative cocci[2] | Broader than Penicillin G, including some Gram-negative bacilli[4] |
| Anti-inflammatory Action | Yes (via clemizole component)[1] | No | No |
| Potential Advantages | May reduce infection-associated inflammation, pain, and swelling; potential for improved outcomes in infections with a strong inflammatory component.[1] | Well-established efficacy for susceptible organisms. | Broader spectrum, improved oral absorption compared to Penicillin G.[3] |
| Potential Disadvantages | Potential for side effects from the antihistamine component (e.g., drowsiness); risk of masking worsening infection by reducing inflammation. | Narrow spectrum; susceptibility to β-lactamases. | Susceptible to β-lactamases; higher incidence of rash.[4] |
Experimental Protocols for Validation
Validating the clinical relevance of this compound's dual-action mechanism requires a series of in vitro and in vivo experiments.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating a compound like this compound.
Caption: Experimental workflow for validating a dual-action antibiotic.
Key Experimental Methodologies
1. In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of a target bacterium.
-
Protocol:
-
Prepare a series of two-fold serial dilutions of this compound, penicillin G, and a control antibiotic in a 96-well microtiter plate containing appropriate bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Streptococcus pneumoniae) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Include positive (bacterium, no drug) and negative (no bacterium) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is visually determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[5][6]
-
2. In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
-
Objective: To evaluate the in vivo anti-inflammatory effects of the clemizole component.
-
Protocol:
-
Acclimatize male Wistar rats or Swiss albino mice for one week.[7]
-
Administer this compound, clemizole alone, a reference non-steroidal anti-inflammatory drug (NSAID, e.g., indomethacin), or vehicle (control) to different groups of animals via oral gavage.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw of each animal.[8]
-
Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Calculate the percentage inhibition of edema for the treated groups relative to the control group.
-
3. In Vivo Efficacy: Murine Thigh Infection Model
-
Objective: To assess the efficacy of this compound in reducing bacterial load in a localized infection.
-
Protocol:
-
Render female ICR mice (or similar strain) neutropenic by intraperitoneal injections of cyclophosphamide.
-
Inject a standardized inoculum of a target bacterium (e.g., S. aureus) into the thigh muscle of each mouse.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with subcutaneous or oral doses of this compound, a comparator antibiotic, or placebo.
-
At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
The efficacy of the treatment is measured by the reduction in bacterial CFU compared to the placebo-treated group.
-
Quantitative Data Summary
While specific clinical trial data for this compound is limited in the public domain, the following table illustrates how comparative efficacy data would be presented. The values provided are hypothetical and for illustrative purposes only.
| Parameter | This compound | Standard of Care (e.g., Amoxicillin) | Placebo |
| In Vitro MIC90 (µg/mL) for S. aureus | 0.25 | 0.5 | N/A |
| Clinical Cure Rate (Bacterial Pharyngitis) | 92% (n=150) | 88% (n=148) | 25% (n=50) |
| Reduction in Inflammation Score (0-10 scale) | 7.5 ± 1.2 | 4.2 ± 2.5 | 1.5 ± 3.0 |
| Time to Symptom Resolution (Days) | 3.1 ± 0.8 | 4.5 ± 1.1 | 7.2 ± 2.0 |
Conclusion
The dual-action mechanism of this compound presents a compelling therapeutic rationale for the treatment of bacterial infections, particularly those characterized by a significant inflammatory component. By simultaneously targeting the pathogen and the host's inflammatory response, it has the potential to improve clinical outcomes and accelerate recovery. However, the clinical relevance and superiority of this approach over existing antibiotic regimens can only be validated through rigorous preclinical and clinical research. The experimental protocols outlined in this guide provide a framework for generating the necessary data to substantiate the therapeutic promise of this compound. As more data from ongoing Phase II and III trials become available, a clearer picture of its role in the antibiotic armamentarium will emerge.[1]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amoxicillin vs. Penicillin for Treating Infections [verywellhealth.com]
- 4. drugs.com [drugs.com]
- 5. idexx.nl [idexx.nl]
- 6. dickwhitereferrals.com [dickwhitereferrals.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Clemizole Penicillin
For researchers and scientists in the fast-paced world of drug development, adherence to strict safety and disposal protocols is paramount. The proper handling and disposal of chemical compounds like clemizole penicillin are not just a matter of regulatory compliance but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of this compound Disposal
This compound, a combination of an antihistamine and an antibiotic, requires careful consideration for disposal due to the distinct properties of its components. Clemizole is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Penicillins, as beta-lactam antibiotics, have the potential to contribute to antibiotic resistance in the environment if not properly inactivated. Therefore, the disposal of this compound must address both its chemical toxicity and its biological activity.
The U.S. Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA)[3][4][5][6]. Depending on its characteristics, a pharmaceutical waste may be classified as hazardous, requiring specific handling and disposal procedures, often involving incineration at a permitted facility[4][5].
Step-by-Step Disposal Protocol
Given the hazardous nature of clemizole, all this compound waste, including unused stock solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and media, should be treated as hazardous chemical waste[7].
1. Segregation and Collection:
-
Designate a specific, clearly labeled, leak-proof hazardous waste container for all solid and liquid this compound waste.
-
Solid waste (e.g., contaminated gloves, paper towels, plasticware) should be placed in a separate, compatible container from liquid waste.
-
Never mix this compound waste with other waste streams, such as regular trash, biohazardous waste (unless also chemically contaminated), or sharps.
2. Liquid Waste Management:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and properly labeled container.
-
Do not pour any this compound solutions down the drain. The aquatic toxicity of clemizole makes this practice environmentally harmful[1][2].
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) that has come into contact with this compound should be decontaminated before washing.
-
Rinse the glassware with a suitable solvent (e.g., ethanol) to remove residual this compound. The solvent rinse should be collected as hazardous waste.
-
Following the solvent rinse, proceed with standard laboratory washing procedures.
4. Final Disposal:
-
Arrange for the disposal of the collected hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all containers are properly labeled with the contents ("Hazardous Waste: this compound") and any other information required by your institution.
Experimental Protocol: Penicillin Inactivation
While the primary disposal method for this compound should be through a certified hazardous waste program, understanding the principles of penicillin inactivation can be relevant for specific experimental contexts. It is crucial to note that these are general methods and may not be suitable for all forms of penicillin waste.
Chemical Inactivation with Beta-Lactamase: Beta-lactamases are enzymes that hydrolyze the beta-lactam ring in penicillin, rendering it inactive[8][9].
-
Methodology:
-
Prepare a stock solution of beta-lactamase according to the manufacturer's instructions.
-
Add the beta-lactamase solution to the penicillin-containing liquid waste. The required concentration and incubation time will depend on the concentration of penicillin and the specific activity of the enzyme.
-
Allow the mixture to incubate at the optimal temperature and time for the enzyme as specified by the manufacturer.
-
Even after enzymatic inactivation of the penicillin component, the waste must still be disposed of as hazardous chemical waste due to the presence of clemizole.
-
Heat Inactivation (Autoclaving): Some, but not all, penicillins can be inactivated by heat. However, the heat stability of this compound is not well-documented. Therefore, autoclaving should not be relied upon as the sole method of disposal[7]. If autoclaving is used for sterilization of biohazardous material that is also contaminated with this compound, the resulting waste must still be managed as hazardous chemical waste.
Quantitative Data Summary
| Parameter | Value | Source |
| Clemizole Hydrochloride Oral LD50 (mouse) | 837 mg/kg | [2] |
| Clemizole Hydrochloride Oral LD50 (rat) | 1,950 mg/kg | [2] |
| Clemizole Hydrochloride Hazard | Harmful if swallowed, Very toxic to aquatic life with long lasting effects | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 5. danielshealth.com [danielshealth.com]
- 6. easyrxcycle.com [easyrxcycle.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. US20130236944A1 - Methods for the inactivation of antibiotics - Google Patents [patents.google.com]
- 9. WO2012007536A1 - Methods for the inactivation of antibiotics - Google Patents [patents.google.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
